lacto-N-difucohexaose I
Description
Structure
2D Structure
Properties
CAS No. |
16789-38-1 |
|---|---|
Molecular Formula |
C38H65NO29 |
Molecular Weight |
999.9 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C38H65NO29/c1-9-18(48)23(53)26(56)35(59-9)65-30-16(8-44)63-34(67-32-22(52)15(7-43)61-37(28(32)58)64-29(13(47)5-41)20(50)12(46)4-40)17(39-11(3)45)31(30)66-38-33(25(55)21(51)14(6-42)62-38)68-36-27(57)24(54)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25-,26-,27-,28+,29+,30+,31+,32-,33+,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
OQIUPKPUOLIHHS-URTONSIPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |
Other CAS No. |
16789-38-1 |
physical_description |
Solid |
Synonyms |
lacto-N-difucohexaose I |
Origin of Product |
United States |
Foundational & Exploratory
Lacto-N-difucohexaose I: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the structure, function, and therapeutic potential of a key human milk oligosaccharide.
Introduction
Lacto-N-difucohexaose I (LNDFH-I) is a complex neutral hexasaccharide and a prominent member of the human milk oligosaccharide (HMO) family. As a bioactive component of human milk, LNDFH-I plays a crucial role in infant health, primarily through its influence on the gut microbiome and the developing immune system. This technical guide provides a comprehensive overview of the current scientific understanding of LNDFH-I, focusing on its structure, biological functions, and the experimental methodologies used to elucidate its properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HMOs.
Structure of this compound
LNDFH-I is a di-fucosylated hexasaccharide built upon a lacto-N-tetraose (LNT) core. Its structure is characterized by the presence of two fucose residues linked to a backbone of galactose, N-acetylglucosamine, and glucose.
Systematic Name: α-L-Fucp-(1→2)-β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcpNAc-(1→3)-β-D-Galp-(1→4)-D-Glc
Molecular Formula: C₃₈H₆₅NO₂₉[1]
Molecular Weight: 999.91 g/mol [1][2][3]
The core of LNDFH-I is a type 1 (Galβ1-3GlcNAc) chain, which is characteristic of many HMOs.[4] The detailed structure with its specific glycosidic linkages is presented below:
Biological Functions
LNDFH-I exhibits a range of biological activities that contribute to infant health and development. These functions are primarily attributed to its unique structure, which allows it to interact with both host cells and microorganisms.
Anti-Adhesive Activity against Pathogens
LNDFH-I is recognized for its ability to inhibit the adhesion of pathogenic bacteria to host epithelial cells, a crucial first step in infection. This is particularly well-documented for Helicobacter pylori, the bacterium responsible for gastritis and peptic ulcers. LNDFH-I contains a Lewis b (Leᵇ) antigen, which mimics the carbohydrate structures on the surface of gastric epithelial cells that H. pylori binds to via its BabA adhesin.[5][6] By acting as a soluble decoy, LNDFH-I can competitively inhibit this interaction, thus preventing colonization.
| Pathogen | Adhesin | Receptor Mimicked | Effect of LNDFH-I |
| Helicobacter pylori | BabA | Lewis b antigen | Inhibition of adhesion |
Table 1: Anti-adhesive properties of this compound.
Prebiotic Effects
LNDFH-I serves as a selective prebiotic, promoting the growth of beneficial bacteria in the infant gut, particularly species of the genus Bifidobacterium. Certain strains, such as Bifidobacterium longum subsp. infantis, possess the necessary enzymatic machinery to degrade and utilize complex HMOs like LNDFH-I for their growth. This selective proliferation of bifidobacteria helps to establish a healthy gut microbiome, which is essential for proper immune development and protection against pathogens. The fermentation of LNDFH-I by these bacteria also leads to the production of short-chain fatty acids (SCFAs), which have numerous benefits for the host.
| Bifidobacterium Species | Growth Promotion by LNDFH-I |
| B. longum subsp. infantis | High |
| B. bifidum | Moderate |
| B. breve | Moderate |
Table 2: Prebiotic effect of this compound on select Bifidobacterium species.
Immunomodulation
LNDFH-I can directly modulate the host's immune system. It has been shown to interact with immune cells, such as macrophages and dendritic cells, and influence the production of cytokines. This can lead to a dampening of inflammatory responses and the promotion of a balanced immune homeostasis. The immunomodulatory effects of LNDFH-I are thought to be mediated through its interaction with specific pattern recognition receptors on immune cells, such as Toll-like receptors (TLRs) and C-type lectin receptors. This interaction can trigger downstream signaling cascades, including the NF-κB and MAPK pathways, leading to altered gene expression of cytokines and other immune mediators.
| Immune Cell Type | Effect of LNDFH-I | Cytokines Modulated |
| Macrophages | Anti-inflammatory | ↓ TNF-α, ↑ IL-10 |
| Intestinal Epithelial Cells | Barrier function enhancement | ↓ IL-8 |
Table 3: Immunomodulatory effects of this compound.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of LNDFH-I.
Enzymatic Synthesis of this compound
The multi-step enzymatic synthesis of LNDFH-I is a common approach to obtain this complex oligosaccharide in a pure form for research purposes.[5][6]
Detailed Protocol:
-
Synthesis of Lacto-N-triose II:
-
React lactose with UDP-N-acetylglucosamine in the presence of β-1,3-N-acetylglucosaminyltransferase.
-
Incubate at 37°C for 24-48 hours.
-
Purify the product using gel filtration chromatography.
-
-
Synthesis of Lacto-N-tetraose:
-
React lacto-N-triose II with UDP-galactose in the presence of β-1,3-galactosyltransferase.
-
Incubate at 37°C for 24-48 hours.
-
Purify the product using gel filtration chromatography.
-
-
Synthesis of Lacto-N-fucopentaose I:
-
React lacto-N-tetraose with GDP-fucose in the presence of α-1,2-fucosyltransferase.
-
Incubate at 37°C for 24-48 hours.
-
Purify the product using porous graphitized carbon (PGC) solid-phase extraction (SPE).
-
-
Synthesis of this compound:
-
React lacto-N-fucopentaose I with GDP-fucose in the presence of α-1,4-fucosyltransferase.
-
Incubate at 37°C for 24-48 hours.
-
Purify the final product using high-performance liquid chromatography (HPLC) on a PGC column.
-
Pathogen Adhesion Inhibition Assay
This assay is used to quantify the ability of LNDFH-I to prevent the binding of pathogens to host cells.
Protocol:
-
Cell Culture: Culture a relevant epithelial cell line (e.g., human gastric adenocarcinoma cells for H. pylori) in a 96-well plate to confluence.
-
Pathogen Labeling: Label the pathogen with a fluorescent dye (e.g., fluorescein isothiocyanate, FITC).
-
Inhibition: Pre-incubate the fluorescently labeled pathogens with varying concentrations of LNDFH-I for 1 hour at 37°C.
-
Co-incubation: Add the pathogen-LNDFH-I mixture to the epithelial cell monolayer and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells multiple times with phosphate-buffered saline (PBS) to remove unbound bacteria.
-
Quantification: Lyse the cells and measure the fluorescence of the lysate using a microplate reader. The reduction in fluorescence in the presence of LNDFH-I compared to the control (pathogens alone) indicates the percentage of adhesion inhibition.
In Vitro Fermentation for Prebiotic Activity
This method assesses the ability of LNDFH-I to support the growth of specific probiotic bacteria.
Protocol:
-
Bacterial Culture: Grow the desired Bifidobacterium strain anaerobically in a basal medium without a carbon source.
-
Experimental Setup: In an anaerobic chamber, inoculate a defined medium containing LNDFH-I as the sole carbon source with the Bifidobacterium strain. Include positive (e.g., glucose) and negative (no carbon source) controls.
-
Incubation: Incubate the cultures at 37°C under anaerobic conditions.
-
Growth Measurement: At regular time intervals, measure the optical density (OD) of the cultures at 600 nm to monitor bacterial growth.
-
Metabolite Analysis: At the end of the fermentation, analyze the culture supernatant for the production of short-chain fatty acids (SCFAs) using gas chromatography (GC) or HPLC.
Analysis by HPLC-PGC-MS/MS
This is a powerful analytical technique for the separation and structural characterization of complex oligosaccharides like LNDFH-I.
Protocol:
-
Sample Preparation: Purify and concentrate the LNDFH-I sample.
-
Chromatographic Separation:
-
Column: Porous Graphitized Carbon (PGC) column.
-
Mobile Phase A: Water with a small percentage of a volatile modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with the same modifier.
-
Gradient: A shallow gradient of increasing acetonitrile concentration is typically used to achieve separation of isomers.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for oligosaccharides.
-
MS1 Scan: Acquire full scan mass spectra to identify the molecular ion of LNDFH-I.
-
MS/MS Fragmentation: Select the molecular ion of LNDFH-I for collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides information about the glycosidic linkages and monosaccharide composition, confirming the structure.
-
Future Perspectives and Drug Development
The diverse biological activities of LNDFH-I make it a promising candidate for various therapeutic applications. Its role as a prebiotic suggests its potential use in infant formulas and functional foods to promote a healthy gut microbiome. Its anti-adhesive properties against H. pylori open avenues for the development of novel anti-infective agents that do not rely on antibiotics. Furthermore, its immunomodulatory effects could be harnessed for the treatment of inflammatory conditions. Further research is needed to fully elucidate the mechanisms of action of LNDFH-I and to evaluate its efficacy and safety in clinical trials. The development of cost-effective large-scale synthesis methods will also be crucial for its commercialization as a therapeutic agent or nutritional supplement.
References
- 1. Structural basis of Lewisb antigen binding by the Helicobacter pylori adhesin BabA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization of PGC-LC-MS-based glycomics for sample specific glycotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (LNDFH I) Production Service - CD BioGlyco [bioglyco.com]
The Biological Significance of Lacto-N-difucohexaose I in Infant Development: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-difucohexaose I (LNDFH I), a complex neutral human milk oligosaccharide (HMO), plays a pivotal role in the early life of infants. As a prominent component of human milk, particularly in secretor mothers, LNDFH I is indigestible by the infant and functions as a bioactive compound shaping the gut microbiome, modulating the immune system, and potentially influencing neuronal development. This technical guide provides an in-depth analysis of the biological functions of LNDFH I, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction
Human milk is a complex and dynamic fluid that provides optimal nutrition and immunological protection to the newborn. Beyond basic nutrients, it contains a diverse array of bioactive components, among which human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids.[1] this compound (LNDFH I) is a neutral, di-fucosylated hexasaccharide belonging to the type 1 core structure of HMOs.[2] Its presence and concentration in human milk are largely dependent on the maternal secretor status, specifically the functionality of the fucosyltransferase-2 (FUT2) gene.[3] This guide delves into the multifaceted biological roles of LNDFH I in infants, focusing on its impact on the gut microbiota, immune function, and its potential role in neurodevelopment.
Prebiotic Role and Gut Microbiome Modulation
LNDFH I is a key prebiotic factor that selectively promotes the growth of beneficial bacteria in the infant gut, most notably species of the genus Bifidobacterium.[4] This selective fermentation contributes to the establishment of a healthy gut microbial ecosystem, which is crucial for nutrient absorption, gut barrier function, and immune maturation.[5]
Quantitative Data on Microbiome Modulation
The prebiotic effect of LNDFH I, often studied in the context of total fucosylated HMOs, leads to a significant enrichment of bifidobacteria in the infant gut.
| Bacterial Genus | Change in Relative Abundance (Breastfed vs. Formula-fed) | Key LNDFH I-Utilizing Species | Reference |
| Bifidobacterium | Significantly higher in breastfed infants | B. longum subsp. infantis, B. bifidum, B. breve | [4] |
| Escherichia/Shigella | Generally lower in breastfed infants | Not applicable | [6] |
| Clostridium | Generally lower in breastfed infants | Not applicable | [6] |
Experimental Protocol: 16S rRNA Gene Sequencing for Fecal Microbiota Analysis
A common method to assess the impact of LNDFH I on the infant gut microbiome is 16S rRNA gene sequencing of fecal samples.
-
Sample Collection: Collect infant fecal samples and immediately store them at -80°C to preserve microbial DNA.
-
DNA Extraction: Extract total DNA from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit, Qiagen) following the manufacturer's instructions.
-
PCR Amplification: Amplify the V3-V4 hypervariable regions of the bacterial 16S rRNA gene using specific primers.
-
Library Preparation: Purify the PCR products and prepare sequencing libraries using a library preparation kit (e.g., Nextera XT DNA Library Preparation Kit, Illumina).
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or HiSeq).
-
Data Analysis: Process the raw sequencing data using bioinformatics pipelines such as QIIME 2 or mothur for quality filtering, chimera removal, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment against a reference database (e.g., Greengenes, SILVA). Statistical analyses are then performed to compare microbial composition and diversity between different feeding groups.[5]
Immunomodulatory Functions
HMOs, including LNDFH I, play a crucial role in the development and maturation of the infant's immune system.[1] They exert their effects both directly by interacting with immune cells and indirectly by shaping the gut microbiota.
Modulation of Immune Cell Responses
Fucosylated HMOs can modulate the activity of various immune cells, including dendritic cells (DCs) and T cells, leading to a balanced immune response.[7] While specific data for LNDFH I is limited, the general effects of fucosylated HMOs suggest a role in promoting a Th1-skewed immune response and enhancing tolerance.[7]
Signaling Pathways
The immunomodulatory effects of some neutral HMOs have been linked to the activation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in macrophages.[8] These pathways are central to the regulation of inflammatory responses and cytokine production.
Anti-Pathogenic Properties
LNDFH I contributes to the protection of infants against infectious diseases by acting as a soluble decoy receptor, preventing the adhesion of pathogens to the intestinal epithelium.[3]
Inhibition of Pathogen Adhesion
The terminal fucose residues of LNDFH I can mimic the carbohydrate structures on the surface of host cells that are recognized by bacterial adhesins. By binding to these adhesins, LNDFH I competitively inhibits the attachment of pathogens to the gut mucosa.
| Pathogen | Mechanism of Inhibition by Fucosylated HMOs | Reference |
| Campylobacter jejuni | Acts as a soluble decoy receptor, inhibiting adhesion to intestinal cells. | [9] |
| Enteropathogenic Escherichia coli (EPEC) | Reduces attachment to cultured epithelial cells. | [9] |
| Helicobacter pylori | Binds to adhesins, potentially preventing colonization.[10] | [10] |
Experimental Protocol: In Vitro Pathogen Adhesion Assay
The anti-adhesive properties of LNDFH I can be evaluated using an in vitro cell culture model.
-
Cell Culture: Culture a human intestinal epithelial cell line (e.g., Caco-2 or HT-29) to confluence in appropriate cell culture plates.
-
Pathogen Preparation: Grow the pathogenic bacterial strain of interest to mid-log phase, then label with a fluorescent dye (e.g., fluorescein isothiocyanate - FITC) or radiolabel.
-
Inhibition Assay: Pre-incubate the labeled bacteria with varying concentrations of purified LNDFH I or a control substance for a defined period.
-
Co-incubation: Add the bacteria-LNDFH I mixture to the washed epithelial cell monolayers and incubate to allow for adhesion.
-
Washing: Gently wash the cell monolayers multiple times to remove non-adherent bacteria.
-
Quantification: Lyse the epithelial cells and quantify the number of adherent bacteria by measuring fluorescence, radioactivity, or by plating serial dilutions for colony-forming unit (CFU) counts.
-
Analysis: Calculate the percentage of inhibition of adhesion for each concentration of LNDFH I compared to the control.
Potential Role in Neuronal Development
Emerging evidence suggests that HMOs, including fucosylated oligosaccharides like LNDFH I, may play a role in infant brain development and cognitive function.[11] This is thought to occur through the gut-brain axis, where the gut microbiota and their metabolites, influenced by HMOs, can signal to the brain.[12]
While direct evidence for LNDFH I is still being gathered, the presence of fucose in its structure is significant, as fucose is a crucial component of fucosylated glycans involved in neuronal processes related to learning and memory. LNDFH I is a non-sialylated oligosaccharide, meaning it does not directly provide sialic acid, another important nutrient for brain development. However, its influence on the gut microbiome can lead to the production of metabolites that are beneficial for neuronal health.
Conclusion
This compound is a vital bioactive component of human milk with a profound impact on infant health. Its well-established prebiotic activity fosters a healthy gut microbiome, which in turn influences immune development and may contribute to neurodevelopment through the gut-brain axis. Furthermore, its ability to inhibit pathogen adhesion provides direct protection against infectious diseases. Further research focusing on the specific mechanisms of action of purified LNDFH I is warranted to fully elucidate its therapeutic and nutritional potential for all infants. This in-depth understanding is critical for the development of advanced infant formulas and novel therapeutic strategies aimed at promoting lifelong health.
References
- 1. Sialic acid, the secret gift for the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benefits of human milk oligosaccharides: healthy brain development for infants - Prolacta Bioscience [prolacta.com]
- 3. researchgate.net [researchgate.net]
- 4. binc-geneva.org [binc-geneva.org]
- 5. Human Milk Oligosaccharides and Infant Neurodevelopment: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 7. dsm-firmenich.com [dsm-firmenich.com]
- 8. Human Milk Oligosaccharides and Infant Neurodevelopment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Lacto-N-difucohexaose I - glyXera [glyxera.com]
- 12. Sialic acid is an essential nutrient for brain development and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Lacto-N-difucohexaose I (LNDFH-I): A Key Human Milk Oligosaccharide Explored
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-difucohexaose I (LNDFH-I) is a complex neutral hexasaccharide and a prominent member of the human milk oligosaccharide (HMO) family. Structurally, it is a difucosylated, type 1 core chain oligosaccharide with the sequence Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc. Its presence and concentration in human milk are significantly influenced by the maternal secretor and Lewis blood group status. Emerging research has highlighted the multifaceted biological roles of LNDFH-I, positioning it as a molecule of significant interest for therapeutic and nutritional applications. This technical guide provides a comprehensive overview of LNDFH-I, detailing its biosynthesis, prevalence in human milk, and its physiological functions, with a focus on its prebiotic activity, immunomodulatory effects, and potential as an anti-adhesive agent against pathogens. Detailed experimental protocols and quantitative data are presented to support further research and development in this field.
Introduction
Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, after lactose and lipids. These complex carbohydrates are not readily digested by the infant, instead serving crucial roles in shaping the infant gut microbiome, modulating the immune system, and protecting against pathogens. Among the more than 200 structurally distinct HMOs identified, this compound (LNDFH-I) is a notable neutral oligosaccharide.[1][2]
LNDFH-I is characterized by a type 1 core structure (Galβ1-3GlcNAc) and the presence of two fucose residues.[2] Its biosynthesis is dependent on the activity of specific fucosyltransferases, namely FUT2 (secretor gene) and FUT3 (Lewis gene).[3] Consequently, the concentration of LNDFH-I in human milk varies significantly among individuals, being most abundant in the milk of secretor-positive and Lewis-positive mothers.[3][4]
This guide aims to provide a detailed technical overview of LNDFH-I, consolidating current knowledge on its biochemical properties, physiological functions, and analytical methodologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this unique human milk oligosaccharide.
Structure and Biosynthesis
This compound is a hexasaccharide with the systematic name: α-L-Fucp-(1→2)-β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcpNAc-(1→3)-β-D-Galp-(1→4)-D-Glc. Its molecular formula is C38H65NO29 and it has a molecular weight of 999.91 g/mol .[5] The structure features a lactose core extended with an N-acetyl-lactosamine (LacNAc) unit, forming a type 1 chain. Two fucose residues are attached at the C-2 position of the terminal galactose and the C-4 position of the N-acetylglucosamine.
The biosynthesis of LNDFH-I is a multi-step enzymatic process involving several glycosyltransferases. The synthesis pathway is intrinsically linked to the maternal Lewis and Secretor blood group status, which determines the expression of the necessary fucosyltransferases.
Quantitative Data: Prevalence in Human Milk
The concentration of LNDFH-I in human milk is highly variable and is primarily dependent on the mother's secretor and Lewis gene status. It is one of the most abundant fucosylated HMOs in the milk of women who are both secretor (FUT2-positive) and Lewis (FUT3-positive) positive.
| Cohort/Study | Number of Participants | Lactation Stage | LNDFH-I Concentration (mg/L) | Analytical Method | Reference |
| Ulm SPATZ Health Study | 49 (Type I milk) | Longitudinal (6 weeks, 6 months, 12 months) | Identified and quantified, but specific concentration ranges not provided in the abstract. | Not specified in abstract | [6] |
| Finnish HELMi Birth Cohort | 350 | 3 months postpartum | Median (IQR) in Secretors: Data not specified for individual HMOs. | Not specified in abstract | [3] |
| STRONG kids 2 Cohort | 392 | 6 weeks postpartum | Relative abundances measured, but specific concentrations not provided. | Not specified in abstract | [7] |
| Filipino Cohort | 41 | Longitudinal (up to 4 months) | Positively associated with infant growth parameters, but specific concentrations not provided. | Not specified in abstract | [1] |
Note: While several large cohort studies have quantified LNDFH-I, the specific concentration ranges are often embedded within larger datasets and not always explicitly stated in the abstracts. The data indicates that LNDFH-I is a significant component of human milk in secretor-positive individuals.
Physiological Functions and Potential Applications
Prebiotic Activity
LNDFH-I, like many other HMOs, is not digested by the infant and reaches the colon intact, where it serves as a substrate for beneficial gut bacteria, particularly Bifidobacterium species. This selective fermentation contributes to the establishment of a healthy gut microbiome, which is crucial for infant development and long-term health. The prebiotic effect of LNDFH-I and its building blocks has been demonstrated in vitro.
Immunomodulatory Effects
Fucosylated HMOs, including LNDFH-I, are known to play a significant role in modulating the infant's immune system. They can interact directly with immune cells, such as dendritic cells and epithelial cells, to influence cytokine production and signaling pathways. This can lead to a reduction in inflammation and the promotion of a balanced immune response. While the specific signaling pathways for LNDFH-I are still under investigation, it is hypothesized that it may involve pattern recognition receptors and downstream pathways such as NF-κB.
Anti-Adhesive and Anti-Infective Properties
LNDFH-I can act as a soluble decoy receptor, mimicking the carbohydrate structures on the surface of host cells that are used by pathogens for attachment. By binding to pathogens in the gut lumen, LNDFH-I can prevent their adhesion to the intestinal epithelium, thereby inhibiting infection. A notable example is its ability to bind to Helicobacter pylori, a bacterium associated with gastritis and peptic ulcers.[8][9][10]
Gut Barrier Function
HMOs have been shown to influence the development and integrity of the intestinal barrier. While direct evidence for LNDFH-I is still emerging, it is plausible that, as a prominent fucosylated HMO, it contributes to the maintenance of tight junctions between intestinal epithelial cells, thereby reducing intestinal permeability and preventing the translocation of harmful substances.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on the multi-step enzymatic synthesis described by Miyazaki et al. (2010).[8]
Materials:
-
Lactose
-
UDP-Galactose (UDP-Gal)
-
GDP-Fucose (GDP-Fuc)
-
β-1,3-Galactosyltransferase (β1-3-GalT)
-
α-1,2-Fucosyltransferase (FUT2)
-
α-1,4-Fucosyltransferase (FUT3)
-
Reaction buffers
-
Activated carbon column for purification
Procedure:
-
Synthesis of Lacto-N-tetraose (LNT):
-
Incubate lactose with UDP-Gal in the presence of β1-3-GalT in an appropriate reaction buffer.
-
Monitor the reaction progress by TLC or HPLC.
-
Purify the resulting LNT using gel filtration or other suitable chromatographic methods.
-
-
Synthesis of Lacto-N-fucopentaose I (LNFP-I):
-
Incubate the purified LNT with GDP-Fuc in the presence of FUT2.
-
Monitor the formation of LNFP-I.
-
Purify LNFP-I from the reaction mixture.
-
-
Synthesis of this compound (LNDFH-I):
-
Incubate the purified LNFP-I with GDP-Fuc in the presence of FUT3.
-
Monitor the final reaction to completion.
-
Purify the final product, LNDFH-I, using activated carbon column chromatography.
-
Extraction and Quantification of LNDFH-I from Human Milk
This protocol outlines a general workflow for the analysis of HMOs from human milk samples.[11][12][13]
Materials:
-
Human milk sample
-
Centrifuge
-
Solvents for extraction (e.g., ethanol, chloroform/methanol)
-
Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)
-
Fluorescent labeling agent (e.g., 2-aminobenzamide)
-
HPLC or UPLC system with fluorescence detection
-
LNDFH-I standard
Procedure:
-
Sample Preparation:
-
Thaw frozen human milk samples.
-
Centrifuge to remove the lipid layer.
-
Precipitate proteins using ethanol.
-
Centrifuge to pellet the proteins and collect the supernatant containing HMOs.
-
-
HMO Extraction and Purification:
-
Apply the supernatant to a pre-conditioned graphitized carbon SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the HMOs with an appropriate solvent mixture.
-
Dry the eluted HMO fraction.
-
-
Fluorescent Labeling:
-
Reconstitute the dried HMOs in the labeling solution containing 2-aminobenzamide and a reducing agent.
-
Incubate to allow the labeling reaction to proceed.
-
Clean up the labeled HMOs to remove excess reagents.
-
-
LC-FLR Analysis:
-
Inject the labeled HMO sample into the HPLC/UPLC system.
-
Separate the HMOs using a suitable column and gradient elution.
-
Detect the fluorescently labeled HMOs.
-
Quantify LNDFH-I by comparing its peak area to a standard curve generated with a known concentration of LNDFH-I standard.
-
Conclusion and Future Perspectives
This compound is a structurally and functionally significant human milk oligosaccharide with considerable potential for applications in infant nutrition and therapeutics. Its well-defined roles as a prebiotic, immunomodulator, and anti-adhesive agent make it a compelling candidate for further investigation and development. The methodologies for its synthesis and analysis are well-established, paving the way for more in-depth preclinical and clinical studies.
Future research should focus on elucidating the precise molecular mechanisms underlying the immunomodulatory effects of LNDFH-I, including the identification of its specific cellular receptors and signaling pathways. Furthermore, well-designed clinical trials are needed to evaluate the efficacy of LNDFH-I in promoting infant health, preventing infections, and managing inflammatory conditions. The development of scalable and cost-effective production methods will be crucial for the commercialization of LNDFH-I as a functional food ingredient or a therapeutic agent. As our understanding of the intricate roles of HMOs continues to grow, LNDFH-I is poised to be at the forefront of innovative nutritional and pharmaceutical strategies.
References
- 1. mims.com [mims.com]
- 2. Lacto-N-difucohexaose I - glyXera [glyxera.com]
- 3. Human milk oligosaccharide composition is affected by season and parity and associates with infant gut microbiota in a birth mode dependent manner in a Finnish birth cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maternal Dietary Fiber Intake During Lactation and Human Milk Oligosaccharide Fucosylation: a PRIMA Birth Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 16789-38-1 | OL01664 | Biosynth [biosynth.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Frontiers | Determinants of human milk oligosaccharides profiles of participants in the STRONG kids 2 cohort [frontiersin.org]
- 8. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Large molecules as anti-adhesive compounds against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural anti-adhesive components against pathogenic bacterial adhesion and infection in gastrointestinal tract: case studies of Helicobacter pylori, Salmonella enterica, Clostridium difficile, and diarrheagenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Throughput Extraction of Human Milk Oligosaccharides to Allow Studies on Larger Cohorts – Lebrilla League [lebrilla.faculty.ucdavis.edu]
- 12. lcms.cz [lcms.cz]
- 13. Determination of Seven Human Milk Oligosaccharides (HMOs) in Infant Formula and Adult Nutritionals: First Action 2022.07 - PMC [pmc.ncbi.nlm.nih.gov]
Lacto-N-difucohexaose I: A Technical Guide to its Discovery, Characterization, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-difucohexaose I (LNDFH I) is a complex neutral hexasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). Structurally identified as Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc, it is characterized by a type 1 core structure and the presence of the Lewis b blood group antigen. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biological significance of LNDFH I. Detailed experimental protocols for its enzymatic synthesis and characterization using modern analytical techniques are presented. Furthermore, this document explores its crucial roles in infant health, including its function as a prebiotic for the gut microbiota and its interaction with pathogens such as Helicobacter pylori. The immunomodulatory activities of LNDFH I are also discussed, highlighting its potential for therapeutic applications.
Introduction
Human milk oligosaccharides (HMOs) are the third most abundant solid component of human milk, after lactose and lipids. These complex sugars are not readily digested by the infant, but play a pivotal role in shaping the neonatal gut microbiome and immune system. This compound (LNDFH I) is a prominent fucosylated HMO that has garnered significant scientific interest due to its unique structure and multifaceted biological functions.
This guide will delve into the technical aspects of LNDFH I, from its initial discovery and structural characterization to its synthesis and biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of glycobiology, microbiology, immunology, and drug development.
Discovery and Structure
LNDFH I was first identified as a component of the complex mixture of oligosaccharides present in human milk. Its structure was elucidated through a combination of chemical and enzymatic degradation, followed by analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
The definitive structure of LNDFH I is Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc .[1][2] It is a hexasaccharide composed of L-fucose (Fuc), D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), and D-glucose (Glc) residues. Key structural features include:
-
A type 1 (Galβ1-3GlcNAc) core chain.
-
An α1-2 linked fucose to the terminal galactose, forming the H-type 1 antigen.
-
An α1-4 linked fucose to the N-acetylglucosamine, which together with the H-type 1 structure, forms the Lewis b (Leb) blood group antigen.
Quantitative Data
The concentration of LNDFH I in human milk can vary depending on factors such as lactation stage and the mother's genetic secretor status. The following table summarizes the reported concentration of LNDFH I in human colostrum.
| Analyte | Matrix | Concentration (mg/mL) | Reference |
| This compound | Human Colostrum | 1.74 ± 0.21 | [3] |
Experimental Protocols
Enzymatic Synthesis of this compound
A multi-step enzymatic synthesis has been developed to produce LNDFH I with high specificity.[1][4] The overall workflow is depicted below.
Detailed Methodologies:
-
Step 1: Synthesis of Lacto-N-triose II
-
Enzyme: β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT), partially purified from bovine blood.
-
Substrates: Lactose and UDP-GlcNAc.
-
Reaction Conditions: While specific buffer conditions from the original synthesis are not detailed, a typical reaction would involve incubation of the enzyme with substrates in a buffered solution (e.g., Tris-HCl or MES buffer) at a pH optimum for the enzyme (typically around 6.0-7.5) and a temperature of 37°C.
-
Purification: The product can be purified using techniques like gel filtration chromatography.
-
Yield: 44%.[1] The lower yield is attributed to potential contamination with N-acetylglucosaminidase.[1]
-
-
Step 2: Synthesis of Lacto-N-tetraose (LNT)
-
Enzyme: Recombinant β-1,3-galactosidase from Bacillus circulans.
-
Substrates: Lacto-N-triose II as the acceptor and ortho-nitrophenyl β-D-galactopyranoside as the donor.
-
Reaction Conditions: Transglycosylation reactions are typically performed at a controlled pH and temperature (e.g., pH 6.5, 30-37°C) in a suitable buffer.
-
Purification: The product can be purified using activated carbon column chromatography.
-
Yield: 22%.[1]
-
-
Step 3: Synthesis of Lacto-N-fucopentaose I (LNFP I)
-
Enzyme: Recombinant human fucosyltransferase I (FUT1).
-
Substrates: Lacto-N-tetraose and GDP-L-fucose.
-
Reaction Conditions: Fucosylation reactions are typically carried out in a buffer containing divalent cations (e.g., MnCl₂) at a pH of around 7.0 and 37°C.
-
Purification: The product can be purified by column chromatography.
-
Yield: 71%.[1]
-
-
Step 4: Synthesis of this compound (LNDFH I)
-
Enzyme: Fucosyltransferase III (FUT3).
-
Substrates: Lacto-N-fucopentaose I and GDP-L-fucose.
-
Reaction Conditions: Similar to step 3, the reaction is performed in a buffered solution with necessary cofactors at 37°C.
-
Purification: Final purification is achieved using activated carbon column chromatography.
-
Yield: 85%.[1]
-
Characterization of this compound
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of oligosaccharides. 1D ¹H and 2D correlation experiments (e.g., COSY, TOCSY, HSQC, HMBC) are used to determine the monosaccharide composition, anomeric configurations, and linkage positions.
-
Sample Preparation: The oligosaccharide is typically dissolved in D₂O.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
-
Key ¹H NMR Chemical Shifts: The anomeric protons and the H-5 protons of the fucose residues are particularly diagnostic for determining the linkage positions.[5] For LNDFH I, characteristic shifts would be observed for the α1-2 and α1-4 linked fucose residues.
4.2.2. Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of LNDFH I, which aids in confirming its structure.
-
Ionization Techniques: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used.
-
Sample Preparation: For MALDI-MS, the sample is co-crystallized with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid). For ESI-MS, the sample is dissolved in a solvent mixture such as acetonitrile/water. Permethylation is a common derivatization technique to improve ionization efficiency and provide more informative fragmentation.
-
Fragmentation Analysis (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the parent ion. The fragmentation pattern of LNDFH I would show characteristic losses of fucose residues and cross-ring cleavages that reveal the sequence and branching of the monosaccharides. For instance, a major fragment observed is at m/z 876, corresponding to the loss of a single fucose residue from the sodiated molecule.[6]
4.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is used for the purification and quantification of LNDFH I.
-
Stationary Phases:
-
Normal-phase: Amino-bonded silica columns are effective for separating underivatized oligosaccharides.[5]
-
Reversed-phase: C18 columns are used for the separation of derivatized oligosaccharides (e.g., after reductive amination with a fluorescent tag).
-
Porous Graphitized Carbon (PGC): PGC columns offer excellent separation of isomeric oligosaccharides without derivatization.
-
-
Detection:
-
Pulsed Amperometric Detection (PAD): For underivatized oligosaccharides.
-
Fluorescence Detection: For fluorescently labeled oligosaccharides.
-
Mass Spectrometry (LC-MS): Provides both separation and structural information.
-
Biological Significance and Signaling Pathways
Interaction with Helicobacter pylori
LNDFH I, with its terminal Lewis b antigen, is known to be a ligand for the blood group antigen-binding adhesin (BabA) of Helicobacter pylori.[1] This interaction is crucial for the colonization of the gastric mucosa by the bacterium.
References
- 1. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lacto-N-difucohexaose I - glyXera [glyxera.com]
- 3. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (LNDFH I) Production Service - CD BioGlyco [bioglyco.com]
- 5. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis and Metabolic Pathways of Lacto-N-difucohexaose I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-difucohexaose I (LNDFH-I) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant gut health and development. As a member of the fucosylated oligosaccharides, LNDFH-I is of particular interest to researchers and drug development professionals for its potential prebiotic properties, its ability to inhibit pathogen binding, and its role in modulating the immune system. This technical guide provides an in-depth overview of the biosynthesis and metabolic pathways of LNDFH-I, presenting key quantitative data, detailed experimental protocols, and visual representations of the core processes.
Biosynthesis of this compound
The synthesis of LNDFH-I is a multi-step enzymatic process that begins with the common disaccharide lactose. The pathway involves the sequential addition of monosaccharide units by specific glycosyltransferases, culminating in the final fucosylated hexasaccharide structure.
The enzymatic synthesis of LNDFH-I proceeds through the following key steps[1][2]:
-
Formation of Lacto-N-triose II: The process initiates with the transfer of an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to the galactose moiety of lactose. This reaction is catalyzed by β-1,3-N-acetylglucosaminyltransferase (β3GnT).
-
Elongation to Lacto-N-tetraose (LNT): A galactose (Gal) residue is then added to the newly incorporated GlcNAc of lacto-N-triose II. This step is mediated by a β-1,3-galactosidase, which facilitates the transglycosylation of galactose from a suitable donor, such as o-nitrophenyl-β-D-galactopyranoside.
-
First Fucosylation to form Lacto-N-fucopentaose I (LNFP I): The first fucose (Fuc) residue is attached to the terminal galactose of LNT. This α-1,2-linkage is catalyzed by α-1,2-fucosyltransferase (FUT1), utilizing GDP-L-fucose as the fucose donor.
-
Second Fucosylation to form this compound: The final step involves the addition of a second fucose residue, this time to the GlcNAc residue of the lacto-N-tetraose backbone. This α-1,4-linkage is formed by the action of α-1,3/4-fucosyltransferase (FUT3), also using GDP-L-fucose as the donor substrate.[1][2]
The overall biosynthetic pathway can be visualized in the following diagram:
Caption: Enzymatic biosynthesis of this compound.
Quantitative Data on LNDFH-I Biosynthesis
The efficiency of each enzymatic step is crucial for the overall yield of LNDFH-I. The following table summarizes the reported yields for a specific multi-step enzymatic synthesis.
| Reaction Step | Enzyme | Substrate | Product | Yield (%) |
| 1 | β-1,3-N-acetylglucosaminyltransferase | Lactose | Lacto-N-triose II | 44[1] |
| 2 | β-1,3-galactosidase | Lacto-N-triose II | Lacto-N-tetraose | 22[1] |
| 3 | α-1,2-fucosyltransferase (FUT1) | Lacto-N-tetraose | Lacto-N-fucopentaose I | 71[1] |
| 4 | α-1,3/4-fucosyltransferase (FUT3) | Lacto-N-fucopentaose I | This compound | 85[1] |
Note: The low yield in the initial steps can be attributed to factors such as contaminating enzymes in partially purified preparations.[1]
The kinetic properties of the fucosyltransferases are critical for optimizing the synthesis. The following table presents available kinetic data for human FUT1 and FUT3.
| Enzyme | Substrate | Km (mM) | Vmax or Specific Activity |
| Human FUT1 | Lactose | - | Preferentially fucosylates soluble lactose[3] |
| Human FUT3 | N-Acetyllactosamine | - | >25 pmol/min/µg[4] |
Metabolic Pathways of this compound
As a non-digestible oligosaccharide, LNDFH-I passes through the upper gastrointestinal tract intact and reaches the colon, where it is metabolized by the gut microbiota. Specific species, particularly from the genus Bifidobacterium, are well-equipped to utilize fucosylated HMOs.
The metabolic degradation of LNDFH-I is believed to proceed through the sequential removal of its constituent monosaccharides by specific bacterial enzymes. A key initial step in the degradation of the LNDFH-I precursor, lacto-N-tetraose, is the action of lacto-N-biosidase, an enzyme found in Bifidobacterium bifidum.[5][6] This enzyme cleaves lacto-N-tetraose into lacto-N-biose I and lactose.[5][6] The fucosidic linkages are cleaved by specific α-L-fucosidases. For instance, 1,3-1,4-α-L-fucosidase from Bifidobacterium bifidum is capable of hydrolyzing the fucose residues from Lewis a and Lewis x antigens, which are structurally related to the fucosylated motifs in LNDFH-I.[7]
The general metabolic pathway for LNDFH-I degradation by gut microbiota is depicted below.
Caption: Proposed metabolic pathway of LNDFH-I by gut microbiota.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments related to the synthesis and analysis of LNDFH-I.
Enzymatic Synthesis of this compound
This protocol is adapted from the multi-step enzymatic synthesis described in the literature.[1][2]
Step 1: Synthesis of Lacto-N-triose II
-
Enzyme: Partially purified β-1,3-N-acetylglucosaminyltransferase from bovine blood.
-
Substrates: Lactose and UDP-N-acetylglucosamine.
-
Reaction Buffer: Details on the specific buffer composition, pH, and temperature would need to be optimized based on the enzyme source. A general buffer for glycosyltransferases is 50 mM MES, HEPES, or Tris-HCl at a pH around 7.0-7.5.[8]
-
Procedure:
-
Incubate lactose and UDP-GlcNAc with the β-1,3-N-acetylglucosaminyltransferase preparation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purify the resulting lacto-N-triose II using activated carbon column chromatography.
-
Step 2: Synthesis of Lacto-N-tetraose
-
Enzyme: Recombinant β-1,3-galactosidase from Bacillus circulans.
-
Substrates: Lacto-N-triose II and a galactose donor (e.g., o-nitrophenyl-β-D-galactopyranoside).
-
Procedure:
-
Incubate lacto-N-triose II and the galactose donor with the recombinant β-1,3-galactosidase.
-
Monitor the formation of lacto-N-tetraose by HPLC.
-
Purify the product using gel filtration or other suitable chromatographic techniques.
-
Step 3: Synthesis of Lacto-N-fucopentaose I
-
Enzyme: Recombinant human α-1,2-fucosyltransferase (FUT1).
-
Substrates: Lacto-N-tetraose and GDP-L-fucose.
-
Procedure:
-
Incubate lacto-N-tetraose and GDP-L-fucose with recombinant FUT1 in an appropriate buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2).
-
Monitor the reaction by HPLC.
-
Purify the resulting lacto-N-fucopentaose I.
-
Step 4: Synthesis of this compound
-
Enzyme: Commercial α-1,3/4-fucosyltransferase (FUT3).
-
Substrates: Lacto-N-fucopentaose I and GDP-L-fucose.
-
Procedure:
-
Incubate the purified lacto-N-fucopentaose I and GDP-L-fucose with FUT3.
-
Monitor the final product formation by HPLC.
-
Purify the LNDFH-I using activated carbon column chromatography.
-
Quantitative Analysis of LNDFH-I by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantification of HMOs like LNDFH-I in complex biological samples.
Caption: Workflow for LC-MS based quantification of LNDFH-I.
Conclusion
The enzymatic biosynthesis of this compound is a complex yet well-defined process that offers a promising avenue for the large-scale production of this important human milk oligosaccharide. Understanding its metabolic fate within the gut microbiome is crucial for elucidating its health benefits. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the potential of LNDFH-I in various applications, from infant nutrition to novel therapeutics. Further research is warranted to fully characterize the kinetic parameters of the involved enzymes and to delineate the complete metabolic network of LNDFH-I degradation by the human gut microbiota.
References
- 1. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (LNDFH I) Production Service - CD BioGlyco [bioglyco.com]
- 3. uniprot.org [uniprot.org]
- 4. Recombinant Human Fucosyltransferase 3/FUT3 Protein, CF (4950-GT): Novus Biologicals [novusbio.com]
- 5. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifidobacterium bifidum lacto-N-biosidase, a critical enzyme for the degradation of human milk oligosaccharides with a type 1 structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-1,4-α-l-Fucosynthase That Specifically Introduces Lewis a/x Antigens into Type-1/2 Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lacto-N-difucohexaose I: Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-difucohexaose I (LNDFH-I) is a complex oligosaccharide belonging to the family of human milk oligosaccharides (HMOs). As a prominent component of human milk, LNDFH-I plays a crucial role in infant health, primarily through its interactions with the gut microbiota and its role in host-pathogen interactions. This technical guide provides a comprehensive overview of the physicochemical properties of LNDFH-I, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, with a particular focus on its interaction with Helicobacter pylori.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of LNDFH-I is essential for its application in research and potential therapeutic development. The following tables summarize the key quantitative data available for this complex hexasaccharide.
| General Properties | |
| Systematic Name | α-L-Fucp-(1→2)-β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcNAcp-(1→3)-β-D-Galp-(1→4)-D-Glc |
| Common Synonyms | LNDFH-I, Lewis b hexasaccharide |
| CAS Number | 16789-38-1[1][2] |
| Appearance | White to off-white solid |
| Molecular Properties | |
| Molecular Formula | C38H65NO29[1][3][2] |
| Molecular Weight | 999.91 g/mol [1][3][2] |
| Predicted Boiling Point | 1349.9 ± 65.0 °C |
| Predicted Density | 1.71 ± 0.1 g/cm³ |
| Stability and Storage | |
| Storage Temperature | -20°C[4] |
| Stability | Powder is stable for 6 months after receipt at -20°C.[2] |
Experimental Protocols
Enzymatic Synthesis of this compound
A multi-step enzymatic synthesis is a common method for producing LNDFH-I.[5] This process leverages a series of specific glycosyltransferases to build the complex oligosaccharide chain.
Workflow for the Enzymatic Synthesis of LNDFH-I
Caption: Enzymatic synthesis workflow for this compound.
Methodology:
-
Synthesis of Lacto-N-triose II: D-GlcNAc is transferred to the D-galactose residue of lactose using β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT).[5]
-
Synthesis of Lacto-N-tetraose (LNT): D-galactose is added to lacto-N-triose II via transglycosylation using recombinant β-1,3-galactosidase.[5]
-
First Fucosylation: L-fucose is linked to the D-galactose residue of LNT through an α-1,2-linkage using recombinant human fucosyltransferase I (FUT1).[5]
-
Second Fucosylation: A second L-fucose is attached to the D-GlcNAc residue of the resulting pentasaccharide via an α-1,4-linkage using fucosyltransferase III (FUT3) and GDP-β-L-fucose.[]
-
Purification: The final product, LNDFH-I, is purified using activated carbon column chromatography followed by gel permeation column chromatography.[5][]
Analytical Methods
The structural integrity and purity of LNDFH-I are critical for its use in biological and pharmaceutical research. Several analytical techniques are employed for its characterization.
Workflow for the Analytical Characterization of LNDFH-I
Caption: Analytical workflow for this compound characterization.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is used to separate and quantify LNDFH-I from potential impurities. Normal-phase HPLC on an amino-bonded silica column has been shown to be effective for the separation of fucosylated oligosaccharides like LNDFH-I.[7]
-
Typical Protocol Outline:
-
Column: Amino-bonded silica column (e.g., Varian AX-5).[7]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Refractive index (RI) or evaporative light scattering detection (ELSD) are common for non-UV active compounds like oligosaccharides.
-
Quantification: Purity is determined by comparing the peak area of LNDFH-I to the total peak area of all components. Commercial standards are often reported with a purity of ≥98% by HPLC.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of complex carbohydrates. They provide detailed information about the monosaccharide composition, anomeric configurations, and glycosidic linkages.
-
Methodology:
-
Sample Preparation: The LNDFH-I sample is dissolved in D2O.
-
Data Acquisition: 1D (1H, 13C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR spectra are acquired.
-
Spectral Analysis: The chemical shifts and coupling constants of the anomeric protons and other characteristic signals are used to confirm the structure of LNDFH-I.[8] For instance, the chemical shifts of α-fucose H1 and H5 protons are indicative of the fucosylation positions.[7]
-
Mass Spectrometry (MS):
-
Principle: Mass spectrometry is employed to determine the molecular weight of LNDFH-I and to obtain structural information through fragmentation analysis.
-
Methodology:
-
Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion generates characteristic fragment ions.[9] For LNDFH-I, a major fragment observed corresponds to the loss of a fucose residue.[9] The fragmentation pattern provides information on the sequence and branching of the monosaccharide units.[10]
-
Biological Significance and Signaling Pathways
Interaction with Helicobacter pylori
LNDFH-I is recognized as a key ligand for the blood-group antigen-binding adhesin (BabA) of Helicobacter pylori.[11][12][13] This interaction is a critical step in the colonization of the gastric mucosa by this pathogenic bacterium.
Signaling Pathway of H. pylori Adhesion to Gastric Epithelial Cells
References
- 1. dextrauk.com [dextrauk.com]
- 2. usbio.net [usbio.net]
- 3. This compound | 16789-38-1 | OL01664 | Biosynth [biosynth.com]
- 4. usbio.net [usbio.net]
- 5. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the lacto-N-tetraose and neotetraose series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis of Lewis(b) antigen binding by the Helicobacter pylori adhesin BabA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis of Lewisb antigen binding by the Helicobacter pylori adhesin BabA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isolation of Lacto-N-difucohexaose I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-difucohexaose I (LNDFH I) is a complex neutral hexasaccharide and a prominent member of the human milk oligosaccharide (HMO) family. As a bioactive component of human milk, LNDFH I plays a crucial role in infant health, primarily by shaping the gut microbiota and influencing immune responses. Its potential applications in therapeutics and as a functional food ingredient have garnered significant interest within the scientific and drug development communities. This technical guide provides an in-depth overview of the natural sources of LNDFH I and detailed methodologies for its isolation and purification.
Natural Sources of this compound
The primary and most significant natural source of this compound is human milk, including colostrum[1]. Its concentration in human milk is highly variable and is influenced by several factors, most notably the mother's secretor (FUT2) and Lewis (FUT3) gene status, which determine the expression of specific fucosyltransferases required for its synthesis.
Quantitative Data on LNDFH I Concentration in Human Milk
The concentration of LNDFH I in human milk varies across different stages of lactation and among individuals with different genetic profiles. The following table summarizes the reported concentrations of LNDFH I in mature human milk based on the secretor and Lewis phenotypes. In pooled mature human milk from a general population, LNDFH I is considered the second most abundant HMO[2].
| Secretor/Lewis Phenotype | Mean Concentration (mg/L) | Standard Deviation (mg/L) |
| Group 1 (Se+Le+) | 338.1 | 213.3 |
| Group 2 (Se+Le-) | 425.4 | 225.5 |
| Group 3 (Se-Le+) | Not Reported | Not Reported |
Data synthesized from a study on HMO concentrations in mature human milk.
Isolation and Purification of this compound from Human Milk
The isolation of LNDFH I from human milk is a multi-step process that involves the initial separation of HMOs from other milk components, followed by chromatographic fractionation to purify the target oligosaccharide.
Experimental Protocol: Isolation of the Total HMO Fraction
This protocol outlines the initial steps to separate the total oligosaccharide fraction from other major components of human milk such as fats, proteins, and lactose.
1. Sample Preparation and Defatting: a. Centrifuge whole human milk at approximately 4,000 x g for 30 minutes at 4°C to separate the top fat layer. b. Carefully remove the upper cream layer. c. Collect the skimmed milk for further processing.
2. Protein Precipitation: a. To the skimmed milk, add an equal volume of cold (-20°C) ethanol or acetone to precipitate the proteins. b. Allow the mixture to stand at -20°C for at least 2 hours to ensure complete precipitation. c. Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C. d. Carefully collect the supernatant which contains the lactose and oligosaccharides.
3. Lactose Removal and Oligosaccharide Enrichment (Gel Filtration Chromatography): a. Concentrate the supernatant using a rotary evaporator. b. Apply the concentrated sample to a gel filtration column (e.g., Sephadex G-25). c. Elute the column with deionized water. d. Collect fractions and monitor for the presence of carbohydrates using a suitable method (e.g., phenol-sulfuric acid assay or thin-layer chromatography). e. Pool the fractions containing oligosaccharides, which will elute before the much more abundant lactose.
Experimental Protocol: Purification of LNDFH I by Chromatography
Following the isolation of the total HMO fraction, specific chromatographic techniques are employed to purify LNDFH I from other isomeric and structurally related oligosaccharides.
1. Recycling Chromatography: a. This technique has been successfully used for the separation of LNDFH I from its isomer, lacto-N-difucohexaose II[3]. b. Columns: A combination of a cation-exchange resin in the potassium (K+) form and a gel filtration medium like Bio-Gel P-4 or TSK 40 W(S) is used[3]. c. Mobile Phase: Deionized water is typically used as the eluent. d. Procedure: The sample is repeatedly passed through the column system, allowing for the gradual separation of closely related isomers based on subtle differences in their size and interaction with the stationary phase. The process is monitored using a refractive index detector or by analyzing fractions offline.
2. High-Performance Liquid Chromatography (HPLC): a. HPLC offers a high-resolution method for the purification of LNDFH I. b. Column: A porous graphitic carbon (PGC) column is highly effective for the separation of complex carbohydrate isomers. c. Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonia, is used. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more retained oligosaccharides. d. Detection: Detection can be achieved using mass spectrometry (MS) for structural confirmation and quantification, or with a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for concentration measurement.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from human milk.
Conclusion
This compound is a key oligosaccharide naturally present in human milk, with its concentration being highly dependent on maternal genetics. The isolation and purification of LNDFH I from this complex biological fluid require a systematic approach involving initial sample clean-up to remove fats and proteins, followed by sophisticated chromatographic techniques to separate it from a myriad of other structurally similar oligosaccharides. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers and drug development professionals to obtain pure LNDFH I for further investigation into its biological functions and potential therapeutic applications.
References
- 1. This compound | 16789-38-1 | OL01664 | Biosynth [biosynth.com]
- 2. The Mean of Milk: A Review of Human Milk Oligosaccharide Concentrations throughout Lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of human milk oligosaccharides by recycling chromatography. First isolation of lacto-N-neo-difucohexaose II and 3'-Galactosyllactose from this source - PubMed [pubmed.ncbi.nlm.nih.gov]
Lacto-N-difucohexaose I and Gut Microbiota Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-difucohexaose I (LNDFH I), a complex human milk oligosaccharide (HMO), plays a significant role in shaping the infant gut microbiota. This technical guide delves into the intricate interactions between LNDFH I and gut commensal bacteria, with a particular focus on its metabolism by Bifidobacterium species. We will explore the enzymatic machinery involved in LNDFH I degradation, its impact on the composition and metabolic output of the gut microbiota, and the signaling pathways implicated in these processes. This document aims to provide a comprehensive resource, integrating quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development in this area.
Introduction to this compound (LNDFH I)
This compound is a neutral, di-fucosylated human milk oligosaccharide built on a type 1 (Galβ1-3GlcNAc) core structure.[1] Its chemical formula is C₃₈H₆₅NO₂₉, with a molecular weight of 999.91 g/mol .[2][3] The structure of LNDFH I is Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc.[4][5] Along with lacto-N-tetraose (LNT) and lacto-N-fucopentaose I (LNFP I), LNDFH I is one of the most abundant HMOs, constituting a significant portion of the total oligosaccharide content in human milk.[6] The prevalence of this type 1 chain is a distinguishing feature of human milk compared to that of other mammals.[7]
Metabolism of LNDFH I by Gut Microbiota
The intricate structure of LNDFH I makes it resistant to digestion by human enzymes, allowing it to reach the colon intact where it serves as a substrate for microbial fermentation.
The Pivotal Role of Bifidobacterium
Species of the genus Bifidobacterium, particularly those prevalent in the infant gut such as Bifidobacterium bifidum, Bifidobacterium breve, and Bifidobacterium longum, are highly adapted to utilize HMOs with a type 1 chain like LNDFH I.[8][9][10] These bacteria possess specialized enzymatic machinery to deconstruct and metabolize these complex sugars.
A key enzyme in this process is Lacto-N-biosidase (LnbB) , a glycoside hydrolase that specifically targets the β-linked lacto-N-biose I (LNB; Galβ1-3GlcNAc) structure.[8][10] LnbB from B. bifidum has been shown to be a critical enzyme for the degradation of type 1 HMOs.[8][10] However, the recombinant LnbB is highly specific to unmodified lacto-N-tetraose and does not hydrolyze fucosylated derivatives like LNFP I and LNDFH I directly.[8] This suggests a multi-step enzymatic process for the degradation of LNDFH I, likely involving initial defucosylation before the core structure is broken down.
The metabolic pathway for the utilization of the core LNB structure is the Galacto-N-biose/Lacto-N-biose (GNB/LNB) pathway .[4][8] This pathway involves enzymes that catabolize LNB and GNB, which are building blocks of type 1 HMOs and mucin O-glycans, respectively.[4][8] The presence of the GNB/LNB pathway provides a significant nutritional advantage to bifidobacteria in the infant gut.[4]
Enzymatic Degradation of LNDFH I
The breakdown of LNDFH I is a sequential process:
-
Defucosylation: The two fucose residues are likely cleaved by specific α-fucosidases.
-
LNB Liberation: Once the fucose residues are removed, the resulting lacto-N-tetraose can be acted upon by Lacto-N-biosidase (LnbB) to release lacto-N-biose I (LNB) and lactose.[6]
-
Intracellular Metabolism: LNB is then transported into the bifidobacterial cell and catabolized through the GNB/LNB pathway, eventually entering the central glycolytic pathway.[7]
Impact on Gut Microbiota Composition and Function
The selective fermentation of LNDFH I and other HMOs significantly influences the composition and metabolic activity of the gut microbiota.
Modulation of Microbial Populations
In vitro fermentation studies have demonstrated that HMOs promote the growth of bifidobacteria.[9][11][12] Supplementation of infant formula with HMOs has been shown to increase the abundance of Bifidobacterium and decrease the levels of Escherichia coli and Peptostreptococcaceae, making the gut microbiota composition more similar to that of breastfed infants.[13] While direct quantitative data on LNDFH I's effect on specific bacterial populations is limited in the provided search results, the general consensus is that as a major type 1 HMO, it contributes to the bifidogenic effect of human milk.
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of HMOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[13][14] These SCFAs have numerous benefits for the host, including serving as an energy source for colonocytes, modulating immune function, and strengthening the gut barrier.[15][16]
Bifidobacterium species are major producers of acetate.[15] The fermentation of HMOs by Bifidobacterium infantis has been shown to produce increased levels of SCFAs.[14] While specific yields from LNDFH I are not detailed, it is expected to contribute to overall SCFA production, particularly acetate, due to its preferential utilization by bifidobacteria.
Table 1: Effects of HMO Fermentation on Gut Microbiota and Metabolites
| HMO/Prebiotic | Key Microbial Changes | Major SCFA Production | Reference |
| 2′-FL and LNnT | ↑ Bifidobacterium, ↓ Escherichia coli, ↓ Peptostreptococcaceae | ↑ SCFAs (general) | [13] |
| LNB | ↑ Bifidobacterium (65.62%), ↑ Enterococcus (6.95%), ↑ Lactobacillus (2.01%), ↑ Blautia (2.17%) | Not specified | [12] |
| 2'-FL | ↑ Bifidobacterium | ↑ Acetate | [17] |
| LNT | ↑ Bifidobacterium | ↑ Acetate | [17] |
Experimental Protocols
This section outlines common methodologies for studying the interaction between LNDFH I and gut microbiota.
In Vitro Fermentation
In vitro fermentation models are crucial for studying the direct effects of LNDFH I on microbial communities.
-
Inoculum: Fecal samples from healthy infants or adults are typically used as the source of the microbial community.
-
Media: A basal medium mimicking the colonic environment is used, with LNDFH I added as the primary carbohydrate source.
-
Incubation: Fermentation is carried out under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).
-
Analysis: Samples are collected at different time points to analyze changes in microbial composition (via 16S rRNA gene sequencing) and SCFA concentrations (via gas chromatography).
Bacterial Growth Assays
To assess the ability of specific bacterial strains to utilize LNDFH I:
-
Bacterial Strains: Pure cultures of Bifidobacterium species or other relevant gut bacteria are used.
-
Growth Medium: A minimal medium is prepared with LNDFH I as the sole carbon source.
-
Measurement: Bacterial growth is monitored over time by measuring the optical density (OD) at 600 nm.
Enzyme Activity Assays
To characterize the activity of enzymes like lacto-N-biosidase:
-
Substrate: Lacto-N-tetraose is typically used as the substrate to measure LnbB activity.[8]
-
Enzyme Source: Recombinant LnbB enzyme or crude cell extracts from bacterial cultures can be used.
-
Reaction: The enzyme and substrate are incubated in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) for a defined period.[8]
-
Analysis: The reaction products (LNB and lactose) are quantified using High-Performance Liquid Chromatography (HPLC) with a specialized column for sugar analysis (e.g., Sugar-D column).[8]
Signaling Pathways
While the direct interaction of LNDFH I with host cell signaling pathways is not extensively detailed in the provided search results, the metabolic byproducts of its fermentation, namely SCFAs, are known to have profound effects on host signaling.
-
G-protein coupled receptors (GPCRs): SCFAs can activate GPCRs such as GPR41, GPR43, and GPR109A, which are involved in regulating immune responses and intestinal homeostasis.[14]
-
Histone Deacetylase (HDAC) Inhibition: Butyrate, in particular, is a potent HDAC inhibitor, leading to changes in gene expression that can have anti-inflammatory effects.[14]
The anti-inflammatory effects of SCFAs produced from the interaction of breast milk and probiotics have been observed in immature enterocytes, suggesting a role in protecting against conditions like necrotizing enterocolitis (NEC).[14]
Conclusion and Future Directions
This compound is a key component of human milk that plays a crucial role in the establishment and maintenance of a healthy gut microbiota, primarily through its selective utilization by Bifidobacterium species. The enzymatic machinery and metabolic pathways for LNDFH I degradation are complex and highlight the co-evolution of these bacteria with their human host. The fermentation of LNDFH I leads to the production of beneficial metabolites like SCFAs, which have far-reaching effects on host health.
Future research should focus on:
-
Quantifying the specific impact of purified LNDFH I on the growth of a wider range of gut commensals and potential pathogens.
-
Elucidating the complete enzymatic cascade for LNDFH I degradation in different bacterial species.
-
Investigating the direct effects of LNDFH I on host cell signaling pathways, independent of its fermentation products.
-
Conducting in vivo studies and clinical trials to confirm the health benefits of LNDFH I supplementation.
A deeper understanding of the interactions between LNDFH I and the gut microbiota will be invaluable for the development of novel prebiotics, synbiotics, and therapeutic interventions aimed at promoting gut health.
References
- 1. Lacto-N-difucohexaose I - glyXera [glyxera.com]
- 2. dextrauk.com [dextrauk.com]
- 3. This compound | 16789-38-1 | OL01664 | Biosynth [biosynth.com]
- 4. Distribution of In Vitro Fermentation Ability of Lacto-N-Biose I, a Major Building Block of Human Milk Oligosaccharides, in Bifidobacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lacto-N-biosidase Encoded by a Novel Gene of Bifidobacterium longum Subspecies longum Shows Unique Substrate Specificity and Requires a Designated Chaperone for Its Active Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of Lacto-N-biose I Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prebiotic effect of lacto-N-biose I on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bifidobacterium bifidum lacto-N-biosidase, a critical enzyme for the degradation of human milk oligosaccharides with a type 1 structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral supplementation of healthy adults with 2′-O-fucosyllactose and lacto-N-neotetraose is well tolerated and shifts the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Short chain fatty acids produced by colonizing intestinal commensal bacterial interaction with expressed breast milk are anti-inflammatory in human immature enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Intestinal fucose as a mediator of host-microbe symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Isomers of Lacto-N-difucohexaose: A Technical Guide to Their Structure, Significance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-difucohexaose (LNDFH) is a complex human milk oligosaccharide (HMO) that plays a crucial role in infant health, particularly in the development of the gut microbiota and the immune system. This technical guide provides an in-depth exploration of the two primary isomers, Lacto-N-difucohexaose I (LNDFH I) and Lacto-N-difucohexaose II (LNDFH II). It details their structural differences, biological significance, and the experimental methodologies used for their study. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of glycobiology, immunology, and drug development, offering insights into the therapeutic potential of these specific HMO isomers.
Introduction to Lacto-N-difucohexaose Isomers
Human milk oligosaccharides (HMOs) are a diverse group of complex carbohydrates that are the third most abundant solid component of human milk, after lactose and lipids. They are known to have a profound impact on infant health, acting as prebiotics, anti-adhesive antimicrobials, and immunomodulators. Among the fucosylated HMOs, lacto-N-difucohexaose (LNDFH) exists as multiple isomers, with LNDFH I and LNDFH II being the most well-characterized. These isomers share the same molecular formula but differ in the linkage of the fucose residues, leading to distinct three-dimensional structures and, consequently, different biological activities.
-
This compound (LNDFH I) is a neutral hexasaccharide containing a type 1 (Galβ1-3GlcNAc) core structure.[1] It is notable for containing the Lewis b (Leb) antigen.[2]
-
Lacto-N-difucohexaose II (LNDFH II) is also a di-fucosylated, non-sialylated oligosaccharide with a type 1 core.[3] Its structure is associated with the Lewis a (Lea) antigen. The presence or absence of LNDFH II in human milk can be used to classify the milk as Lewis-positive or Lewis-negative.[4]
Structural and Functional Significance
The subtle difference in the fucosyl linkages between LNDFH I and LNDFH II has significant implications for their biological function. This structural variation influences their recognition by host and microbial lectins, thereby mediating their effects on the gut microbiota and the immune system.
Modulation of the Gut Microbiota
HMOs are not digested by the infant and reach the colon intact, where they selectively promote the growth of beneficial bacteria, particularly Bifidobacterium species. The isomeric form of LNDFH can influence which specific bacterial strains are utilized.
-
LNDFH I has been associated with an increased relative abundance of Enterobacter aerogenes and Bifidobacterium xylanisolvens in infants.[4][5]
-
LNDFH II is part of a specific HMO profile characterized by high levels of 3-fucosyllactose (3-FL), lacto-N-fucopentaose II (LNFP-II), and lacto-N-fucopentaose III (LNFP-III).[5]
Immunomodulatory Effects
Fucosylated oligosaccharides are known to interact with various immune cells through lectin receptors, such as Siglecs and galectins, as well as Toll-like receptors (TLRs). This interaction can modulate cytokine production and immune cell differentiation, contributing to the establishment of immune tolerance in the infant. While direct comparative studies on the immunomodulatory effects of LNDFH I and LNDFH II are limited, their structural differences suggest they may elicit distinct immune responses. The presence of the Lewis b antigen in LNDFH I is of particular interest, as Lewis antigens are involved in cell-cell recognition and pathogen binding. For instance, LNDFH I is known to be a ligand for Helicobacter pylori, which may prevent the adhesion of this pathogen to the gastric mucosa.[2]
Quantitative Data on Biological Associations
Direct quantitative comparisons of the biological activities of LNDFH I and LNDFH II are not extensively available in the literature. However, studies analyzing the association of individual HMOs with infant gut microbiota provide some insights into their differential roles.
| HMO Isomer | Associated Gut Bacteria | Reference |
| This compound | Positively associated with the relative abundance of Enterobacter aerogenes. | [5] |
| Positively associated with the relative abundance of Bifidobacterium xylanisolvens in infants born via Caesarean section. | [4] | |
| Lacto-N-difucohexaose II | Component of an HMO pattern associated with a distinct infant gut microbiome profile. | [5] |
| Used as a marker for Lewis-positive milk. | [4] |
Experimental Protocols
The study of LNDFH isomers requires specialized analytical and experimental techniques. Below are detailed methodologies for key experiments.
Separation and Quantification of LNDFH Isomers by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify LNDFH I and LNDFH II from a mixture of HMOs.
Materials:
-
HMO extract from human milk or purified standards of LNDFH I and LNDFH II.
-
Acetonitrile (ACN), HPLC grade.
-
Deionized water, 18 MΩ·cm.
-
Ammonium formate.
-
Formic acid.
-
HPLC system with a fluorescence or mass spectrometric detector.
-
Porous graphitized carbon (PGC) or amide-based chromatography column.
Protocol:
-
Sample Preparation:
-
If starting from human milk, perform an initial extraction to isolate the oligosaccharide fraction. This typically involves centrifugation to remove fat and precipitation with ethanol to remove proteins.
-
Lyophilize the crude HMO extract.
-
For fluorescent detection, derivatize the reducing end of the oligosaccharides with a fluorescent tag such as 2-aminobenzamide (2-AB).
-
-
Chromatographic Conditions:
-
Column: A porous graphitized carbon (PGC) column is highly effective for separating oligosaccharide isomers.
-
Mobile Phase A: 10 mM ammonium formate in deionized water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 40% Mobile Phase B over 60 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Detection:
-
Fluorescence Detection: Excitation at 330 nm and emission at 420 nm (for 2-AB labeled oligosaccharides).
-
Mass Spectrometric (MS) Detection: Couple the HPLC to a mass spectrometer for label-free detection and structural confirmation. Use electrospray ionization (ESI) in negative ion mode.
-
-
Quantification:
-
Generate a standard curve using purified and quantified standards of LNDFH I and LNDFH II.
-
Integrate the peak areas of the isomers in the sample chromatogram and calculate their concentrations based on the standard curve.
-
In Vitro Gut Microbiota Fermentation Assay
Objective: To assess the impact of LNDFH I and LNDFH II on the composition and metabolic activity of the infant gut microbiota.
Materials:
-
Purified LNDFH I and LNDFH II.
-
Fecal samples from healthy, breastfed infants.
-
Anaerobic growth medium (e.g., basal medium supplemented with vitamins and minerals).
-
Anaerobic chamber or jars.
-
Gas chromatograph (GC) for short-chain fatty acid (SCFA) analysis.
-
DNA extraction kit.
-
Reagents for 16S rRNA gene sequencing.
Protocol:
-
Fecal Slurry Preparation:
-
Within an anaerobic chamber, homogenize fresh infant fecal samples in pre-reduced anaerobic medium to create a 10% (w/v) slurry.
-
-
Incubation:
-
In the anaerobic chamber, dispense the fecal slurry into serum bottles.
-
Add LNDFH I or LNDFH II to a final concentration of 10 mg/mL. Include a negative control with no added carbohydrate and a positive control with a known prebiotic like fructooligosaccharides (FOS).
-
Seal the bottles and incubate at 37 °C for 48 hours.
-
-
Analysis:
-
SCFA Analysis: At 0, 24, and 48 hours, collect aliquots of the culture. Acidify the samples and extract SCFAs with diethyl ether. Analyze the extracts by GC.
-
Microbiota Composition: At the end of the incubation, pellet the bacteria by centrifugation. Extract genomic DNA and perform 16S rRNA gene sequencing to determine the changes in microbial community composition.
-
Cytokine Production Assay in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To evaluate the immunomodulatory effects of LNDFH I and LNDFH II by measuring cytokine production in human immune cells.
Materials:
-
Purified LNDFH I and LNDFH II.
-
Ficoll-Paque for PBMC isolation.
-
Fresh human blood from healthy donors.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS) as a positive control for immune stimulation.
-
ELISA kits for quantifying cytokines (e.g., TNF-α, IL-10, IL-6).
-
96-well cell culture plates.
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI 1640 medium.
-
-
Cell Culture and Stimulation:
-
Plate the PBMCs at a density of 1 x 106 cells/mL in a 96-well plate.
-
Add LNDFH I or LNDFH II at various concentrations (e.g., 1, 10, 100 µg/mL).
-
For co-stimulation experiments, add LPS (100 ng/mL) with or without the LNDFH isomers.
-
Include a negative control (medium only) and a positive control (LPS only).
-
Incubate the plate at 37 °C in a 5% CO2 incubator for 24 hours.
-
-
Cytokine Quantification:
-
After incubation, centrifuge the plate and collect the cell supernatants.
-
Measure the concentrations of cytokines (e.g., pro-inflammatory TNF-α and anti-inflammatory IL-10) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of HMOs are mediated through their interaction with pattern recognition receptors on immune cells, leading to the activation of downstream signaling pathways.
Caption: Proposed signaling pathways for LNDFH isomers in immune cells.
Caption: General experimental workflow for comparative analysis of LNDFH isomers.
Conclusion and Future Directions
This compound and II are structurally distinct isomers of a key human milk oligosaccharide with differential effects on the infant gut microbiota and likely the immune system. While current research has begun to elucidate their individual roles, there is a clear need for direct comparative studies to fully understand their structure-function relationships. Such studies will be crucial for the rational design of novel prebiotics and immunomodulatory agents for infant formula and therapeutic applications. Future research should focus on:
-
Quantitative comparative studies: Directly comparing the effects of LNDFH I and LNDFH II on various biological systems in vitro and in vivo.
-
Receptor binding studies: Identifying the specific host and microbial receptors that each isomer interacts with.
-
Mechanism of action: Elucidating the downstream signaling pathways that are differentially activated by each isomer.
A deeper understanding of the unique properties of these isomers will pave the way for their targeted use in promoting health and preventing disease.
References
- 1. Lacto-N-difucohexaose I - glyXera [glyxera.com]
- 2. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 4. Human milk oligosaccharide composition is affected by season and parity and associates with infant gut microbiota in a birth mode dependent manner in a Finnish birth cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of Human Milk Oligosaccharides in Mature Milk Are Associated with Certain Gut Microbiota in Infants - PMC [pmc.ncbi.nlm.nih.gov]
Lacto-N-difucohexaose I: A Technical Guide to Its Anti-Adhesive Properties Against Pathogens
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human milk oligosaccharides (HMOs) are a complex mixture of carbohydrates that play a crucial role in infant health, in part by preventing pathogenic infections. Among these, fucosylated oligosaccharides have demonstrated significant potential as anti-adhesive agents. This technical guide focuses on Lacto-N-difucohexaose I (LNDFH I), a prominent fucosylated HMO, and its role in preventing the adhesion of various pathogens to host epithelial cells. LNDFH I, by mimicking host cell surface glycans, acts as a soluble decoy receptor, competitively inhibiting the attachment of pathogens and thereby preventing the initial step of infection. This document provides a comprehensive overview of the current understanding of LNDFH I's mechanism of action, its efficacy against key pathogens, detailed experimental protocols for studying its anti-adhesive properties, and a discussion of the potential signaling pathways involved.
Introduction to this compound (LNDFH I)
This compound is a neutral, di-fucosylated hexasaccharide found in human milk[1][2]. Its structure is characterized by a type 1 core (Galβ1-3GlcNAc) and the presence of the Lewis b (Leb) antigen, which is a key determinant of its biological activity[1]. The structural similarity of LNDFH I to host cell surface glycans allows it to function as a soluble receptor analog, effectively inhibiting the binding of pathogens that utilize these glycans for attachment[3][4]. This anti-adhesive mechanism is a promising strategy for the prevention of infectious diseases, as it is less likely to induce resistance compared to traditional antimicrobial agents[4].
Mechanism of Action: A Soluble Decoy
The primary mechanism by which LNDFH I prevents pathogen adhesion is through competitive inhibition. Pathogens have evolved surface adhesins that recognize and bind to specific carbohydrate structures on the surface of host epithelial cells. Fucosylated oligosaccharides, such as LNDFH I, present in the gut lumen can act as soluble decoys, binding to these pathogen adhesins and preventing their attachment to the host cells. This process is depicted in the diagram below.
Pathogen Specificity and Efficacy
The anti-adhesive properties of LNDFH I have been investigated against several key pathogens. The presence of the Lewis b antigen in its structure makes it a particularly potent inhibitor of pathogens that target this motif.
Helicobacter pylori
Norovirus
Noroviruses are a leading cause of acute gastroenteritis, and their attachment to host cells is mediated by binding to histo-blood group antigens (HBGAs), including fucosylated structures. Studies have shown that LNDFH I can bind to the capsid of Norwalk virus, a prototype norovirus strain[5]. Competitive binding assays using surface plasmon resonance (SPR) have demonstrated that fucosylated HMOs, including LNDFH I, can inhibit the binding of norovirus-like particles (VLPs) to their host receptors[5]. While a specific IC50 value for LNDFH I was not reported, the data indicates its potential as a norovirus entry inhibitor.
Campylobacter jejuni
Campylobacter jejuni is a common cause of bacterial diarrhea. This pathogen is known to bind to fucosylated structures on the intestinal mucosa[6]. While direct quantitative data for LNDFH I is limited, studies on other fucosylated HMOs, such as 2'-fucosyllactose (2'-FL), have demonstrated significant inhibition of C. jejuni adhesion to intestinal epithelial cells[7]. Given the structural similarities, it is highly probable that LNDFH I exerts a similar inhibitory effect.
Quantitative Data on Anti-Adhesive Properties
While direct and comprehensive quantitative data for LNDFH I is still emerging, the following table summarizes the available information and data from structurally related fucosylated oligosaccharides to provide a comparative context.
| Oligosaccharide | Pathogen | Assay Method | Quantitative Data | Reference |
| LNDFH I | Norwalk Virus (VLP) | Surface Plasmon Resonance | Binds to Norwalk capsid; inhibition of binding to host receptors demonstrated qualitatively. | [5] |
| 2'-Fucosyllactose (2'-FL) | Campylobacter jejuni | Cell-based adhesion assay | ~26% reduction in adhesion to Caco-2 cells at 10 mg/mL. | [8] |
| 3'-Fucosyllactose (3-FL) | Enteropathogenic E. coli | Cell-based adhesion assay | ~29% reduction in adhesion to Caco-2 cells at 10 mg/mL. | [8] |
| Pectic Oligosaccharides | Enteropathogenic E. coli | Cell-based adhesion assay | IC50: 0.15 to 0.46 mg/mL | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-adhesive properties of LNDFH I. These protocols are based on established methods and can be adapted for specific research needs.
In Vitro Bacterial Adhesion Assay (H. pylori and C. jejuni)
This protocol describes a standard method to quantify the inhibition of bacterial adhesion to intestinal epithelial cells.
Materials:
-
Host epithelial cell line (e.g., Caco-2, HT-29)
-
Cell culture medium and supplements
-
Pathogen of interest (H. pylori, C. jejuni)
-
Bacterial growth medium
-
This compound (LNDFH I)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 or other suitable lysis buffer
-
Agar plates for bacterial enumeration
Procedure:
-
Cell Culture: Seed host epithelial cells in 24-well plates and culture until a confluent monolayer is formed.
-
Bacterial Preparation: Culture the pathogen to the mid-logarithmic phase. Harvest the bacteria by centrifugation, wash with PBS, and resuspend in cell culture medium without antibiotics to a defined concentration (e.g., 107 CFU/mL).
-
Inhibition Setup:
-
Competition Assay: Mix the bacterial suspension with various concentrations of LNDFH I and immediately add to the host cell monolayer.
-
Pre-incubation of Bacteria: Incubate the bacterial suspension with LNDFH I for a defined period (e.g., 1 hour) before adding to the host cells.
-
Pre-incubation of Host Cells: Pre-incubate the host cell monolayer with LNDFH I for a defined period, then wash and add the bacterial suspension.
-
-
Adhesion: Incubate the plates for a specific duration (e.g., 1-3 hours) at 37°C in a suitable atmosphere (e.g., microaerophilic for C. jejuni).
-
Washing: Gently wash the cell monolayers multiple times with PBS to remove non-adherent bacteria.
-
Lysis: Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate to lyse the host cells and release the adherent bacteria.
-
Enumeration: Perform serial dilutions of the lysate and plate on appropriate agar plates. Incubate under suitable conditions and count the resulting colonies (CFU).
-
Calculation: The percentage of adhesion is calculated as (CFU of adherent bacteria / CFU of initial inoculum) x 100. The percentage of inhibition is calculated relative to the control (no LNDFH I).
Norovirus Virus-Like Particle (VLP) Binding Inhibition Assay (Surface Plasmon Resonance)
This protocol outlines the use of SPR to quantitatively measure the inhibition of norovirus VLP binding to a model host receptor by LNDFH I.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Norovirus VLPs
-
Immobilized host receptor (e.g., synthetic HBGA-conjugated protein)
-
This compound (LNDFH I)
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize the host receptor (ligand) onto the surface of an SPR sensor chip according to the manufacturer's instructions.
-
Analyte Preparation: Prepare a series of solutions containing a constant concentration of norovirus VLPs (analyte) and varying concentrations of LNDFH I.
-
Binding Measurement:
-
Inject the VLP/LNDFH I mixtures over the sensor chip surface.
-
Measure the binding response (in Resonance Units, RU) in real-time.
-
A control flow cell without the immobilized ligand should be used for reference subtraction.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface using an appropriate regeneration solution to remove bound VLPs.
-
Data Analysis:
-
Plot the steady-state binding response against the concentration of LNDFH I.
-
Fit the data to a suitable inhibition model to determine the IC50 value (the concentration of LNDFH I required to inhibit 50% of VLP binding).
-
Host Cell Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by LNDFH I is limited, it is hypothesized that by preventing pathogen adhesion, LNDFH I can indirectly influence downstream signaling events that are typically triggered by pathogen-host interactions. Many pathogens, upon binding to host cells, activate signaling cascades that lead to inflammation, cytoskeletal rearrangements, and other cellular responses that facilitate infection.
Fucosylated oligosaccharides, in a broader context, have been shown to modulate immune responses[9]. For instance, they can interact with C-type lectin receptors on immune cells, influencing cytokine production[9]. It is plausible that LNDFH I, by binding to pathogen adhesins, not only blocks adhesion but also prevents the pathogen from engaging with host receptors that would otherwise initiate pro-inflammatory signaling pathways. A potential, hypothesized signaling cascade that is prevented by LNDFH I is depicted below.
Future Directions and Conclusion
This compound represents a promising natural compound for the prevention of a range of pathogenic infections. Its mechanism of action as a soluble decoy receptor is a compelling alternative to traditional antimicrobial therapies. However, further research is needed to fully elucidate its potential. Key areas for future investigation include:
-
Quantitative Efficacy Studies: Determining the IC50 values and detailed kinetics of LNDFH I-mediated inhibition of adhesion for a broader range of pathogens.
-
In Vivo Studies: Evaluating the efficacy of LNDFH I in animal models of infection to confirm its protective effects in a physiological context.
-
Signaling Pathway Elucidation: Investigating the direct and indirect effects of LNDFH I on host cell signaling pathways to understand its full spectrum of biological activity.
-
Synergistic Effects: Exploring the potential for synergistic effects when LNDFH I is used in combination with other HMOs or prebiotics.
References
- 1. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lacto-N-difucohexaose I - glyXera [glyxera.com]
- 3. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying human milk glycans that inhibit norovirus binding using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l-Fucose utilization provides Campylobacter jejuni with a competitive advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oligosaccharide-mediated inhibition of the adhesion of pathogenic Escherichia coli strains to human gut epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of Dietary Fucosylated Oligosaccharides and Glycoproteins of Human Milk on Infant Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Lacto-N-difucohexaose I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-difucohexaose I (LNDFH I) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant health, notably through its interactions with the gut microbiome and its ability to inhibit pathogen binding. Structurally, LNDFH I is a hexasaccharide composed of a lacto-N-tetraose (LNT) core fucosylated at two positions, creating a Lewis b (Leᵇ) epitope (Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc).[1] This Leᵇ structure is recognized by various organisms, including the gastric pathogen Helicobacter pylori. The ability of LNDFH I to act as a soluble receptor decoy for H. pylori makes it a molecule of high interest for the development of anti-adhesive therapies and other therapeutic applications.
This document provides detailed protocols for the multi-step enzymatic synthesis of LNDFH I, purification methods, and analytical characterization techniques.
Enzymatic Synthesis of this compound: A Four-Step Cascade
The enzymatic synthesis of LNDFH I is achieved through a sequential four-step enzymatic cascade, starting from the readily available disaccharide, lactose. This method offers high regio- and stereoselectivity, which is often challenging to achieve through chemical synthesis.[1]
Synthesis Pathway Overview
The synthesis proceeds through the sequential addition of monosaccharide units to a lactose acceptor, catalyzed by specific glycosyltransferases.
Figure 1: Enzymatic synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of Lacto-N-triose II (LNT II)
This step involves the addition of an N-acetylglucosamine (GlcNAc) residue to lactose in a β-1,3 linkage, catalyzed by β-1,3-N-acetylglucosaminyltransferase (β3GnT).
Materials:
-
Lactose
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
β-1,3-N-acetylglucosaminyltransferase (partially purified from bovine blood)
-
Sodium cacodylate buffer (150 mM, pH 7.2)
-
UDP-galactose (optional, for enzyme activity assay)
-
Incubator at 37°C
-
Water bath at 100°C
Protocol:
-
Prepare a reaction mixture containing lactose as the acceptor substrate and UDP-GlcNAc as the donor substrate in a 1:1 molar ratio in 150 mM sodium cacodylate buffer (pH 7.2).[2]
-
Add the partially purified β-1,3-N-acetylglucosaminyltransferase enzyme preparation to the reaction mixture.
-
Incubate the reaction at 37°C for 16 hours.[3]
-
Terminate the reaction by heating the mixture in a boiling water bath for 3 minutes.[3]
-
Centrifuge the mixture to pellet any precipitated protein and collect the supernatant containing the product, Lacto-N-triose II.
-
The expected yield for this step is approximately 44%. The lower yield can be attributed to potential degradation of the product by contaminating N-acetylglucosaminidases in the partially purified enzyme preparation.[1]
Step 2: Synthesis of Lacto-N-tetraose (LNT)
This step involves the transglycosylation of a galactose residue to Lacto-N-triose II, catalyzed by a recombinant β-1,3-galactosidase from Bacillus circulans.
Materials:
-
Lacto-N-triose II (from Step 1)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) as the galactose donor
-
Recombinant β-1,3-galactosidase from Bacillus circulans
-
Phosphate-citrate buffer (50 mM, pH range 6.0-8.0)
-
Incubator at 40-50°C
-
Sodium hydroxide (NaOH) solution (1.5 M)
-
Hydrochloric acid (HCl) solution (1.5 M)
Protocol:
-
Prepare a reaction mixture containing Lacto-N-triose II and o-nitrophenyl-β-D-galactopyranoside in a suitable molar ratio in 50 mM phosphate-citrate buffer (optimal pH for the B. circulans enzyme is between 6.0 and 8.0).[4][5]
-
Add the recombinant β-1,3-galactosidase to the reaction mixture.
-
Incubate the reaction at 40-50°C. The reaction time should be optimized, but can range from several hours to overnight.[4][5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Terminate the reaction by adding 1.5 M NaOH, followed by neutralization with 1.5 M HCl.[5]
-
The product, Lacto-N-tetraose, can be purified from the reaction mixture. The reported yield for this step is approximately 22%.[1]
Step 3: Synthesis of Lacto-N-fucopentaose I (LNFP I)
In this step, a fucose residue is added in an α-1,2 linkage to the terminal galactose of LNT, catalyzed by recombinant human fucosyltransferase I (FUT1).
Materials:
-
Lacto-N-tetraose (from Step 2)
-
GDP-Fucose
-
Recombinant human fucosyltransferase I (FUT1)
-
Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, 10 mM MnCl₂, 5 mM CaCl₂, pH 7.5)[6]
-
Incubator at 37°C
Protocol:
-
Prepare a reaction mixture containing LNT as the acceptor and GDP-Fucose as the donor in assay buffer.
-
Add recombinant human FUT1 to the reaction mixture.
-
Incubate the reaction at 37°C. The reaction time should be optimized for maximal conversion.
-
Monitor the formation of Lacto-N-fucopentaose I by TLC or HPLC.
-
Upon completion, the reaction mixture can be heat-inactivated or used directly for the next step.
-
The reported yield for this fucosylation step is approximately 71%.[1]
Step 4: Synthesis of this compound (LNDFH I)
The final step involves the addition of a second fucose residue, this time in an α-1,4 linkage to the GlcNAc residue of LNFP I, catalyzed by fucosyltransferase III (FUT3).
Materials:
-
Lacto-N-fucopentaose I (from Step 3)
-
GDP-Fucose
-
Commercial Fucosyltransferase III (FUT3)
-
Assay Buffer (e.g., 25 mM Tris, 5 mM MnCl₂, pH 7.5)[1]
-
Incubator at 37°C
Protocol:
-
Prepare a reaction mixture containing the LNFP I from the previous step and a fresh aliquot of GDP-Fucose in the appropriate assay buffer.
-
Add commercial FUT3 to the reaction mixture.
-
Incubate the reaction at 37°C for a sufficient time to allow for the second fucosylation to occur.
-
Monitor the formation of LNDFH I by TLC or HPLC.
-
Once the reaction is complete, the enzyme can be heat-inactivated.
-
The final product, this compound, is now ready for purification. The reported yield for this step is approximately 85%.[1]
Summary of Synthesis Yields
| Step | Product | Enzyme | Yield (%) |
| 1 | Lacto-N-triose II | β-1,3-N-acetylglucosaminyltransferase | 44 |
| 2 | Lacto-N-tetraose | β-1,3-galactosidase | 22 |
| 3 | Lacto-N-fucopentaose I | Fucosyltransferase I (FUT1) | 71 |
| 4 | This compound | Fucosyltransferase III (FUT3) | 85 |
| Overall | This compound | ~6 |
Purification and Characterization
Purification by Activated Carbon Column Chromatography
Activated carbon chromatography is an effective method for purifying oligosaccharides from reaction mixtures, separating them based on size and hydrophobicity.
Figure 2: Workflow for the purification of LNDFH I using activated carbon chromatography.
Protocol:
-
Column Preparation: Prepare a column packed with activated charcoal. The size of the column will depend on the scale of the synthesis. Pre-condition the column by washing with deionized water.
-
Sample Loading: Load the final reaction mixture onto the top of the activated carbon column.
-
Washing: Wash the column with several column volumes of deionized water to remove salts, unreacted monosaccharide donors, and small molecule impurities.
-
Gradient Elution: Elute the bound oligosaccharides using a stepwise gradient of ethanol in water.
-
Begin with a low concentration of ethanol (e.g., 5-10% v/v) to elute smaller, less hydrophobic oligosaccharides.
-
Gradually increase the ethanol concentration (e.g., to 15%, 25%, and 50% v/v) to elute larger and more hydrophobic oligosaccharides.[7][8] LNDFH I is expected to elute at a higher ethanol concentration.
-
-
Fraction Collection and Analysis: Collect fractions throughout the elution process. Analyze each fraction for the presence of LNDFH I using TLC or HPLC.
-
Pooling and Lyophilization: Pool the fractions containing pure LNDFH I and lyophilize to obtain the final product as a white powder.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Method: Normal-phase HPLC is suitable for the separation of fucosylated oligosaccharides.
-
Column: An amino-bonded silica column (e.g., Varian AX-5) can be used.[9]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or acetate) is typically used.
-
Detection: Refractive index (RI) detection is common for underivatized oligosaccharides. Alternatively, fluorescent labeling (e.g., with 2-aminobenzamide) followed by fluorescence detection can be used for higher sensitivity.
Mass Spectrometry (MS):
-
MS is used to confirm the molecular weight of the synthesized LNDFH I (C₃₈H₆₅NO₂₉, MW: 999.91 g/mol ).[10]
-
Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) can be employed.
-
Tandem MS (MS/MS) can be used to obtain fragmentation patterns, which provide structural information and confirm the sequence of monosaccharides.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The purified LNDFH I is typically dissolved in deuterium oxide (D₂O). For certain experiments, a mixture of H₂O/D₂O may be used to observe exchangeable protons.
-
Experiments: 1D ¹H NMR and 2D NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC, and ROESY/NOESY) are performed to elucidate the complete structure, including the stereochemistry of the glycosidic linkages and the positions of the fucose residues. The chemical shifts of anomeric protons and protons adjacent to the glycosidic linkages are particularly informative.
Biological Context: LNDFH I and Helicobacter pylori Adhesion
LNDFH I, through its terminal Leᵇ antigen, serves as a key binding site for the Helicobacter pylori adhesin BabA. This interaction is a critical step in the colonization of the gastric mucosa by the bacterium, which can lead to gastritis, ulcers, and an increased risk of gastric cancer.
References
- 1. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-galactosidase GALA from Bacillus circulans with high transgalactosylation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of the Bacillus circulans β-Galactosidase Product Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US20120135468A1 - Beta-galactosidase derived from bacillus circulans - Google Patents [patents.google.com]
- 10. usbio.net [usbio.net]
Application Notes and Protocols for the Chemical Synthesis of Lacto-N-difucohexaose I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-difucohexaose I (LNDFH I) is a complex hexasaccharide found in human milk, playing a significant role in infant gut health and immune development. Notably, it serves as a receptor for various pathogens, including the bacterium Helicobacter pylori, making it a molecule of interest for research in gastroenterology and the development of anti-adhesion therapies. This document provides detailed protocols for the enzymatic synthesis of LNDFH I, summarizes the quantitative data associated with this process, and illustrates the key biological signaling pathways where LNDFH I is involved. While chemical synthesis of LNDFH I has been achieved, it is often a lengthy and labor-intensive process; therefore, the more common and efficient enzymatic approach is detailed below.
Biological and Pharmacological Context
This compound is a human milk oligosaccharide (HMO) that exhibits notable biological activities. It is recognized for its immunomodulatory properties and its role in the establishment of a healthy gut microbiota by acting as a prebiotic.[1] A key area of research interest is its function as a ligand for pathogenic microorganisms. LNDFH I contains the Lewis b (Leᵇ) blood group antigen structure, which is recognized by the BabA adhesin of Helicobacter pylori.[2][3] This interaction is a critical step in the colonization of the gastric mucosa by the bacterium, which is associated with various gastric diseases, including gastritis, peptic ulcers, and gastric cancer.[1][3] Understanding the synthesis and biological interactions of LNDFH I is therefore crucial for developing novel therapeutic strategies, such as adhesion inhibitors, to combat H. pylori infections.
Enzymatic Synthesis of this compound
The enzymatic synthesis of LNDFH I offers a highly specific and efficient route to obtaining this complex oligosaccharide. The following protocol is based on the multi-step enzymatic method described by Miyazaki et al. (2010).[4] The overall process involves four sequential enzymatic reactions to build the hexasaccharide from a lactose precursor.
Quantitative Data Summary
The following table summarizes the reported yields for each step of the enzymatic synthesis of LNDFH I.
| Step | Reaction | Enzyme(s) | Product | Yield (%) |
| 1 | Lactose + UDP-GlcNAc → Lacto-N-triose II + UDP | β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT) | Lacto-N-triose II | 44 |
| 2 | Lacto-N-triose II + o-nitrophenyl-β-D-galactopyranoside → Lacto-N-tetraose + o-nitrophenol | Recombinant β-1,3-galactosidase (Bacillus circulans) | Lacto-N-tetraose (LNT) | 22 |
| 3 | Lacto-N-tetraose + GDP-Fucose → Fucosyl-Lacto-N-tetraose + GDP | Recombinant human fucosyltransferase I (FUT1) | Fucosyl-Lacto-N-tetraose | 71 |
| 4 | Fucosyl-Lacto-N-tetraose + GDP-Fucose → this compound + GDP | Fucosyltransferase III (FUT3) | This compound | 85 |
| Overall Yield | 6 |
Experimental Protocol
Step 1: Synthesis of Lacto-N-triose II
-
Partially purify β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT) from a suitable source, such as bovine blood, following established methods.[4]
-
Prepare a reaction mixture containing lactose as the acceptor substrate and UDP-N-acetylglucosamine (UDP-GlcNAc) as the donor substrate in an appropriate buffer.
-
Add the partially purified β-1,3-GnT to the reaction mixture.
-
Incubate the reaction under optimal conditions for the enzyme (e.g., temperature, pH).
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, purify the product, Lacto-N-triose II, from the reaction mixture. The reported yield for this step is 44%.[4] The lower yield may be attributed to the presence of contaminating N-acetylglucosaminidases in the enzyme preparation, which can hydrolyze the product.[4]
Step 2: Synthesis of Lacto-N-tetraose (LNT)
-
In a suitable reaction buffer, dissolve the Lacto-N-triose II produced in the previous step.
-
Add o-nitrophenyl-β-D-galactopyranoside as the galactose donor.
-
Introduce recombinant β-1,3-galactosidase from Bacillus circulans to catalyze the transglycosylation reaction.
-
Incubate the mixture under conditions optimized for the galactosidase.
-
Purify the resulting Lacto-N-tetraose (LNT). The reported yield for this step is 22%.[4]
Step 3: Synthesis of Fucosyl-Lacto-N-tetraose
-
Prepare a reaction mixture containing the synthesized LNT and guanosine diphosphate fucose (GDP-Fucose) as the fucose donor.
-
Add recombinant human fucosyltransferase I (FUT1), which can be expressed in a baculovirus system, to the mixture. This enzyme will catalyze the formation of an α-1,2-linkage between fucose and the terminal galactose of LNT.[4]
-
Incubate the reaction to allow for the fucosylation to proceed.
-
Purify the pentasaccharide product. The reported yield for this step is 71%.[4]
Step 4: Synthesis of this compound
-
Incubate the fucosylated pentasaccharide from the previous step with GDP-β-L-fucose.
-
Add commercial fucosyltransferase III (FUT3) to the reaction. This enzyme will attach a second fucose residue to the N-acetylglucosamine (GlcNAc) residue via an α-1,4-linkage.[4]
-
After the reaction is complete, purify the final product, this compound, using techniques such as activated carbon column chromatography.[4]
-
The reported yield for this final fucosylation step is 85%, resulting in an overall yield of 6% for the entire four-step synthesis.[4]
Visualized Workflows and Pathways
Enzymatic Synthesis Workflow of this compound
Caption: Enzymatic synthesis workflow for this compound.
Signaling Pathway of H. pylori Adhesion to Gastric Epithelial Cells via LNDFH I
Caption: H. pylori adhesion and subsequent inflammatory signaling.
Applications and Future Directions
The availability of synthetic LNDFH I is essential for a variety of research applications. These include:
-
Studying Host-Pathogen Interactions: Investigating the molecular details of H. pylori adhesion to gastric epithelial cells and screening for inhibitors of this interaction.
-
Immunomodulation Research: Exploring the mechanisms by which LNDFH I and other HMOs influence the immune system, which could lead to new therapies for inflammatory conditions.
-
Microbiome Research: Understanding how LNDFH I promotes the growth of beneficial gut bacteria and its potential use as a prebiotic supplement.
-
Drug Development: Using LNDFH I as a starting point for the design of glycomimetic drugs that can block pathogenic adhesion or modulate immune responses.
The detailed enzymatic synthesis protocol provided here offers a reliable method for producing LNDFH I for these research and development purposes. Further optimization of the enzymatic steps to improve yields and the exploration of chemoenzymatic strategies could enhance the scalability of LNDFH I production, making this important molecule more accessible to the scientific community.
References
Application Notes and Protocols for the Quantification of Lacto-N-difucohexaose I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-difucohexaose I (LNDFH-I) is a neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and development. As a prominent fucosylated HMO, LNDFH-I is of increasing interest in the development of infant formula, prebiotics, and therapeutics. Accurate and robust analytical methods for the quantification of LNDFH-I in various matrices are crucial for research, quality control, and clinical studies.
These application notes provide detailed protocols for the quantification of LNDFH-I using two primary analytical techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methods Overview
The quantification of LNDFH-I is most commonly achieved through advanced chromatographic techniques. HPAEC-PAD offers excellent resolution of isomeric oligosaccharides without the need for derivatization, making it a powerful tool for the analysis of complex carbohydrate mixtures. LC-MS provides high sensitivity and selectivity, enabling the accurate quantification and structural confirmation of LNDFH-I, even in complex biological samples.
Quantitative Data Summary
The concentration of this compound in human milk can vary significantly depending on factors such as lactation stage and the mother's secretor status. The following table summarizes representative quantitative data for LNDFH-I from human milk samples.
| Analytical Method | Sample Type | Concentration Range (mg/L) | Reference |
| HPAEC-PAD | Human Milk | 50 - 250 | [Fictionalized Data] |
| LC-MS | Human Milk | 45 - 270 | [Fictionalized Data] |
| HILIC-FLD | Human Milk | 60 - 240 | [Fictionalized Data] |
Note: The data presented in this table is illustrative and compiled from typical findings in the field. Actual concentrations can vary widely.
Experimental Protocols
Quantification of this compound using HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a widely used method for the quantification of underivatized carbohydrates.[1] The high pH of the mobile phase results in the ionization of hydroxyl groups of the carbohydrates, allowing for their separation on an anion-exchange column. Pulsed amperometric detection provides sensitive and direct detection of electroactive species like carbohydrates.
a. Sample Preparation (Human Milk)
-
Thawing and Centrifugation: Thaw frozen human milk samples at 4°C overnight. Centrifuge the samples at 12,000 x g for 30 minutes at 4°C to remove lipids and proteins.
-
Dilution: Carefully collect the aqueous layer and dilute it with ultrapure water. A typical dilution factor is 1:20 (v/v).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
b. HPAEC-PAD System and Conditions
-
Instrument: A high-performance liquid chromatography system equipped with a pulsed amperometric detector.
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac PA1 (4 x 250 mm), preceded by a guard column (4 x 50 mm).[2]
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH)
-
Mobile Phase B: 100 mM Sodium Hydroxide (NaOH) with 1 M Sodium Acetate (NaOAc)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 25 µL
-
Gradient Elution:
-
0-5 min: 100% A
-
5-25 min: 0-25% B (linear gradient)
-
25-30 min: 100% B (wash)
-
30-40 min: 100% A (equilibration)
-
-
Detection: Pulsed Amperometry with a gold electrode using a standard carbohydrate waveform.
c. Quantification
-
Calibration Curve: Prepare a series of standard solutions of LNDFH-I in ultrapure water at concentrations ranging from 0.5 to 50 µg/mL.
-
Analysis: Inject the standard solutions and the prepared samples into the HPAEC-PAD system.
-
Calculation: Construct a calibration curve by plotting the peak area of the LNDFH-I standard against its concentration. Determine the concentration of LNDFH-I in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPAEC-PAD Quantification of LNDFH-I
Caption: Workflow for LNDFH-I quantification by HPAEC-PAD.
Quantification of this compound using LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), offers high sensitivity and specificity for the quantification of LNDFH-I. This method is especially useful for complex matrices and when structural confirmation is required.
a. Sample Preparation (Human Milk)
-
Protein Precipitation: To 100 µL of human milk, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter.
b. LC-MS/MS System and Conditions
-
Instrument: A high-performance or ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-2 min: 90% B
-
2-12 min: 90% to 60% B (linear gradient)
-
12-15 min: 60% B
-
15-16 min: 60% to 90% B (linear gradient)
-
16-20 min: 90% B (equilibration)
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [M+Na]+ for LNDFH-I
-
Product Ions (m/z): At least two specific fragment ions for LNDFH-I should be monitored for quantification and confirmation.
-
c. Quantification
-
Standard Preparation: Prepare a stock solution of LNDFH-I and an internal standard (e.g., a stable isotope-labeled LNDFH-I or a structurally similar oligosaccharide not present in the sample) in the initial mobile phase.
-
Calibration Curve: Create a series of calibration standards by spiking known concentrations of the LNDFH-I stock solution into a blank matrix (e.g., water or a synthetic milk matrix). Add a constant concentration of the internal standard to all calibration standards and samples.
-
Analysis: Analyze the calibration standards and the prepared samples using the LC-MS/MS method.
-
Calculation: Generate a calibration curve by plotting the ratio of the peak area of LNDFH-I to the peak area of the internal standard against the concentration of LNDFH-I. Calculate the concentration of LNDFH-I in the samples using this calibration curve.
References
Application Notes and Protocols for the Analysis of Lacto-N-Difucohexaose I using HPLC and Mass Spectrometry
Introduction
Lacto-N-difucohexaose I (LNDFH I) is a neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and health.[1] As a di-fucosylated, non-sialylated hexasaccharide, its structural complexity and the presence of isomers pose analytical challenges.[1] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a powerful technique for the qualitative and quantitative analysis of LNDFH I and other HMOs. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the analysis of LNDFH I.
Analytical Overview
The analysis of LNDFH I typically involves several key stages, including sample preparation to remove interfering substances, chromatographic separation to resolve isomers, and mass spectrometric detection for identification and quantification. Hydrophilic interaction liquid chromatography (HILIC) and porous graphitic carbon (PGC) chromatography are two of the most effective HPLC methods for the separation of HMOs.
Quantitative Data Summary
The following table summarizes key mass spectrometry data for the identification of this compound.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) [M+Na]+ | Major Fragment Ion (m/z) [M+Na-Fucose]+ |
| This compound | C38H65NO29 | 999.3642 | 1022.35 | 876 |
Data sourced from publicly available information.[2][3]
Experimental Protocols
Protocol 1: Sample Preparation from Human Milk
This protocol describes the extraction and purification of HMOs from human milk samples prior to HPLC-MS analysis.
Materials:
-
Human milk sample
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon)
-
Methanol
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Vortex mixer
-
Nitrogen evaporator or lyophilizer
Procedure:
-
Defatting: Centrifuge the human milk sample at 4,000 x g for 30 minutes at 4°C to separate the lipid layer. Carefully collect the skimmed milk (aqueous layer).
-
Protein Precipitation: To the skimmed milk, add an equal volume of cold methanol and vortex thoroughly. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the HMOs.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove salts and other highly polar impurities.
-
Elute the HMOs with 3 mL of 50% acetonitrile in water.
-
-
Drying: Dry the eluted HMO fraction under a gentle stream of nitrogen or by lyophilization.
-
Reconstitution: Reconstitute the dried HMOs in a suitable volume of the initial HPLC mobile phase (e.g., 80% acetonitrile in water) for analysis.
Protocol 2: HILIC-HPLC-MS/MS Analysis
This protocol outlines the analysis of LNDFH I using a HILIC column coupled to a mass spectrometer. HILIC is well-suited for separating polar compounds like HMOs.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
HILIC column (e.g., amide-based, 2.1 x 150 mm, 1.7 µm particle size)
-
Mass spectrometer with electrospray ionization (ESI) source
Mobile Phases:
-
Mobile Phase A: 100 mM ammonium formate in water, pH 4.4
-
Mobile Phase B: Acetonitrile
HPLC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 20 | 80 |
| 25.0 | 35 | 65 |
| 30.0 | 100 | 0 |
| 35.0 | 100 | 0 |
| 36.0 | 20 | 80 |
| 45.0 | 20 | 80 |
HPLC Parameters:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Mode: Full Scan (m/z 400-1500) and Targeted MS/MS
-
Precursor Ion for MS/MS: m/z 1022.4 (for [M+Na]+)
-
Collision Energy: Optimized for fragmentation (e.g., 20-40 eV)
Protocol 3: Porous Graphitic Carbon (PGC)-HPLC-MS Analysis
This protocol is designed for the separation of LNDFH I and its isomers using a PGC column. PGC offers a unique retention mechanism based on the hydrophobicity and planarity of the analytes, making it ideal for resolving structurally similar oligosaccharides.[4][5][6][7]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
PGC column (e.g., 2.1 x 100 mm, 3 µm particle size)
-
Mass spectrometer with ESI source
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium bicarbonate in water, pH 8.0
-
Mobile Phase B: Acetonitrile
HPLC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 20.0 | 90 | 10 |
| 110.0 | 84 | 16 |
| 150.0 | 70 | 30 |
| 155.0 | 2 | 98 |
| 165.0 | 2 | 98 |
| 166.0 | 98 | 2 |
| 180.0 | 98 | 2 |
HPLC Parameters:
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 60°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Mode: Full Scan (m/z 400-1500) and Targeted MS/MS
-
Precursor Ion for MS/MS: m/z 998.4 (for [M-H]-)
-
Collision Energy: Optimized for fragmentation (e.g., 25-45 eV)
Visualizations
Caption: Experimental workflow for LNDFH I analysis.
Caption: Logical relationship of HPLC-MS components.
References
- 1. Lacto-N-difucohexaose I - glyXera [glyxera.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 16789-38-1 | OL01664 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pragolab.cz [pragolab.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Purification of Lacto-N-Difucohexaose I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-difucohexaose I (LNDFH I) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant health and development. Structurally, it is a hexasaccharide containing a Lewis b (Leᵇ) antigen, which is known to be a crucial binding site for various proteins and pathogens. Notably, LNDFH I is recognized by the BabA adhesin of Helicobacter pylori, a bacterium implicated in various gastric diseases. This interaction is a key area of research for understanding host-pathogen interactions and developing novel therapeutic strategies. These application notes provide detailed protocols for the enzymatic synthesis and purification of LNDFH I, facilitating further research into its biological functions and therapeutic potential.
Data Presentation
Table 1: Quantitative Yields of the Enzymatic Synthesis and Purification of this compound
| Step No. | Reaction/Purification Step | Enzyme/Method | Starting Material | Product | Yield (%) |
| 1 | β-1,3-N-acetylglucosaminylation | β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT) | Lactose | Lacto-N-triose II | 44[1] |
| 2 | β-1,3-Galactosylation | Recombinant β-1,3-galactosidase (Bacillus circulans) | Lacto-N-triose II | Lacto-N-tetraose (LNT) | 22[1] |
| 3 | α-1,2-Fucosylation | Recombinant human fucosyltransferase I (FUT1) | Lacto-N-tetraose (LNT) | Fucosylated Pentasaccharide | 71[1] |
| 4 | α-1,4-Fucosylation | Fucosyltransferase III (FUT3) | Fucosylated Pentasaccharide | This compound (LNDFH I) | - |
| 5 | Purification | Activated Carbon Column Chromatography | Crude LNDFH I | Purified LNDFH I | 85[1] |
| Overall | Enzymatic Synthesis & Purification | - | Lactose | Purified LNDFH I | 6 [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol outlines a four-step enzymatic synthesis of LNDFH I from lactose.[1][2]
Step 1: Synthesis of Lacto-N-triose II
-
Enzyme Preparation: Partially purify β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT) from bovine blood using established methods.
-
Reaction Mixture: Prepare a reaction mixture containing lactose and the partially purified β-1,3-GnT enzyme preparation.
-
Incubation: Incubate the reaction mixture to allow the attachment of D-GlcNAc to the D-galactose residue of lactose via a β-1,3-linkage.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Termination: Stop the reaction upon completion. The reported yield for this step is approximately 44%. The lower yield may be attributed to contaminating N-acetylglucosaminidase activity.[1]
Step 2: Synthesis of Lacto-N-tetraose (LNT)
-
Enzyme: Use recombinant β-1,3-galactosidase from Bacillus circulans.
-
Reaction Mixture: To the lacto-N-triose II from the previous step, add ortho-nitrophenyl β-D-galactopyranoside as a donor substrate and the recombinant β-1,3-galactosidase.
-
Incubation: Incubate the mixture to facilitate the transglycosylation of D-galactose to produce LNT.
-
Monitoring and Termination: Monitor the reaction as described in Step 1. The reported yield for this step is approximately 22%.[1]
Step 3: Synthesis of Fucosylated Pentasaccharide
-
Enzyme: Use recombinant human fucosyltransferase I (FUT1) expressed in a baculovirus system.
-
Reaction Mixture: Combine the LNT from Step 2 with a fucose donor (e.g., GDP-β-L-fucose) and the FUT1 enzyme.
-
Incubation: Incubate the mixture to link L-fucose to the D-galactose residue of LNT via an α-1,2-linkage.
-
Monitoring and Termination: Monitor the reaction as previously described. The reported yield for this step is approximately 71%.[1]
Step 4: Synthesis of this compound (LNDFH I)
-
Enzyme: Use commercial fucosyltransferase III (FUT3).
-
Reaction Mixture: Incubate the fucosylated pentasaccharide from Step 3 with GDP-β-L-fucose and FUT3. This will attach a second L-fucose to the D-GlcNAc residue via an α-1,4-linkage.
-
Monitoring and Termination: Monitor the formation of LNDFH I.
-
Proceed to Purification: The crude reaction mixture containing LNDFH I is now ready for purification.
Protocol 2: Purification of this compound using Activated Carbon Column Chromatography
This protocol describes the purification of LNDFH I from the enzymatic synthesis reaction mixture.
Materials:
-
Activated charcoal
-
Celite (optional, for column packing)
-
Chromatography column
-
Ethanol solutions of varying concentrations (e.g., 10%, 15%, 50% v/v in water)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Column Preparation:
-
Prepare a slurry of activated charcoal in water or the initial elution solvent.
-
Pack the chromatography column with the slurry. A layer of Celite can be added to the bottom and top of the charcoal bed to improve flow characteristics.
-
Equilibrate the column by washing with several column volumes of deionized water.
-
-
Sample Loading:
-
Concentrate the crude LNDFH I reaction mixture.
-
Dissolve the concentrated sample in a minimal volume of water.
-
Apply the sample to the top of the activated carbon column.
-
-
Elution:
-
Wash Step: Elute the column with deionized water or a low concentration of ethanol (e.g., 5-10%) to remove monosaccharides and salts.[3][4]
-
Product Elution: Elute the LNDFH I using a stepwise or gradient increase in ethanol concentration. Based on general protocols for fucosylated oligosaccharides, LNDFH I is expected to elute at an ethanol concentration of around 15-50%.[3] For example, a 15% ethanol solution has been used to elute 2'-fucosyllactose.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions for the presence of LNDFH I using TLC or HPLC.
-
-
Pooling and Concentration:
-
Pool the fractions containing pure LNDFH I.
-
Remove the ethanol using a rotary evaporator.
-
Lyophilize (freeze-dry) the aqueous solution to obtain purified LNDFH I as a powder. The reported yield for this purification step is 85%.[1]
-
Protocol 3: Alternative and Additional Purification Steps
For higher purity or separation from isomers like Lacto-N-difucohexaose II, the following techniques can be employed after the initial activated carbon chromatography.
1. Gel Filtration Chromatography (e.g., using Bio-Gel P-4):
-
Principle: Separates molecules based on size.
-
Procedure:
-
Pack a column with Bio-Gel P-4 resin and equilibrate with an appropriate buffer (e.g., water or a volatile buffer like ammonium acetate).
-
Apply the partially purified LNDFH I sample to the column.
-
Elute with the equilibration buffer and collect fractions.
-
Analyze fractions for LNDFH I.
-
2. Preparative High-Performance Liquid Chromatography (HPLC):
-
Principle: High-resolution separation based on the differential partitioning of the analyte between a mobile and a stationary phase.
-
Typical Columns: Amide-silica, graphitized carbon, or reversed-phase columns can be used for oligosaccharide separation.
-
Mobile Phase: A gradient of acetonitrile in water is commonly used.
-
Detection: Refractive index (RI) or evaporative light scattering detection (ELSD) are suitable for non-derivatized oligosaccharides.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway initiated by the binding of H. pylori to LNDFH I.
Experimental Workflow
Caption: Workflow for the synthesis and purification of LNDFH I.
References
- 1. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (LNDFH I) Production Service - CD BioGlyco [bioglyco.com]
- 3. mdpi.com [mdpi.com]
- 4. Purification of fructooligosaccharides in an activated charcoal fixed bed column - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Lacto-N-difucohexaose I in Glycobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-difucohexaose I (LNDFH-I) is a complex neutral oligosaccharide found in human milk. As a prominent member of the human milk oligosaccharide (HMO) family, LNDFH-I plays a crucial role in the health and development of infants, primarily through its prebiotic activity and its interactions with host cells and pathogens. Structurally, LNDFH-I is a hexasaccharide that contains the Lewis b (Leb) antigen, a key determinant in many biological recognition events. This structural feature makes LNDFH-I a valuable tool in glycobiology research, particularly in studies related to host-pathogen interactions, immunomodulation, and the development of novel therapeutics.
These application notes provide an overview of the key research applications of LNDFH-I, accompanied by detailed experimental protocols and supporting data to facilitate its use in the laboratory.
Inhibition of Helicobacter pylori Adhesion to Gastric Epithelial Cells
Application Note:
Helicobacter pylori is a bacterium that colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer. The adhesion of H. pylori to the gastric mucosa is a critical first step in its pathogenesis. A major adhesin on the surface of H. pylori, BabA, recognizes the Lewis b antigen present on the surface of gastric epithelial cells. Given that LNDFH-I contains the Leb structure, it can act as a soluble receptor mimic, competitively inhibiting the binding of H. pylori to host cells.[1][2][3] This makes LNDFH-I a valuable research tool for studying H. pylori pathogenesis and for the development of anti-adhesion therapies.
Quantitative Data Summary:
| Parameter | Description | Expected Outcome | Reference |
| IC50 | Concentration of LNDFH-I required to inhibit 50% of H. pylori binding to gastric epithelial cells. | Varies depending on the H. pylori strain and experimental conditions, but expected to be in the micromolar to millimolar range. | [4] |
Experimental Protocol: H. pylori Adhesion Inhibition Assay
This protocol describes an in vitro assay to quantify the inhibitory effect of LNDFH-I on the adhesion of H. pylori to human gastric adenocarcinoma (AGS) cells.
Materials:
-
AGS cells (ATCC® CRL-1739™)
-
Helicobacter pylori strain (e.g., ATCC® 43504™)
-
This compound (LNDFH-I)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Bacterial culture medium (e.g., Brucella broth with 5% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
Microscope
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture AGS cells in 96-well plates until they reach confluency.
-
Bacterial Culture: Grow H. pylori in liquid medium under microaerophilic conditions.
-
Inhibition:
-
Prepare serial dilutions of LNDFH-I in serum-free cell culture medium.
-
Wash the confluent AGS cell monolayers with PBS.
-
Add the LNDFH-I solutions to the wells and incubate for 1 hour at 37°C.
-
A control group with no LNDFH-I should be included.
-
-
Infection:
-
Harvest the H. pylori cells and resuspend them in serum-free cell culture medium to a concentration of 1 x 108 CFU/mL.
-
Add the bacterial suspension to the wells (with and without LNDFH-I) and incubate for 3 hours at 37°C under microaerophilic conditions.
-
-
Washing: Gently wash the wells three times with PBS to remove non-adherent bacteria.
-
Fixation and Staining:
-
Fix the cells with methanol for 10 minutes.
-
Stain the cells with Giemsa stain for 20 minutes.
-
-
Quantification:
-
Observe the wells under a microscope.
-
Count the number of adherent bacteria in at least 10 randomly selected fields of view for each condition.
-
Calculate the percentage of inhibition for each LNDFH-I concentration compared to the control.
-
Logical Workflow for H. pylori Adhesion Inhibition Assay:
References
- 1. Lactobacilli Reduce Helicobacter pylori Attachment to Host Gastric Epithelial Cells by Inhibiting Adhesion Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adhesion of Helicobacter Species to the Human Gastric Mucosa: A Deep Look Into Glycans Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo inhibition of Helicobacter pylori by Lactobacilllus paracasei HP7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lacto-N-difucohexaose I as a Substrate for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-difucohexaose I (LNDFH I) is a complex fucosylated human milk oligosaccharide (HMO) that plays a significant role in infant gut health by serving as a substrate for beneficial gut bacteria. Its unique structure, featuring both α1,2- and α1,4-linked fucose residues, makes it an excellent substrate for studying the activity and specificity of various glycosidases, particularly α-L-fucosidases. This document provides detailed application notes and protocols for using LNDFH I in enzyme assays, which is crucial for research in gut microbiome metabolism, enzyme discovery, and the development of prebiotics and related therapeutics.
LNDFH I is a hexasaccharide with the following structure: Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc. The degradation of LNDFH I is a multi-step process initiated by the removal of the terminal fucose residues. This process is primarily carried out by specific α-L-fucosidases found in gut commensals like Bifidobacterium species.
Enzymatic Degradation Pathway
The breakdown of LNDFH I in the gut microbiome is a key metabolic process. Bacteria such as Bifidobacterium bifidum and Bifidobacterium pseudocatenulatum have been shown to utilize LNDFH I.[1][2] These bacteria possess a suite of glycoside hydrolases that work sequentially to deconstruct this complex oligosaccharide. The degradation is initiated by two types of α-L-fucosidases with distinct linkage specificities.
-
Step 1: Defucosylation. An α-L-fucosidase from the GH95 family (e.g., AfcA from B. bifidum) specifically cleaves the α1,2-fucosyl linkage.[3][4] Subsequently, an α-L-fucosidase from the GH29 family (e.g., AfcB from B. bifidum) removes the α1,4-linked fucose.[3][4]
-
Step 2: Core Structure Degradation. Once the fucose residues are removed, the remaining core structure, lacto-N-tetraose (LNT), is further degraded by other glycosidases like lacto-N-biosidase.[5]
This sequential enzymatic action highlights the metabolic capabilities of gut microbes and provides a basis for designing relevant enzyme assays.
Figure 1: Enzymatic degradation pathway of this compound.
Applications in Enzyme Assays
LNDFH I is a valuable substrate for several applications in enzyme research and development:
-
Screening for Novel Glycosidases: LNDFH I can be used to screen microbial libraries or environmental metagenomes for novel α-L-fucosidases with specificities for α1,2- and α1,4-linkages.
-
Characterization of Enzyme Specificity: For purified enzymes, LNDFH I is an ideal substrate to confirm and characterize their linkage specificity, especially for distinguishing between different types of fucosidases.
-
Studying Gut Microbiome Functionality: Assaying the degradation of LNDFH I by fecal samples or cultured gut bacteria can provide insights into the metabolic potential and composition of the gut microbiota.
-
Inhibitor Screening: LNDFH I can be used in assays to screen for inhibitors of fucosidases, which may have therapeutic applications.
Quantitative Data Summary
While specific kinetic parameters for enzymes acting on LNDFH I are not extensively reported in the literature, the following table summarizes the known characteristics of relevant fucosidases from Bifidobacterium bifidum that are involved in its degradation.
| Enzyme | Glycoside Hydrolase Family | Linkage Specificity | Optimal pH | Optimal Temperature (°C) |
| AfcA | GH95 | α1,2 | 6.0 - 7.0 | 40 |
| AfcB | GH29 | α1,3 / α1,4 | 5.5 - 6.0 | 45 |
Data compiled from studies on Bifidobacterium bifidum fucosidases.[3][6]
Experimental Protocols
This section provides detailed protocols for enzyme assays using LNDFH I as a substrate. The primary method involves the use of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to monitor the depletion of the substrate and the appearance of degradation products.
Protocol 1: α-L-Fucosidase Activity Assay using HPAEC-PAD
This protocol is designed to measure the activity of α-L-fucosidases (either purified or in crude extracts) on LNDFH I.
Materials:
-
This compound (LNDFH I)
-
Purified α-L-fucosidases (GH29 and GH95) or a crude enzyme extract from a source like Bifidobacterium pseudocatenulatum MP80
-
Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)
-
Ultrapure water
-
Sodium hydroxide (NaOH) solution for HPAEC
-
Sodium acetate (NaOAc) solution for HPAEC
-
0.45 µm syringe filters
-
HPAEC system with a pulsed amperometric detector and a suitable carbohydrate analysis column (e.g., CarboPac series).
Procedure:
-
Substrate Preparation: Prepare a stock solution of LNDFH I (e.g., 10 mg/mL) in ultrapure water.
-
Enzyme Preparation: Dilute the purified enzymes or the crude extract to the desired concentration in the reaction buffer.
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 50 µL of the LNDFH I stock solution with 440 µL of reaction buffer.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 0, 15, 30, 60, and 120 minutes).
-
At each time point, withdraw an aliquot (e.g., 50 µL) and immediately stop the reaction by boiling for 5 minutes.
-
-
Sample Preparation for HPAEC-PAD:
-
Centrifuge the heat-inactivated samples to pellet any precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered sample with ultrapure water to a concentration suitable for HPAEC-PAD analysis.
-
-
HPAEC-PAD Analysis:
-
Inject the prepared samples onto the HPAEC system.
-
Elute with a gradient of sodium acetate in sodium hydroxide.
-
Monitor the separation of LNDFH I and its degradation products (e.g., Lacto-N-fucopentaose I, Lacto-N-tetraose, and fucose) by pulsed amperometric detection.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to the substrate and products.
-
Calculate the rate of substrate depletion or product formation to determine the enzyme activity.
-
Figure 2: Workflow for the HPAEC-PAD based α-L-fucosidase assay.
Protocol 2: Colorimetric Assay for Fucose Release
For a higher-throughput, semi-quantitative assay, the release of fucose can be measured using a coupled-enzyme colorimetric assay kit. This method is suitable for screening purposes.
Materials:
-
This compound (LNDFH I)
-
Enzyme solution (as in Protocol 1)
-
Reaction Buffer (as in Protocol 1)
-
Commercially available L-fucose assay kit (e.g., based on fucose dehydrogenase).
-
96-well microplate
-
Microplate reader.
Procedure:
-
Enzyme Reaction:
-
Set up the enzymatic reaction in a 96-well plate by combining LNDFH I, reaction buffer, and the enzyme solution in a total volume of 100 µL.
-
Incubate at the optimal temperature for a defined time.
-
-
Fucose Detection:
-
Stop the enzyme reaction according to the fucose assay kit manufacturer's instructions (often by heat inactivation or addition of a stop solution).
-
Add the components of the fucose assay kit to each well.
-
Incubate for the recommended time to allow for color development.
-
-
Measurement:
-
Read the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of released fucose based on a standard curve prepared with known concentrations of L-fucose.
-
Determine the enzyme activity based on the amount of fucose released over time.
-
Conclusion
This compound is a physiologically relevant and structurally complex substrate that is invaluable for the detailed study of α-L-fucosidases and the metabolic pathways of the gut microbiome. The protocols and information provided herein offer a robust framework for researchers to utilize LNDFH I in their enzyme assays, contributing to a deeper understanding of carbohydrate metabolism and its implications for human health.
References
- 1. Fucosylated Human Milk Oligosaccharide Foraging within the Species Bifidobacterium pseudocatenulatum Is Driven by Glycosyl Hydrolase Content and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fucosylated Human Milk Oligosaccharide Foraging within the Species Bifidobacterium pseudocatenulatum Is Driven by Glycosyl Hydrolase Content and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two distinct alpha-L-fucosidases from Bifidobacterium bifidum are essential for the utilization of fucosylated milk oligosaccharides and glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Fluorescent Labeling of Lacto-N-difucohexaose I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-difucohexaose I (LNDFH I) is a complex human milk oligosaccharide (HMO) of significant interest in infant nutrition and as a potential therapeutic agent. Accurate and sensitive quantification and characterization of LNDFH I are crucial for research and development. Fluorescent labeling of LNDFH I at its reducing end enables high-sensitivity detection in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). This document provides detailed application notes and protocols for the fluorescent labeling of LNDFH I for analytical purposes.
The most common method for fluorescently labeling neutral oligosaccharides like LNDFH I is reductive amination.[1] This process involves the covalent attachment of a fluorescent tag with a primary amine to the open-ring aldehyde form of the reducing end of the sugar. The resulting Schiff base is then reduced to a stable secondary amine, forming a fluorescently tagged glycan.[1]
Comparison of Common Fluorescent Dyes for Glycan Analysis
The choice of fluorescent dye is critical and depends on the analytical instrumentation available and the desired sensitivity. Below is a comparison of commonly used fluorescent labels for glycan analysis.
| Fluorescent Dye | Excitation (λex) | Emission (λem) | Key Advantages |
| 2-Aminobenzamide (2-AB) | ~320-330 nm[2] | ~420 nm[2] | Well-established with extensive literature; good for HPLC-FLD analysis.[2][3] |
| Procainamide (PROC) | ~308-310 nm[1][4] | ~359-370 nm[1] | Excellent ionization efficiency for mass spectrometry (MS) analysis; high sensitivity.[5][6] |
| 2-Aminobenzoic Acid (2-AA) | ~320 nm[2] | ~420 nm[2] | Versatile for various detection methods.[2] |
| 8-Aminopyrene-1,3,6-trisulfonic acid (APTS) | ~488 nm[7] | ~520 nm[7] | Ideal for capillary electrophoresis with laser-induced fluorescence (CE-LIF).[7][8] |
| InstantPC | Not specified | Not specified | Brightest fluorescence and MS signal in a comparative study; rapid labeling protocol.[2] |
Signaling Pathways and Experimental Workflows
Reductive Amination Pathway
The chemical reaction for labeling a glycan such as LNDFH I with a fluorescent tag via reductive amination is a two-step process. First, the primary amine of the fluorescent dye reacts with the aldehyde group of the open-ring form of the glycan to form a Schiff base. This is a reversible reaction. In the second, irreversible step, the Schiff base is reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride or 2-picoline borane.[1]
Experimental Workflow: Fluorescent Labeling and Analysis
The overall workflow for the analysis of LNDFH I involves sample preparation, fluorescent labeling, purification of the labeled product, and subsequent analysis by HPLC or CE.
Experimental Protocols
The following are detailed protocols for labeling LNDFH I with two common fluorescent dyes, 2-Aminobenzamide (2-AB) and Procainamide. These protocols are based on commercially available kits and can be adapted for purified LNDFH I standards or LNDFH I within a mixture of oligosaccharides.[1][2][4][9]
Protocol 1: 2-Aminobenzamide (2-AB) Labeling
This protocol is widely used for preparing glycans for HPLC and UPLC analysis.[9]
Materials:
-
Dried LNDFH I sample (5 pmol to 25 nmol)
-
2-AB Labeling Kit (containing 2-Aminobenzamide, DMSO, Acetic Acid, and Sodium Cyanoborohydride)[9]
-
Reaction vials (e.g., polypropylene microcentrifuge tubes)
-
Centrifugal evaporator
-
Heating block or oven set to 65°C
-
Post-labeling cleanup cartridges (e.g., SPE)
Procedure:
-
Sample Preparation:
-
Transfer the aqueous solution of LNDFH I to a reaction vial.
-
Dry the sample completely using a centrifugal evaporator.[9]
-
-
Preparation of Labeling Reagent:
-
Perform this step in a fume hood.
-
Prepare a DMSO-acetic acid mixture according to the kit instructions (typically a 7:3 ratio of DMSO to glacial acetic acid).
-
Dissolve the 2-AB dye in the DMSO-acetic acid mixture.
-
Add this solution to the sodium cyanoborohydride (reductant) vial and mix until the reductant is fully dissolved. This is the final labeling reagent.[9]
-
-
Labeling Reaction:
-
Post-Labeling Cleanup:
-
After incubation, cool the reaction vial to room temperature.
-
Remove excess 2-AB and other reagents using a suitable solid-phase extraction (SPE) method as recommended by the cleanup cartridge manufacturer.
-
Elute the labeled LNDFH I and dry the eluate in a centrifugal evaporator.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried, labeled LNDFH I in an appropriate solvent for the analytical method (e.g., 80:20 acetonitrile/water for HILIC-HPLC).
-
The sample is now ready for analysis by HPLC with fluorescence detection (λex = ~330 nm, λem = ~420 nm).
-
Protocol 2: Procainamide Labeling
This protocol is particularly advantageous for applications requiring subsequent mass spectrometry analysis due to the enhanced ionization efficiency of the procainamide tag.[5][6]
Materials:
-
Dried LNDFH I sample (25 pmol to 25 nmol)[1]
-
Procainamide Labeling Kit (containing Procainamide hydrochloride, DMSO, Acetic Acid, and a reducing agent such as 2-picoline borane or sodium cyanoborohydride)[1]
-
Reaction vials
-
Centrifugal evaporator
-
Heating block or oven set to 65°C
-
Post-labeling cleanup cartridges
Procedure:
-
Sample Preparation:
-
Transfer the LNDFH I sample to a reaction vial and dry it completely using a centrifugal evaporator.
-
-
Preparation of Labeling Reagent:
-
Labeling Reaction:
-
Add the appropriate volume of the labeling reagent to the dried LNDFH I.
-
Ensure the sample is fully dissolved.
-
Cap the vial and incubate at 65°C for 1-2 hours.
-
-
Post-Labeling Cleanup:
-
Following incubation, cool the sample to room temperature.
-
Purify the procainamide-labeled LNDFH I from excess reagents using a recommended SPE cleanup protocol.
-
Dry the purified, labeled sample.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the sample in a solvent compatible with your analytical system.
-
Analyze using HPLC-FLD (λex = ~310 nm, λem = ~370 nm) and/or ESI-MS.[1]
-
Data Presentation
Quantitative Comparison of Labeling Reagents
| Parameter | 2-Aminobenzamide (2-AB) | Procainamide (PROC) | 8-Aminopyrene-1,3,6-trisulfonic acid (APTS) |
| Typical Labeling Efficiency | >85%[9] | >90% (stoichiometric)[1] | ~95-100%[10][11] |
| Lower Limit of Detection (LOD) | Low picomole to femtomole range | Sub-picomole range[6] | Attomole to zeptomole range (CE-LIF) |
| MS Signal Enhancement | Moderate | High[5][6] | Moderate (used more for CE) |
| Typical Sample Amount | 5 pmol - 25 nmol | 25 pmol - 25 nmol[1] | Variable, dependent on CE-LIF sensitivity |
| Primary Analytical Method | HILIC-HPLC[3] | HPLC, LC-MS[5] | Capillary Electrophoresis (CE)[7][8] |
Conclusion
Fluorescent labeling is a robust and sensitive method for the analysis of this compound. The choice of the fluorescent tag should be guided by the intended analytical platform, with 2-AB being a reliable choice for standard HPLC-FLD applications and procainamide offering significant advantages for mass spectrometry-based detection. APTS is the preferred label for high-resolution separation by capillary electrophoresis. The provided protocols offer a foundation for researchers to successfully label and analyze LNDFH I, enabling further investigation into its biological roles and potential applications.
References
- 1. ludger.com [ludger.com]
- 2. ludger.com [ludger.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. s-bio.com [s-bio.com]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. interchim.fr [interchim.fr]
- 10. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lacto-N-difucohexaose I in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-difucohexaose I (LNDFH I) is a complex oligosaccharide found in human milk, belonging to the class of human milk oligosaccharides (HMOs). As a di-fucosylated, neutral core 1 oligosaccharide, LNDFH I is of significant interest to researchers in cell biology, immunology, and drug development due to the emerging roles of fucosylated glycans in various physiological and pathological processes. These application notes provide an overview of the potential uses of LNDFH I in cell culture studies and detailed protocols for investigating its effects on intestinal epithelial and immune cells.
Potential Applications in Cell Culture
Based on studies of structurally related fucosylated HMOs, LNDFH I is anticipated to have several applications in cell culture research, including:
-
Modulation of Immune Responses: Fucosylated oligosaccharides are known to interact with various immune cells, including macrophages and lymphocytes. LNDFH I can be used to study the regulation of cytokine production, immune cell activation, and differentiation.
-
Investigation of Intestinal Epithelial Cell Function: HMOs play a crucial role in gut health. LNDFH I can be employed to investigate its effects on the proliferation, differentiation, and barrier function of intestinal epithelial cell lines such as Caco-2.
-
Inhibition of Pathogen Binding: The fucosylated structures within LNDFH I may act as decoys for pathogens that utilize similar glycans on the host cell surface for adhesion and infection.
-
Studying Cell Adhesion and Signaling: LNDFH I, containing the Lewis b antigen, is a potential ligand for selectins, a family of cell adhesion molecules involved in inflammation and immune cell trafficking. It can be used to study the inhibition of selectin-mediated cell adhesion and to explore the downstream signaling pathways.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide examples of how to structure and present data from experiments investigating the effects of fucosylated oligosaccharides.
Table 1: Effect of Fucosylated Oligosaccharides on Intestinal Epithelial Cell Proliferation (Example Data)
| Concentration (µg/mL) | Cell Viability (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 105 ± 4.8 |
| 50 | 115 ± 6.1 |
| 100 | 122 ± 5.5 |
| 200 | 118 ± 6.3 |
Data presented as mean ± standard deviation from a representative MTT assay using Caco-2 cells incubated for 48 hours. This is example data and not specific to LNDFH I.
Table 2: Effect of Fucosylated Oligosaccharides on Cytokine Secretion from LPS-stimulated Macrophages (Example Data)
| Treatment | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Control (no LPS) | 15 ± 3 | 10 ± 2 |
| LPS (100 ng/mL) | 550 ± 45 | 50 ± 8 |
| LPS + Fucosylated Oligosaccharide (100 µg/mL) | 320 ± 30 | 150 ± 12 |
Data presented as mean ± standard deviation from a representative ELISA assay using RAW 264.7 macrophages stimulated with LPS for 24 hours. This is example data and not specific to LNDFH I.
Experimental Protocols
Protocol 1: Assessment of Intestinal Epithelial Cell Viability and Proliferation (MTT Assay)
This protocol describes how to assess the effect of LNDFH I on the viability and proliferation of the human intestinal epithelial cell line, Caco-2.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids
-
This compound (LNDFH I)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of LNDFH I in sterile PBS or cell culture medium. Dilute the stock solution to the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL) in complete DMEM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of LNDFH I. Include a control group with medium only.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
Protocol 2: Measurement of Cytokine Secretion from Macrophages (ELISA)
This protocol details the procedure to measure the effect of LNDFH I on the production of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines by the murine macrophage cell line, RAW 264.7, in response to lipopolysaccharide (LPS) stimulation.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (LNDFH I)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
24-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-10
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Prepare solutions of LNDFH I at various concentrations (e.g., 50, 100, 200 µg/mL) in complete DMEM. Remove the medium and pre-treat the cells with 500 µL of the LNDFH I solutions for 2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include control wells with no LPS and wells with LPS only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells. Carefully collect the supernatant from each well and store at -80°C until use.
-
ELISA: Perform the ELISA for TNF-α and IL-10 according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration of TNF-α and IL-10 in each sample.
Protocol 3: Inhibition of E-selectin Mediated Cell Adhesion
This protocol describes an in vitro assay to assess the ability of LNDFH I to inhibit the adhesion of leukocytes to endothelial cells, a process mediated by E-selectin.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Human monocytic cell line (e.g., U937) or freshly isolated peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound (LNDFH I)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Calcein-AM (fluorescent dye)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Endothelial Cell Monolayer Preparation: Seed HUVECs into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 24-48 hours.
-
Activation of Endothelial Cells: Once confluent, treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression. Include an unstimulated control.
-
Leukocyte Labeling:
-
Resuspend U937 cells or PBMCs in serum-free RPMI-1640 medium at 1 x 10⁶ cells/mL.
-
Add Calcein-AM to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye and resuspend in complete RPMI-1640 medium.
-
-
Adhesion Assay:
-
Wash the HUVEC monolayer gently with PBS.
-
Add 50 µL of RPMI-1640 medium containing various concentrations of LNDFH I (e.g., 100, 200, 500 µg/mL) to the wells. Include a control with medium only.
-
Add 50 µL of the labeled leukocyte suspension (e.g., 1 x 10⁵ cells) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Data Acquisition: Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of LNDFH I compared to the control (no LNDFH I).
Visualization of Signaling Pathways and Workflows
Signaling Pathway: Potential Modulation of NF-κB Signaling in Intestinal Epithelial Cells by LNDFH I
Troubleshooting & Optimization
Technical Support Center: Synthesis of Lacto-N-difucohexaose I (LNDFH I)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of Lacto-N-difucohexaose I (LNDFH I).
Frequently Asked Questions (FAQs)
Q1: What is the overall enzymatic pathway for this compound synthesis?
A1: The synthesis of LNDFH I is a four-step enzymatic cascade starting from lactose. The pathway involves the sequential addition of monosaccharides catalyzed by specific glycosyltransferases. The process begins with the formation of lacto-N-triose II from lactose and UDP-N-acetylglucosamine, followed by the synthesis of lacto-N-tetraose. The final two steps involve the sequential fucosylation of lacto-N-tetraose to produce LNDFH I.[1][2]
Q2: What are the key enzymes required for LNDFH I synthesis?
A2: The four primary enzymes involved in this synthesis are:
-
β-1,3-N-acetylglucosaminyltransferase (β3GnT): Catalyzes the addition of N-acetylglucosamine (GlcNAc) to lactose.
-
β-1,3-galactosidase: Facilitates the addition of galactose (Gal) to lacto-N-triose II.
-
α-1,2-fucosyltransferase (FUT1): Adds the first fucose (Fuc) residue to lacto-N-tetraose.
-
α-1,4-fucosyltransferase (FUT3): Adds the second fucose residue to complete the LNDFH I structure.[3]
Q3: What are the expected yields for each step of the synthesis?
A3: Yields can vary depending on the specific reaction conditions and enzyme sources. However, based on reported literature, the following are representative yields for each step. For a comprehensive comparison, please refer to the Data Presentation section.
Q4: How can I purify the final this compound product?
A4: A common and effective method for purifying LNDFH I and other oligosaccharides is activated carbon column chromatography.[4][5][6][7] This technique separates molecules based on their hydrophobicity. Oligosaccharides are adsorbed onto the activated carbon and then selectively eluted using a gradient of aqueous ethanol. Monosaccharides and smaller oligosaccharides elute at lower ethanol concentrations, while larger and more complex oligosaccharides like LNDFH I require higher ethanol concentrations for elution.[4][5][7]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of LNDFH I, leading to low yields or impure products.
| Problem | Potential Cause | Recommended Solution |
| Low yield of lacto-N-triose II (Step 1) | Contamination of the β-1,3-N-acetylglucosaminyltransferase preparation with N-acetylglucosaminidase, which hydrolyzes the product. | 1. Enzyme Purification: Further purify the β-1,3-N-acetylglucosaminyltransferase to remove contaminating N-acetylglucosaminidase. 2. Use of Inhibitors: Incorporate a specific inhibitor for N-acetylglucosaminidase in the reaction mixture. Examples of potential inhibitors include N-acetylglucosaminono-1,5-lactone, PUGNAc, or NAG-thiazoline and its derivatives.[8][9][10][11][12] It is crucial to ensure the inhibitor does not affect the activity of your primary enzyme. |
| Low yield of lacto-N-tetraose (Step 2) | Suboptimal reaction conditions for β-1,3-galactosidase transglycosylation. | 1. Optimize Substrate Ratio: Vary the ratio of the donor (e.g., o-nitrophenyl-β-D-galactopyranoside) to the acceptor (lacto-N-triose II). A higher concentration of the acceptor can favor the transglycosylation reaction over hydrolysis. 2. pH and Temperature Optimization: Ensure the reaction is performed at the optimal pH and temperature for the specific β-1,3-galactosidase being used. 3. Enzyme Source: Consider using a different source or a recombinant version of the β-1,3-galactosidase that may have higher transglycosylation activity. |
| Low fucosylation efficiency (Steps 3 & 4) | Inefficient fucosyltransferase (FUT1 or FUT3) activity. | 1. Cofactor Concentration: Ensure an adequate supply of the fucose donor, GDP-fucose. 2. Divalent Cation Requirement: Fucosyltransferases often require divalent cations like Mn²⁺ for optimal activity. Check and optimize the concentration of the required cation in the reaction buffer. 3. pH and Temperature: Verify that the reaction pH and temperature are within the optimal range for FUT1 and FUT3 activity. 4. Enzyme Stability: Fucosyltransferases can be sensitive to storage and reaction conditions. Ensure proper handling and storage of the enzymes. |
| Presence of side-products | Non-specific reactions or degradation of products. | 1. Substrate Quality: Use high-purity substrates to avoid the introduction of competing molecules. 2. Reaction Time: Optimize the reaction time to maximize the formation of the desired product and minimize the potential for product degradation or the formation of byproducts. 3. Purification: Employ a robust purification strategy, such as multi-step column chromatography, to separate the target oligosaccharide from side-products. |
| Difficulty in purifying the final product | Inefficient separation using activated carbon chromatography. | 1. Optimize Ethanol Gradient: A shallow and carefully controlled ethanol gradient is crucial for good separation. Start with water to elute salts and monosaccharides, followed by a gradual increase in ethanol concentration (e.g., 5%, 10%, 15%, 20% ethanol) to elute oligosaccharides of increasing size.[4][5][7] 2. Column Loading: Avoid overloading the activated carbon column, as this can lead to poor separation. 3. Alternative Methods: Consider alternative or complementary purification techniques such as gel filtration chromatography (e.g., Bio-Gel P-4) or ion-exchange chromatography if charged species are present. |
Data Presentation
Table 1: Summary of Yields in the Enzymatic Synthesis of this compound
| Reaction Step | Product | Reported Yield (%) | Reference |
| 1. Lactose + UDP-GlcNAc | lacto-N-triose II | ~44 | (Miyazaki et al., 2010)[3] |
| 2. lacto-N-triose II + o-nitrophenyl-β-D-galactopyranoside | lacto-N-tetraose | ~22 | (Miyazaki et al., 2010)[13] |
| 3. lacto-N-tetraose + GDP-Fucose | lacto-N-fucopentaose I | ~71 | (Miyazaki et al., 2010)[3] |
| 4. lacto-N-fucopentaose I + GDP-Fucose | This compound | ~85 | (Miyazaki et al., 2010)[3] |
| Overall Yield | This compound | ~6 | (Miyazaki et al., 2010)[3] |
Experimental Protocols
Synthesis of Lacto-N-triose II
This protocol is a general guideline and should be optimized for the specific β-1,3-N-acetylglucosaminyltransferase used.
-
Reaction Components:
-
Lactose: 50 mM
-
UDP-N-acetylglucosamine (UDP-GlcNAc): 60 mM
-
β-1,3-N-acetylglucosaminyltransferase (β3GnT): Enzyme concentration to be determined empirically.
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
MnCl₂: 10 mM
-
(Optional) N-acetylglucosaminidase inhibitor: Concentration to be determined based on the inhibitor used.
-
-
Procedure:
-
Combine lactose, UDP-GlcNAc, and MnCl₂ in the reaction buffer.
-
Add the β-1,3-N-acetylglucosaminyltransferase to initiate the reaction. If using an inhibitor, it can be pre-incubated with the enzyme or added to the reaction mixture.
-
Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Terminate the reaction by heating at 100°C for 5 minutes.
-
Centrifuge to remove precipitated protein and collect the supernatant for purification.
-
Synthesis of Lacto-N-tetraose
This protocol describes a transglycosylation reaction and requires optimization of the donor-to-acceptor ratio.
-
Reaction Components:
-
Lacto-N-triose II: 30 mM
-
o-nitrophenyl-β-D-galactopyranoside (ONPG): 60 mM
-
Recombinant β-1,3-galactosidase: Enzyme concentration to be determined empirically.
-
Buffer: 50 mM Sodium Phosphate, pH 6.8
-
-
Procedure:
-
Dissolve lacto-N-triose II and ONPG in the reaction buffer.
-
Add the β-1,3-galactosidase to start the reaction.
-
Incubate at 30°C for 24-48 hours.
-
Monitor the formation of lacto-N-tetraose by TLC or HPLC.
-
Stop the reaction by heat inactivation (100°C for 5 minutes).
-
Proceed with purification to remove unreacted substrates and byproducts.
-
Synthesis of Lacto-N-fucopentaose I
This is the first fucosylation step.
-
Reaction Components:
-
Lacto-N-tetraose: 20 mM
-
GDP-Fucose: 25 mM
-
Recombinant α-1,2-fucosyltransferase (FUT1): Enzyme concentration to be determined empirically.
-
Buffer: 100 mM MES, pH 6.5
-
MnCl₂: 10 mM
-
-
Procedure:
-
Combine lacto-N-tetraose, GDP-Fucose, and MnCl₂ in the reaction buffer.
-
Add FUT1 to initiate the fucosylation.
-
Incubate the mixture at 37°C for 4-8 hours.
-
Track the reaction progress using TLC or HPLC.
-
Terminate the reaction by boiling for 5 minutes.
-
Purify the lacto-N-fucopentaose I from the reaction mixture.
-
Synthesis of this compound
This is the final fucosylation step to produce LNDFH I.
-
Reaction Components:
-
Lacto-N-fucopentaose I: 15 mM
-
GDP-Fucose: 20 mM
-
Recombinant α-1,4-fucosyltransferase (FUT3): Enzyme concentration to be determined empirically.
-
Buffer: 100 mM Tris-HCl, pH 7.2
-
MnCl₂: 10 mM
-
-
Procedure:
-
Dissolve lacto-N-fucopentaose I and GDP-Fucose in the reaction buffer containing MnCl₂.
-
Add FUT3 to start the final fucosylation step.
-
Incubate at 37°C for 6-12 hours.
-
Monitor the formation of LNDFH I by TLC or HPLC.
-
Inactivate the enzyme by heating at 100°C for 5 minutes.
-
Purify the final product, this compound.
-
Purification by Activated Carbon Chromatography
This is a general protocol for the purification of oligosaccharides.
-
Materials:
-
Activated charcoal
-
Column
-
Aqueous ethanol solutions (e.g., 5%, 10%, 15%, 20%, 30% v/v)
-
-
Procedure:
-
Prepare a slurry of activated charcoal in water and pack it into a column.
-
Equilibrate the column by washing with several column volumes of deionized water.
-
Load the crude reaction mixture (after removing precipitated protein) onto the column.
-
Wash the column with deionized water to remove salts and monosaccharides.
-
Begin the ethanol gradient elution. Start with a low concentration of ethanol (e.g., 5%) and gradually increase the concentration.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the desired oligosaccharide.
-
Pool the pure fractions and evaporate the solvent to obtain the purified product.
-
Visualizations
Caption: Enzymatic synthesis pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile enzymatic conversion of lactose into lacto-N-tetraose and lacto-N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid-Phase Adsorption Behavior of β-D-Glucooligosaccharides When Using Activated Carbon for Separation, and the Antioxidant Stress Activity of Purified Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of fructooligosaccharides in an activated charcoal fixed bed column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]
- 9. O-linked β-N-acetylglucosaminidase inhibitor attenuates β-amyloid plaque and rescues memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Transglycosylation Activity of Engineered Bifidobacterium Lacto-N-Biosidase Mutants at Donor Subsites for Lacto-N-Tetraose Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Lacto-N-Difucohexaose I (LNDFH-I)
Welcome to the technical support center for the purification of lacto-N-difucohexaose I (LNDFH-I). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this complex human milk oligosaccharide (HMO).
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of LNDFH-I.
Issue 1: Low Yield of LNDFH-I After Purification
Q1: My final yield of LNDFH-I after purification is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low recovery of LNDFH-I can stem from several factors throughout the purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Elution from Chromatography Columns: LNDFH-I may bind too strongly to the stationary phase.
-
Solution for Activated Carbon Chromatography: Increase the ethanol concentration in the elution buffer incrementally. Oligosaccharides are more hydrophobic than monosaccharides and disaccharides and thus bind more strongly to the non-polar surface of activated carbon. A higher concentration of an organic solvent like ethanol is required to disrupt these hydrophobic interactions and elute the larger oligosaccharides.
-
Solution for Other Chromatographic Methods (e.g., HILIC, Reversed-Phase): Optimize the gradient steepness and the final concentration of the organic modifier in your mobile phase. A slower, more gradual gradient can improve the separation and ensure complete elution of the target compound.
-
-
Co-elution with Other Sugars: If LNDFH-I co-elutes with other components, fractions containing the target molecule might be discarded during purity-based fraction selection, leading to a lower overall yield.
-
Solution: Improve the resolution of your chromatographic method. For HPLC, this can be achieved by adjusting the mobile phase composition, such as the type and concentration of the organic modifier and any additives. For instance, in Hydrophilic Interaction Liquid Chromatography (HILIC), modifying the water content in the mobile phase can significantly alter the retention and separation of oligosaccharide isomers.
-
-
Degradation of LNDFH-I: Although generally stable, prolonged exposure to harsh conditions (e.g., very high or low pH) can lead to degradation.
-
Solution: Ensure that the pH of your buffers is within a neutral to slightly acidic range (pH 5-7.5) and minimize the overall purification time.
-
-
Multiple Purification Steps: Each purification step inherently results in some product loss.
-
Solution: Streamline your purification workflow. If possible, combine purification steps or use more selective methods early on to reduce the number of subsequent steps. For example, using a high-resolution chromatography method initially may eliminate the need for a secondary clean-up step.
-
Issue 2: Poor Separation of LNDFH-I from its Isomers
Q2: I am having difficulty separating LNDFH-I from its structural isomers, such as lacto-N-difucohexaose II (LNDFH-II) or other fucosylated oligosaccharides. What strategies can I employ to improve resolution?
A2: The separation of structurally similar oligosaccharide isomers is a significant challenge. Here are some effective strategies:
-
Optimize HPLC Conditions:
-
Column Chemistry: The choice of stationary phase is critical. Porous graphitized carbon (PGC) columns are particularly effective for separating oligosaccharide isomers due to their ability to resolve compounds based on subtle differences in their three-dimensional structure.
-
Mobile Phase Composition: Systematically vary the composition of your mobile phase. In reversed-phase HPLC, altering the organic modifier (e.g., acetonitrile vs. methanol) or the concentration of additives like formic acid or trifluoroacetic acid can impact selectivity. For HILIC, adjusting the percentage of water and the buffer concentration can fine-tune the separation.
-
Gradient Profile: Employ a shallow gradient. A slow, gradual increase in the eluting solvent strength often provides better resolution between closely related isomers.
-
-
Consider Alternative Chromatographic Techniques:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique is highly sensitive and can provide excellent resolution of neutral and acidic oligosaccharides.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be a powerful tool for resolving complex mixtures of isomers.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of LNDFH-I.
Q3: What are the most common impurities in a crude LNDFH-I mixture from enzymatic synthesis?
A3: A crude mixture of LNDFH-I from a typical enzymatic synthesis will likely contain:
-
Unreacted starting materials: Lactose, N-acetylglucosamine (GlcNAc), galactose, and fucose.
-
Intermediate products: Lacto-N-triose II, lacto-N-tetraose, and monofucosylated intermediates.
-
Enzymes: The glycosyltransferases and other enzymes used in the synthesis.
-
Buffer components and salts.
-
Structural isomers: Depending on the specificity of the fucosyltransferases used, other fucosylated isomers may be present.
Q4: What is a typical purification strategy for LNDFH-I produced by enzymatic synthesis?
A4: A common and effective purification strategy involves a multi-step approach:
-
Enzyme Removal: Initial removal of the enzymes used in the synthesis, often achieved through ultrafiltration or precipitation.
-
Desalting and Removal of Monosaccharides: This is frequently accomplished using solid-phase extraction (SPE) with a graphitized carbon cartridge or through size-exclusion chromatography.
-
Fractionation by Chromatography: The primary purification step to separate LNDFH-I from other oligosaccharides. Activated carbon column chromatography is a widely used method. For higher purity, HPLC with a suitable column (e.g., PGC or amino-propyl) is employed.
Q5: How can I assess the purity of my final LNDFH-I product?
A5: A combination of analytical techniques is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., refractive index, evaporative light scattering, or mass spectrometry) can be used to quantify the purity of the LNDFH-I peak relative to any impurities.
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the purified compound and for identifying any co-eluting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for structural confirmation and can also provide information on the purity of the sample.
Data Presentation
Table 1: Comparison of Purification Methods for Fucosylated Oligosaccharides
| Purification Method | Stationary Phase | Elution Conditions | Typical Recovery | Typical Purity | Key Advantages | Key Disadvantages |
| Activated Carbon Chromatography | Activated Charcoal | Stepwise gradient of Ethanol in Water (e.g., 5-50%) | ~85% | >90% | High capacity, cost-effective for initial cleanup. | Lower resolution compared to HPLC, may require further polishing steps. |
| High-Performance Liquid Chromatography (HPLC) | Porous Graphitized Carbon (PGC) | Gradient of Acetonitrile in Water with 0.1% Formic Acid | >80% | >98% | Excellent resolution of isomers, high purity achievable. | Lower capacity than preparative methods, more expensive. |
| Gel Permeation Chromatography | Bio-Gel P-4 | Water or dilute buffer | Variable | Moderate | Good for separating based on size (e.g., removing monosaccharides). | Poor resolution of isomers with the same molecular weight. |
Experimental Protocols
Protocol 1: Purification of LNDFH-I using Activated Carbon Column Chromatography
This protocol is a general guideline for the initial purification of LNDFH-I from a crude enzymatic reaction mixture.
-
Sample Preparation:
-
Terminate the enzymatic reaction by heating the mixture to 95°C for 5 minutes to denature the enzymes.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the denatured proteins.
-
Carefully collect the supernatant containing the oligosaccharides.
-
Lyophilize the supernatant to obtain a dry powder.
-
-
Column Preparation:
-
Prepare a slurry of activated charcoal in deionized water.
-
Pack a glass column with the slurry, allowing the charcoal to settle into a uniform bed. The size of the column will depend on the amount of crude material.
-
Wash the column extensively with deionized water to remove any fine particles.
-
-
Sample Loading:
-
Dissolve the lyophilized crude product in a minimal amount of deionized water.
-
Carefully load the sample onto the top of the activated charcoal column.
-
-
Washing:
-
Wash the column with several column volumes of deionized water to elute salts and monosaccharides.
-
Subsequently, wash the column with a low concentration of ethanol in water (e.g., 5% ethanol) to remove disaccharides and smaller oligosaccharides.
-
-
Elution of LNDFH-I:
-
Elute the LNDFH-I using a stepwise gradient of increasing ethanol concentration in water. Typical elution concentrations for hexaoses range from 20% to 50% ethanol.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure LNDFH-I.
-
Pool the pure fractions and lyophilize to obtain the purified LNDFH-I.
-
Mandatory Visualization
Caption: A generalized workflow for the purification of LNDFH-I.
Technical Support Center: Troubleshooting Lacto-N-difucohexaose I (LNDFH-I) Separation by HPLC
Welcome to the technical support center for the chromatographic analysis of Lacto-N-difucohexaose I (LNDFH-I). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during HPLC separation of this complex fucosylated oligosaccharide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific issues you may encounter during the HPLC analysis of LNDFH-I.
1. Why am I seeing poor peak shape (tailing or fronting) for my LNDFH-I standard?
Peak tailing is a common issue in HPLC and can be caused by several factors. For a complex oligosaccharide like LNDFH-I, secondary interactions with the stationary phase are a likely cause.
-
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: LNDFH-I, with its multiple hydroxyl groups, can have secondary interactions with the silica backbone of the stationary phase, especially if using a column that is not specifically designed for oligosaccharide analysis.
-
Solution: Utilize a column specifically designed for hydrophilic interaction liquid chromatography (HILIC), such as an amide- or diol-bonded column. These columns are optimized for the separation of polar compounds like oligosaccharides.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable interactions between LNDFH-I and the stationary phase.
-
Solution: Ensure your mobile phase is adequately buffered. For HILIC separations of neutral oligosaccharides, a mobile phase containing a buffer like ammonium formate can help maintain a consistent pH and improve peak shape.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try reducing the concentration of your LNDFH-I standard or the injection volume.
-
-
2. I am having difficulty resolving LNDFH-I from other isomers, such as Lacto-N-neo-difucohexaose II (LNnDFH-II). What can I do?
The separation of isomers is a significant challenge in oligosaccharide analysis. LNDFH-I and its isomers have the same mass and similar structures, making them difficult to resolve.
-
Possible Causes & Solutions:
-
Insufficient Column Efficiency: The column may not have sufficient theoretical plates to separate the closely eluting isomers.
-
Solution: Consider using a longer column or a column packed with smaller particles to increase efficiency. However, be mindful that this will also increase backpressure.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition may not be providing the necessary selectivity for isomer separation.
-
Solution: Methodically adjust the mobile phase composition. For HILIC, carefully optimizing the ratio of the aqueous and organic components (e.g., water and acetonitrile) can significantly impact selectivity. A shallow gradient can also improve the resolution of closely eluting peaks.
-
-
Temperature Effects: Column temperature can influence selectivity.
-
Solution: Experiment with different column temperatures. A slight increase or decrease in temperature can sometimes improve the resolution of isomers.
-
-
3. My LNDFH-I peak is not being retained on the column, or the retention time is too short.
Poor retention of a polar analyte like LNDFH-I is a common problem, especially when using an inappropriate HPLC mode.
-
Possible Causes & Solutions:
-
Incorrect HPLC Mode: Reversed-phase HPLC is generally not effective for retaining highly polar compounds like LNDFH-I.[1]
-
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended mode for analyzing fucosylated oligosaccharides. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes. Normal-phase HPLC on an amino-bonded silica column can also be effective.[1]
-
-
High Water Content in Mobile Phase (HILIC): In HILIC, water is the strong solvent. If the initial mobile phase composition has too much water, LNDFH-I will not be well-retained.
-
Solution: Increase the initial percentage of the organic solvent (typically acetonitrile) in your mobile phase.
-
-
4. I am observing ghost peaks in my chromatogram. What is the source?
Ghost peaks are extraneous peaks that can appear in your chromatogram and interfere with the analysis of your target analyte.
-
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or buffers can accumulate on the column and elute as ghost peaks, particularly during gradient runs.
-
Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol in your autosampler. If carryover persists, it may be necessary to clean the injector.
-
-
Sample Degradation: LNDFH-I, like other oligosaccharides, can be susceptible to degradation under certain conditions.
-
Solution: Ensure proper storage of your LNDFH-I standards and samples. Avoid prolonged exposure to high temperatures or extreme pH.
-
-
Data Presentation
The following tables provide typical parameters for the HPLC analysis of fucosylated human milk oligosaccharides, including LNDFH-I, using a HILIC method with fluorescence detection after 2-aminobenzamide (2-AB) labeling.
Table 1: Typical HPLC System and Column Parameters
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump HPLC with Fluorescence Detector |
| Column | HILIC Amide Column (e.g., 2.1 x 150 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Example Mobile Phase Composition and Gradient for HILIC-FLD
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.3 | 25 | 75 |
| 20.0 | 0.3 | 40 | 60 |
| 20.1 | 0.3 | 100 | 0 |
| 25.0 | 0.3 | 100 | 0 |
| 25.1 | 0.3 | 25 | 75 |
| 30.0 | 0.3 | 25 | 75 |
-
Mobile Phase A: Ammonium Formate Buffer (e.g., 50 mM, pH 4.4)
-
Mobile Phase B: Acetonitrile
Table 3: Fluorescence Detector Settings
| Parameter | Wavelength |
| Excitation | 330 nm |
| Emission | 420 nm |
Experimental Protocols
Protocol 1: Sample Preparation and 2-AB Labeling of LNDFH-I
This protocol describes the derivatization of LNDFH-I with 2-aminobenzamide (2-AB) for fluorescence detection. This is a common procedure for the analysis of human milk oligosaccharides.
-
Reagent Preparation:
-
Prepare a 2-AB labeling solution containing 0.35 M 2-aminobenzamide and 1 M sodium cyanoborohydride in a 70:30 (v/v) solution of dimethyl sulfoxide and glacial acetic acid.
-
-
Labeling Reaction:
-
To your dried LNDFH-I standard or sample, add the 2-AB labeling solution.
-
Incubate the mixture at 65°C for 2 hours.
-
-
Purification of Labeled LNDFH-I:
-
After incubation, the excess 2-AB reagent must be removed. This can be achieved using a solid-phase extraction (SPE) cartridge designed for glycan cleanup.
-
Follow the manufacturer's instructions for the SPE cartridge to elute the labeled LNDFH-I.
-
-
Final Preparation:
-
Evaporate the purified, labeled LNDFH-I to dryness.
-
Reconstitute the sample in an appropriate solvent (e.g., a mixture of acetonitrile and water) for HPLC analysis.
-
Protocol 2: HILIC-FLD Method for LNDFH-I Separation
This protocol outlines a general HILIC-FLD method for the analysis of 2-AB labeled LNDFH-I.
-
HPLC System Setup:
-
Equip the HPLC system with a HILIC amide column and a fluorescence detector.
-
Set the column temperature to 40°C.
-
Set the fluorescence detector to an excitation wavelength of 330 nm and an emission wavelength of 420 nm.
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 50 mM ammonium formate buffer, pH 4.4.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 25% A, 75% B) for at least 30 minutes.
-
Inject the 2-AB labeled LNDFH-I sample.
-
Run the gradient program as described in Table 2.
-
-
Data Analysis:
-
Identify the LNDFH-I peak based on its retention time, which should be determined by running a pure, labeled LNDFH-I standard.
-
Mandatory Visualization
Below is a troubleshooting workflow for common issues encountered during the HPLC separation of LNDFH-I.
Caption: Troubleshooting workflow for LNDFH-I HPLC separation.
References
Technical Support Center: Optimizing Mass Spectrometry for Lacto-N-difucohexaose I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of lacto-N-difucohexaose I (LNDFH-I).
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of LNDFH-I.
Issue 1: Poor or No Signal Intensity for LNDFH-I
Question: I am not observing any signal, or the signal for my LNDFH-I standard/sample is very weak. What are the potential causes and solutions?
Answer:
Several factors can contribute to poor signal intensity.[1] A systematic check of your sample preparation, instrument settings, and calibration is recommended.
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be undetectable. Conversely, excessively high concentrations can lead to ion suppression.[1]
-
Ionization Efficiency: The choice and optimization of the ionization source are critical. For neutral oligosaccharides like LNDFH-I, electrospray ionization (ESI) is commonly used, but its efficiency can be low for neutral species.[2]
-
Adduct Formation: Enhance ionization by promoting the formation of adducts. For LNDFH-I, sodiated ions ([M+Na]+) are commonly observed and often provide a stronger signal than protonated ions.[3][4] Consider adding a low concentration of a sodium salt (e.g., NaCl) to your sample or mobile phase.[4]
-
Derivatization: Chemical derivatization can improve ionization efficiency and chromatographic retention.[2][5] However, this adds extra steps to sample preparation.
-
-
Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure optimal performance. This includes checking the ion source, mass analyzer, and detector settings.[1] Incorrect calibration can lead to mass errors and poor sensitivity.[1]
-
Sample Preparation: Inappropriate sample cleanup can lead to the presence of interfering substances that suppress the LNDFH-I signal. Ensure effective removal of proteins, salts, and other contaminants.[6][7]
Issue 2: Difficulty Distinguishing LNDFH-I from its Isomers
Question: I am analyzing a complex mixture and suspect I have multiple isomers of LNDFH-I. How can I differentiate them using mass spectrometry?
Answer:
Distinguishing isomers is a significant challenge in oligosaccharide analysis as they have the same mass.[2] A combination of advanced separation and fragmentation techniques is often required.
-
Liquid Chromatography (LC): High-resolution LC is essential.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can be unique to specific isomers.
-
Collision-Induced Dissociation (CID): The major fragment of sodiated LNDFH-I in CID is often the loss of a fucose residue.[3] Differences in the relative abundances of fragment ions can help distinguish isomers.
-
Higher-Energy Collisional Dissociation (HCD): HCD can provide different fragmentation information that may be useful for isomer differentiation.[7]
-
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. This technique can often resolve isomeric glycans that are not separable by chromatography alone.[3][9]
Issue 3: In-source Fragmentation and Sample Degradation
Question: I am observing unexpected fragments in my mass spectrum that do not correspond to typical CID fragments, or I suspect my sample is degrading. What could be the cause?
Answer:
Unwanted fragmentation or degradation can occur during sample preparation or within the ion source.
-
In-source Fragmentation: This can occur when the ion source conditions are too harsh.
-
Optimization of Source Parameters: Carefully optimize source voltages (e.g., capillary voltage, nozzle voltage) and temperatures.[10][11] Using lower electrospray voltages can sometimes mitigate unwanted in-source reactions.[10]
-
Mobile Phase Composition: The presence of acid in the mobile phase (e.g., formic acid, trifluoroacetic acid) can induce in-source fragmentation of labile glycosidic bonds, especially when combined with elevated temperatures.[12]
-
-
Sample Degradation during Preparation:
Frequently Asked Questions (FAQs)
Q1: What are the typical adducts I should look for when analyzing LNDFH-I?
A1: For neutral oligosaccharides like LNDFH-I, you are most likely to observe sodiated ([M+Na]+) and potassiated ([M+K]+) adducts in positive ion mode.[6] Protonated ions ([M+H]+) may also be present but are often less abundant. In negative ion mode, adducts with formate ([M+HCOO]−) or chloride ([M+Cl]−) can be observed, depending on the mobile phase composition.[8]
Q2: What are some starting ESI source parameters for LNDFH-I analysis?
A2: Optimal parameters are instrument-dependent, but here are some typical starting points based on published methods for similar oligosaccharides. It is crucial to optimize these for your specific instrument and application.[11]
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Spray Voltage | 3.0 - 4.5 kV | 3.0 - 4.0 kV |
| Capillary Temp. | 250 - 350 °C | 250 - 350 °C |
| Sheath Gas Flow | 30 - 50 (arbitrary units) | 30 - 50 (arbitrary units) |
| Auxiliary Gas Flow | 5 - 15 (arbitrary units) | 5 - 15 (arbitrary units) |
| Drying Gas Temp. | 250 - 350 °C | 250 - 350 °C |
Note: These values are compiled from various sources analyzing human milk oligosaccharides and should be used as a starting point for optimization.[6][8][11]
Q3: What type of LC column is best for LNDFH-I analysis?
A3: Both Porous Graphitized Carbon (PGC) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns are widely and successfully used for the separation of LNDFH-I and other HMOs.[5][8]
-
PGC columns offer excellent resolving power for structural isomers.[5]
-
HILIC columns are also very effective for separating these polar analytes.[8] The choice may depend on the complexity of your sample matrix and the specific isomers you need to resolve.
Q4: How should I prepare a human milk sample for LNDFH-I analysis?
A4: A multi-step procedure is required to remove abundant interfering components like proteins and lactose. A general workflow involves:
-
Deproteination: Precipitation with ethanol or centrifugation through a molecular weight cut-off filter.[6][7]
-
Lactose Removal: This is often achieved using solid-phase extraction (SPE) with graphitized carbon cartridges.[7]
-
Reduction (Optional): To prevent the formation of anomers which can complicate chromatography, samples can be reduced with sodium borohydride.[7]
Experimental Protocols
Protocol 1: Sample Preparation of Human Milk for LNDFH-I Analysis
This protocol provides a general method for the extraction and purification of oligosaccharides from human milk.
-
Thawing and Centrifugation: Thaw frozen human milk samples at 4°C. Centrifuge at approximately 14,000 x g for 30 minutes at 4°C to remove lipids and cells.
-
Protein Precipitation: Collect the liquid layer and add four volumes of cold ethanol (2:1 chloroform-methanol can also be used). Incubate overnight at 4°C to precipitate proteins.[7]
-
Centrifugation: Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Drying: Decant the supernatant and evaporate to dryness using a vacuum concentrator.
-
Solid-Phase Extraction (SPE) with Porous Graphitic Carbon (PGC): a. Condition a PGC SPE cartridge with one volume of 80% acetonitrile/0.1% trifluoroacetic acid (TFA), followed by one volume of water. b. Reconstitute the dried sample in water and load it onto the conditioned cartridge. c. Wash the cartridge with three volumes of water to remove lactose and salts. d. Elute the neutral oligosaccharides (including LNDFH-I) with two volumes of 20% acetonitrile containing 0.05% TFA.[7]
-
Final Preparation: Dry the eluted fraction and reconstitute in a suitable solvent (e.g., 50% acetonitrile/water) for LC-MS analysis.[7]
Protocol 2: LC-MS/MS Analysis of LNDFH-I
This protocol describes a general LC-MS/MS method for the analysis of LNDFH-I.
-
Chromatographic System: An HPLC or UHPLC system.
-
Column: A PGC or HILIC column suitable for oligosaccharide analysis.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient from a low to a high percentage of Mobile Phase B to elute the oligosaccharides. An example might be a 60-minute gradient from 10% to 45% B.
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically used to detect sodiated adducts.
-
Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range that includes the expected m/z of LNDFH-I adducts (e.g., m/z 400-2000).[6]
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted analysis to fragment the precursor ion of LNDFH-I (e.g., m/z 1022.4 for [M+Na]+). Set collision energy (e.g., stepped normalized collision energies of 10, 20, 30) to achieve characteristic fragmentation.[6]
-
Visualizations
Caption: A generalized experimental workflow for the analysis of LNDFH-I from human milk.
Caption: A logical troubleshooting workflow for addressing poor signal intensity of LNDFH-I.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 5. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Label-Free Liquid Chromatography–Mass Spectrometry Quantitation of Relative N- and O-Glycan Concentrations in Human Milk in Japan [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MASONACO - Human milk oligosaccharides [masonaco.org]
- 9. Robust and High-Resolution All-Ion Fragmentation LC-ESI-IM-MS Analysis for In-Depth Characterization or Profiling of Up to 200 Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of Lacto-N-Difucohexaose I
Welcome to the technical support center for the enzymatic synthesis of Lacto-N-Difucohexaose I (LNDFH I). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols, with a focus on overcoming low-yield issues.
Troubleshooting Guides
This section provides answers to common problems encountered during the multi-step enzymatic synthesis of LNDFH I.
Step 1: Synthesis of Lacto-N-triose II
Enzyme: β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT) Reaction: Lactose + UDP-GlcNAc → Lacto-N-triose II + UDP
Q1: Why is the yield of Lacto-N-triose II consistently low (below 40%)?
A1: A primary cause for low yields in this step is the presence of contaminating N-acetylglucosaminidase in the β-1,3-GnT enzyme preparation.[1] This contaminating enzyme hydrolyzes the product, Lacto-N-triose II, as it is formed.
Troubleshooting Steps:
-
Enzyme Purity Check: Assay your β-1,3-GnT preparation for N-acetylglucosaminidase activity using a specific substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide.
-
Enzyme Purification: If contamination is detected, further purification of the β-1,3-GnT is necessary. A potential purification protocol is outlined below.
-
Reaction Condition Optimization: Ensure optimal reaction conditions for β-1,3-GnT activity. While specific conditions can vary, a typical starting point is a pH range of 6.5-7.5 and a temperature of around 37°C. The enzyme often requires Mn2+ as a cofactor.
Q2: How can I purify β-1,3-N-acetylglucosaminyltransferase to remove contaminating enzymes?
A2: A multi-step chromatographic procedure is typically required. Below is a general protocol for the partial purification of β-1,3-GnT from bovine blood, a common source.
Experimental Protocols
Protocol 1: Partial Purification of β-1,3-N-acetylglucosaminyltransferase from Bovine Blood
This protocol is adapted from established methods for purifying glycosyltransferases.
Materials:
-
Fresh bovine blood
-
Ammonium sulfate
-
Phenyl-Sepharose column
-
Sulfopropyl-Sepharose column
-
GDP-hexanolamine-Sepharose affinity column
-
Appropriate buffers for each chromatography step
-
Spectrophotometer for protein concentration and enzyme activity assays
Methodology:
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the serum fraction of bovine blood to achieve a specific saturation percentage (e.g., 40-60%) to precipitate the desired enzyme while leaving some impurities in the supernatant. Centrifuge to collect the precipitate.
-
Hydrophobic Interaction Chromatography: Resuspend the precipitate in a high-salt buffer and load it onto a Phenyl-Sepharose column. Elute with a decreasing salt gradient. Collect fractions and assay for β-1,3-GnT activity.
-
Ion-Exchange Chromatography: Pool the active fractions and dialyze against a low-salt buffer. Load the sample onto a Sulfopropyl-Sepharose column. Elute with an increasing salt gradient. Collect and assay active fractions.
-
Affinity Chromatography: For higher purity, use a GDP-hexanolamine-Sepharose column. The enzyme will bind to the immobilized GDP analog. Elute with a buffer containing a high concentration of a competitive ligand or by changing the pH or ionic strength.
-
Purity and Activity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE. Determine the specific activity of the purified enzyme and confirm the absence of N-acetylglucosaminidase activity.
Step 2: Synthesis of Lacto-N-tetraose (LNT)
Enzyme: β-1,3-galactosidase (from Bacillus circulans) Reaction: Lacto-N-triose II + o-nitrophenyl-β-D-galactopyranoside (ONPG) → Lacto-N-tetraose + o-nitrophenol
Q3: The yield of Lacto-N-tetraose is significantly lower than expected (below 25%). What are the likely causes?
A3: Low yields in this transglycosylation step can be due to several factors:
-
Suboptimal Reaction Conditions: The balance between the transglycosylation and hydrolytic activities of β-galactosidase is sensitive to reaction conditions.
-
Enzyme Inhibition: Product inhibition or the presence of contaminants in the reaction mixture can reduce enzyme activity.
-
Poor Substrate Quality: The purity of Lacto-N-triose II and the donor substrate (ONPG) is crucial.
Troubleshooting Steps:
-
Optimize Reaction Conditions: The optimal pH for β-galactosidase from Bacillus circulans is typically around 6.0, with an optimal temperature of approximately 50°C.[2][3] Vary the ratio of donor (ONPG) to acceptor (Lacto-N-triose II) to favor the transglycosylation reaction.
-
Check for Inhibition: Analyze the reaction kinetics to identify potential product inhibition. Ensure all reagents are of high purity.
-
Substrate Analysis: Verify the purity of your Lacto-N-triose II intermediate using methods like HPLC.
Protocol 2: Enzymatic Synthesis of Lacto-N-tetraose (LNT)
Materials:
-
Purified Lacto-N-triose II
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
Recombinant β-1,3-galactosidase from Bacillus circulans
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
-
Activated carbon column for purification
Methodology:
-
Dissolve Lacto-N-triose II and ONPG in the reaction buffer. A typical starting molar ratio is 1:1, but this may require optimization.
-
Add the recombinant β-1,3-galactosidase to the reaction mixture.
-
Incubate the reaction at 50°C for a predetermined time (e.g., 2-4 hours), monitoring the reaction progress by TLC or HPLC.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes).
-
Purify the resulting Lacto-N-tetraose from the reaction mixture using activated carbon column chromatography. Elute with a gradient of ethanol in water.
Step 3 & 4: Fucosylation to form this compound
Enzymes:
-
Fucosyltransferase I (FUT1)
-
Fucosyltransferase III (FUT3) Reactions:
-
Lacto-N-tetraose + GDP-L-fucose → Lacto-N-fucopentaose I + GDP (catalyzed by FUT1)
-
Lacto-N-fucopentaose I + GDP-L-fucose → this compound + GDP (catalyzed by FUT3)
Q4: The fucosylation steps are resulting in low yields of the final product. What should I investigate?
A4: Low efficiency in fucosylation can be attributed to several factors:
-
Enzyme Activity: The specific activity of your FUT1 and FUT3 enzymes may be low.
-
Cofactor and Donor Substrate: The availability and quality of the GDP-L-fucose donor substrate are critical. Fucosyltransferases also often require divalent cations like Mn²⁺ for activity.
-
Reaction Conditions: Suboptimal pH, temperature, or incubation time can limit the reaction.
-
Inhibitors: The presence of inhibitors in the reaction mixture can decrease enzyme activity.
Troubleshooting Steps:
-
Verify Enzyme Activity: Assay the activity of your FUT1 and FUT3 enzymes using a standard acceptor substrate.
-
Optimize Reaction Buffer: Ensure the reaction buffer contains an optimal concentration of MnCl₂ (typically 5-10 mM) and is at the optimal pH (usually around 7.5 for many fucosyltransferases).
-
Substrate Quality: Use high-purity Lacto-N-tetraose and GDP-L-fucose.
-
Incubation Time: Optimize the incubation time to maximize product formation without significant degradation.
Quantitative Data Summary
| Step | Enzyme | Substrates | Product | Reported Yield (%) |
| 1 | β-1,3-N-acetylglucosaminyltransferase | Lactose, UDP-GlcNAc | Lacto-N-triose II | 44[1] |
| 2 | β-1,3-galactosidase | Lacto-N-triose II, ONPG | Lacto-N-tetraose | 22[1] |
| 3 | Fucosyltransferase I (FUT1) | Lacto-N-tetraose, GDP-L-fucose | Lacto-N-fucopentaose I | 71[1] |
| 4 | Fucosyltransferase III (FUT3) | Lacto-N-fucopentaose I, GDP-L-fucose | This compound | 85[1] |
| Overall | This compound | 6 [1] |
Visualizations
Caption: Enzymatic synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield in Step 1.
Frequently Asked Questions (FAQs)
Q5: Can other fucosyltransferases be used for the final fucosylation step?
A5: The choice of fucosyltransferase is critical for achieving the correct linkage. FUT3 is known to catalyze the α-1,4-linkage to the GlcNAc residue in the lacto-N-tetraose backbone, which is required for the synthesis of LNDFH I. Using a different fucosyltransferase could result in a different linkage and therefore a different final product.
Q6: What analytical methods are best for monitoring the progress of the synthesis?
A6: High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the reaction progress and quantifying the products at each step.[4] Specifically, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is well-suited for the analysis of these oligosaccharides.[5] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reactions.
Q7: Are there any known inhibitors of the fucosyltransferases used in this synthesis?
A7: Yes, various fucose analogs and other small molecules can act as inhibitors of fucosyltransferases. It is important to ensure that the reaction components are free from such contaminants. For example, high concentrations of the GDP by-product can cause feedback inhibition. The addition of an alkaline phosphatase can help to mitigate this by hydrolyzing the GDP.
Q8: What is the overall expected yield for the four-step synthesis of LNDFH I?
A8: Based on published reports, the overall yield for the four-step enzymatic synthesis is approximately 6%.[1] The yields of the individual steps can vary significantly, with the fucosylation steps generally being more efficient than the initial glycosylation steps.[1]
References
- 1. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. High Galacto-Oligosaccharide Production and a Structural Model for Transgalactosylation of β-Galactosidase II from Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Lacto-N-Difucohexaose I
Welcome to the technical support center for the accurate quantification of Lacto-N-Difucohexaose I (LNDFH I). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the analysis of this complex human milk oligosaccharide (HMO).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The primary methods for LNDFH I quantification involve liquid chromatography coupled with mass spectrometry (LC-MS) or fluorescence detection (LC-FLD), and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD).[1][2] LC-MS-based methods, particularly those using triple quadrupole mass spectrometers for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), are highly specific and sensitive.[3] For LC-FLD, derivatization with a fluorescent tag is necessary.[4]
Q2: Why is it challenging to distinguish LNDFH I from its isomers?
A2: LNDFH I has several isomers, such as Lacto-N-difucohexaose II (LNDFH II), which have the same mass.[5] Distinguishing between these isomers is a significant analytical challenge.[6] Advanced techniques like high-resolution ion mobility spectrometry (IMS) coupled with mass spectrometry can help separate and identify these subtly different structures.[6] Additionally, specific chromatographic conditions and tandem mass spectrometry (MS/MS) fragmentation patterns can be used for differentiation.[7]
Q3: Is derivatization always necessary for LNDFH I analysis?
A3: Not always. LC-MS methods can analyze native LNDFH I without derivatization.[1][8] However, for techniques like LC-FLD, derivatization with a fluorescent label is required to enable detection.[4] Derivatization can also improve chromatographic separation and ionization efficiency in some MS-based methods.
Q4: What are the critical considerations for sample preparation when analyzing LNDFH I from complex matrices like human milk?
A4: Sample preparation is crucial for accurate quantification. Key steps for human milk samples include the removal of proteins and fats.[1][8] This is often achieved through centrifugation and protein precipitation with organic solvents like acetonitrile.[8] It is important to minimize the loss of oligosaccharides during these steps. For quantitative analysis, the use of an appropriate internal standard is recommended to account for variations in sample handling and instrument response.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Broad Peaks in HPLC Analysis
-
Question: My chromatogram for LNDFH I shows broad or tailing peaks. What could be the cause and how can I fix it?
-
Answer:
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and buffer concentration, can significantly impact peak shape. Experiment with varying the percentage of the organic solvent (e.g., acetonitrile or methanol) and the buffer concentration.[9]
-
pH of the Mobile Phase: The pH of the mobile phase can affect the charge state of the analyte and its interaction with the stationary phase. Ensure the pH is optimized for your column and analyte. For basic analytes, a slight adjustment in pH can sometimes improve peak shape.[9]
-
Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent or, if necessary, replace the column.[9]
-
Injection Solvent: The solvent used to dissolve the sample can cause peak distortion if it is significantly different from the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.[9]
-
Issue 2: Inaccurate Quantification and High Variability in Mass Spectrometry Results
-
Question: I am observing high variability and what seems to be inaccurate quantification in my LC-MS analysis of LNDFH I. What are the potential sources of error?
-
Answer:
-
Matrix Effects: Complex sample matrices can suppress or enhance the ionization of LNDFH I, leading to inaccurate quantification.[10] To mitigate this, ensure thorough sample cleanup to remove interfering substances. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.
-
In-source Fragmentation: In-source fragmentation, particularly with MALDI-MS, can lead to an incorrect interpretation of the results by reducing the signal of the precursor ion.[3] Optimize the ion source parameters to minimize fragmentation.
-
Non-linear Signal Response: The detector response may not be linear across the entire concentration range. It is essential to generate a calibration curve with a sufficient number of data points to accurately define the relationship between concentration and response.[10]
-
Instrument Performance Variability: Run-to-run variability can be a source of error.[10] Regular calibration and performance verification of the mass spectrometer are crucial. Using an internal standard can also help to correct for this variability.[3]
-
Issue 3: Difficulty in Differentiating LNDFH I from its Isomers
-
Question: I am unable to resolve LNDFH I from other isomeric fucosylated hexasaccharides in my analysis. How can I improve the separation and identification?
-
Answer:
-
Chromatographic Separation: Optimize your liquid chromatography method. For hydrophilic compounds like oligosaccharides, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can provide better separation of isomers than reversed-phase columns.[10] Experiment with different HILIC stationary phases and gradient elution profiles.
-
Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may have distinct MS/MS fragmentation patterns.[7] Develop a multiple reaction monitoring (MRM) method with specific precursor-to-product ion transitions for LNDFH I.
-
Ion Mobility Spectrometry (IMS): Coupling IMS with MS can separate isomers based on their size, shape, and charge, providing an additional dimension of separation.[6]
-
Experimental Protocols
Protocol 1: Sample Preparation of Human Milk for LNDFH I Analysis
-
Sample Thawing and Dilution: Thaw frozen human milk samples at 4°C. Dilute the milk sample 1:1 with ultrapure water and mix thoroughly.[8]
-
Fat Removal: Centrifuge the diluted milk sample at 12,000 x g for 30 minutes at 4°C.[8] Carefully remove the upper fat layer.[8]
-
Protein Precipitation: Transfer the lower aqueous phase to a new tube. Add three volumes of cold acetonitrile (≥99.9%) to precipitate the proteins.[8]
-
Incubation and Centrifugation: Incubate the mixture at 4°C for 15 minutes.[8] Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the oligosaccharides for analysis.
Protocol 2: UPLC-MS/MS for Absolute Quantification of LNDFH I
This protocol is a general guideline and may require optimization for your specific instrumentation.
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable HILIC column for oligosaccharide separation.
-
Mobile Phase:
-
Gradient Elution: Develop a gradient to separate LNDFH I from other components. An example could be starting at a high percentage of Mobile Phase B and gradually decreasing it.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI).[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion (e.g., [M-H]⁻ or [M+HCOO]⁻) and product ions for LNDFH I through infusion of a standard.
-
Optimization: Optimize cone voltage and collision energy for each transition.[11]
-
-
Quantification: Prepare a calibration curve using a certified LNDFH I standard.[7] The use of an internal standard is recommended.
Quantitative Data Summary
The following table provides an example of how to present quantitative data for LNDFH I. Actual concentrations can vary significantly between individuals and lactation stages.[2][12]
| Analytical Method | Sample Type | LNDFH I Concentration Range (µg/mL) | Reference |
| UPLC-MS/MS | Mature Human Milk | 50 - 500 | Fictional Example |
| HPAE-PAD | Colostrum | 100 - 800 | Fictional Example |
| LC-FLD | Mature Human Milk | 75 - 600 | Fictional Example |
Visualizations
Caption: Workflow for LNDFH I quantification from human milk.
Caption: Troubleshooting guide for broad HPLC peaks.
References
- 1. Label-Free Liquid Chromatography–Mass Spectrometry Quantitation of Relative N- and O-Glycan Concentrations in Human Milk in Japan [mdpi.com]
- 2. Challenges and Pitfalls in Human Milk Oligosaccharide Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lacto-N-difucohexaose I - glyXera [glyxera.com]
- 5. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 6. researchgate.net [researchgate.net]
- 7. MASONACO - Human milk oligosaccharides [masonaco.org]
- 8. Development and validation of a versatile analytical method for absolute quantification of seven oligosaccharides in human, bovine, and goat milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Challenges and Pitfalls in Human Milk Oligosaccharide Analysis - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in lacto-N-difucohexaose I analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Lacto-N-difucohexaose I (LNDFH I).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LNDFH I analysis?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the context of LNDFH I analysis, components of complex matrices like human milk or infant formula can interfere with the ionization process in the mass spectrometer source.[3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2]
Q2: What are the common signs of matrix effects in my LNDFH I chromatogram?
A: Common indicators of matrix effects include poor peak shape, inconsistent signal intensity between injections, high variability in quantification results, and a significant difference in the analytical response of LNDFH I in a pure solvent versus the sample matrix.[4]
Q3: Which ionization technique is more susceptible to matrix effects for LNDFH I analysis, ESI or APCI?
A: Electrospray ionization (ESI) is generally more prone to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[3] This is due to the mechanism of ionization in ESI, where co-eluting matrix components can compete with LNDFH I for access to the droplet surface for ionization.[3]
Q4: Can simple dilution of my sample mitigate matrix effects?
A: Yes, diluting the sample can be a straightforward way to reduce the concentration of interfering matrix components. However, this approach may also dilute LNDFH I to a concentration that is below the limit of quantification for your analytical method, so its feasibility depends on the sensitivity of your instrument.
Q5: How can I quantitatively assess the extent of matrix effects in my LNDFH I analysis?
A: The most common method is to compare the peak response of LNDFH I in a post-extraction spiked matrix sample to that of a pure standard solution at the same concentration. The matrix effect can be calculated as a percentage. A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Ion Suppression in LC-MS Analysis of LNDFH I
This guide provides a step-by-step approach to identifying and addressing ion suppression, a common matrix effect in the LC-MS analysis of LNDFH I.
Problem: You are observing lower than expected signal intensity, poor reproducibility, or inaccurate quantification for LNDFH I in your samples.
Workflow for Troubleshooting Ion Suppression:
Caption: A workflow diagram for troubleshooting matrix effects.
Step 1: Confirm the Presence of Matrix Effects
-
Action: Perform a post-column infusion experiment or compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract.
-
Expected Outcome: A significant difference in signal response or calibration curve slopes confirms the presence of matrix effects.
Step 2: Optimize Sample Preparation
-
Action: The primary goal is to remove interfering components from the matrix before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up human milk and infant formula samples.
-
Recommendation: Utilize a graphitized carbon-based SPE cartridge, which is effective for isolating oligosaccharides. For a detailed protocol, refer to the "Experimental Protocols" section below.
Step 3: Refine Chromatographic Conditions
-
Action: Adjust the LC gradient to better separate LNDFH I from co-eluting matrix components. Experiment with different analytical columns, such as those with different stationary phases (e.g., HILIC), which can provide alternative selectivity.
-
Expected Outcome: Improved peak shape and resolution from interfering peaks.
Step 4: Employ Advanced Calibration Strategies
-
Action: To compensate for matrix effects that cannot be eliminated through sample preparation or chromatography, use an internal standard. A stable isotope-labeled LNDFH I is the ideal internal standard as it will co-elute and experience similar ionization effects as the analyte.
-
Alternative: If a stable isotope-labeled standard is not available, the method of standard addition can be used, although it is more time-consuming.
Step 5: Re-evaluate Method Performance
-
Action: After implementing mitigation strategies, re-validate the method to ensure it meets the required criteria for accuracy, precision, and sensitivity.
Quantitative Data
The following tables summarize typical recovery and matrix effect data for oligosaccharides in complex matrices like infant formula. This data can serve as a benchmark for your own experiments.
Table 1: Recovery of Oligosaccharides from Infant Formula Using Different Analytical Methods
| Analytical Method | Analyte | Spike-Recovery (%) | Reference |
| HILIC-FLD | 2'-Fucosyllactose (2'-FL) | 94 - 101 | [5] |
| Lacto-N-neotetraose (LNnT) | 94 - 104 | [5] | |
| HPAEC-PAD | 2'-Fucosyllactose (2'-FL) | 94 - 99 | [5] |
| Lacto-N-neotetraose (LNnT) | 98 - 111 | [5] | |
| UPLC-MS/MS | Seven Oligosaccharides | > 90.5 | [6][7] |
Table 2: Example of Matrix Effect Assessment for LNDFH I in Infant Formula
| Sample Preparation Method | Matrix Effect (%) | Interpretation |
| Dilute-and-Shoot | -45% | Significant Ion Suppression |
| Protein Precipitation | -25% | Moderate Ion Suppression |
| Solid-Phase Extraction (SPE) | -5% | Minimal Ion Suppression |
Note: The data in Table 2 is illustrative and will vary depending on the specific matrix and analytical conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for LNDFH I from Infant Formula
This protocol is designed to remove proteins, fats, and other interfering substances from infant formula samples prior to LC-MS analysis.
Materials:
-
Graphitized Carbon SPE Cartridges
-
Reconstituted Infant Formula
-
Deionized Water
-
Acetonitrile
-
Trifluoroacetic Acid (TFA)
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporator
Procedure:
-
Sample Reconstitution: Reconstitute the infant formula powder according to the manufacturer's instructions.
-
Protein Precipitation: To 1 mL of reconstituted formula, add 2 mL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition the graphitized carbon SPE cartridge by washing with 3 mL of 80% acetonitrile in 0.1% TFA, followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute the LNDFH I and other oligosaccharides with 3 mL of 40% acetonitrile in 0.1% TFA.
-
Drying: Dry the eluate under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Workflow for SPE Protocol:
Caption: Workflow for Solid-Phase Extraction of LNDFH I.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of 2′-Fucosyllactose and Lacto-N-neotetraose in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a versatile analytical method for absolute quantification of seven oligosaccharides in human, bovine, and goat milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Lacto-N-difucohexaose I (LNDFH I) Experimental Design: A Technical Support Resource
Welcome to the Technical Support Center for Lacto-N-difucohexaose I (LNDFH I) experimental design. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with LNDFH I.
This guide is designed to address specific issues that may be encountered during the synthesis, purification, quantification, and application of LNDFH I in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LNDFH I)?
This compound is a complex neutral hexasaccharide found in human milk. It is a type 1 core human milk oligosaccharide (HMO) with the structure Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc.[1][2] LNDFH I is of significant research interest due to its various biological activities, including its role in the development of the infant gut microbiota, immunomodulation, and its interaction with pathogens like Helicobacter pylori.[1][3]
Q2: What are the primary applications of LNDFH I in research?
LNDFH I is utilized in a variety of research applications, including:
-
Microbiome research: Investigating its prebiotic effects and how it shapes the composition of the gut microbiota.[]
-
Immunology: Studying its immunomodulatory properties and its influence on cell signaling pathways.[3][]
-
Infectious disease research: Examining its role in pathogen binding, particularly its interaction with Helicobacter pylori adhesins.[1][5]
-
Glycobiology: Serving as a standard for analytical methods like capillary electrophoresis and liquid chromatography.[2]
Q3: What are the recommended storage conditions and stability of LNDFH I?
For long-term storage, LNDFH I powder should be stored at -20°C. Under these conditions, the powder is stable for at least six months upon receipt.[6] Once reconstituted, it is recommended to store the solution at -20°C in the dark, where it is stable for up to six months.[2] Stability can be affected by factors such as pH and temperature, so it is crucial to follow recommended storage guidelines to ensure experimental consistency.
Troubleshooting Guides
Enzymatic Synthesis of LNDFH I
Problem: Low yield during the enzymatic synthesis of LNDFH I, particularly in the initial steps.
-
Possible Cause: A common pitfall in the multi-step enzymatic synthesis of LNDFH I is the low yield during the formation of the intermediate, lacto-N-triose II. This can be attributed to contaminating N-acetylglucosaminidase activity in the β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT) enzyme preparation, which can hydrolyze the product.[1]
-
Solution:
-
Enzyme Purity: Ensure the use of a highly purified β-1,3-GnT enzyme with minimal contaminating glycosidase activity. Consider further purification of the commercial enzyme preparation if necessary.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and minimize product degradation.
-
Inhibitors: If the contaminating enzyme is known, consider the addition of a specific inhibitor.
-
| Step in Enzymatic Synthesis | Reported Yield | Potential Pitfall |
| Lactose to Lacto-N-triose II | 44% | Contaminating N-acetylglucosaminidase activity hydrolyzing the product.[1] |
| Lacto-N-triose II to Lacto-N-tetraose (LNT) | 22% | Inefficient transglycosylation. |
| LNT to Fucosylated Pentasaccharide | 71% | Suboptimal fucosyltransferase activity or donor substrate availability. |
| Fucosylated Pentasaccharide to LNDFH I | 85% | Incomplete fucosylation. |
| Overall Yield | ~6% | Cumulative losses at each step. [1] |
Purification of LNDFH I
Problem: Co-elution of LNDFH I with structurally similar oligosaccharides during purification.
-
Possible Cause: LNDFH I has isomers, such as lacto-N-difucohexaose II (LNDFH II), which have the same molecular weight and can be difficult to separate using standard chromatographic methods.[7]
-
Solution:
-
High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a porous graphitized carbon (PGC) column, which is effective in separating isomeric oligosaccharides.[8]
-
Recycling Chromatography: For challenging separations, recycling chromatography can enhance the resolution between isomers.[8]
-
Method Optimization: Carefully optimize the mobile phase gradient and flow rate to maximize the separation of the target compound from its isomers.
-
Quantification of LNDFH I
Problem: Inaccurate quantification of LNDFH I using mass spectrometry.
-
Possible Cause: Ion suppression or enhancement effects from the sample matrix can lead to inaccurate quantification. Additionally, the presence of isomers can interfere with quantification if not properly separated chromatographically.
-
Solution:
-
Sample Preparation: Utilize a robust sample preparation method to remove interfering substances. Solid-phase extraction (SPE) with graphitized carbon cartridges is a common and effective method for cleaning up human milk oligosaccharide samples.
-
Isotopic Internal Standards: Whenever possible, use a stable isotope-labeled internal standard corresponding to LNDFH I to correct for matrix effects and variations in instrument response.
-
Chromatographic Separation: Ensure baseline separation of LNDFH I from its isomers using an appropriate HPLC method (e.g., PGC column) prior to mass spectrometric detection.[8]
-
Cell-Based Assays with LNDFH I
Problem: Inconsistent or unexpected results in cell viability or proliferation assays upon treatment with LNDFH I.
-
Possible Cause:
-
Cytotoxicity at High Concentrations: While generally considered non-toxic, very high concentrations of any substance can have non-specific effects on cell viability. It's important to distinguish between a specific biological effect and general cytotoxicity.[9]
-
Interference with Assay Reagents: Some compounds can interfere with the chemical reactions of colorimetric or fluorometric viability assays (e.g., MTT, AlamarBlue). For instance, a compound might directly reduce the assay reagent, leading to a false-positive signal for cell viability.[10]
-
Nutrient Depletion/Alteration: The addition of a significant amount of a carbohydrate like LNDFH I could potentially alter the nutrient composition of the cell culture medium, indirectly affecting cell growth.
-
-
Solution:
-
Dose-Response and Cytotoxicity Controls: Perform a dose-response curve to determine the optimal concentration range for your experiments. Include a cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity and is less prone to chemical interference than metabolic assays.[11]
-
Multiple Viability Assays: Use at least two different viability assays that rely on different cellular mechanisms (e.g., a metabolic assay and a membrane integrity assay) to confirm results.[10]
-
Appropriate Controls: Include vehicle controls (the solvent used to dissolve LNDFH I) and untreated controls. For signaling studies, also include positive and negative controls for pathway activation.
-
| Assay Type | Principle | Potential Pitfall with LNDFH I | Recommended Action |
| MTT/XTT/WST | Metabolic activity (reduction of tetrazolium salts) | Direct reduction of the reagent by LNDFH I at high concentrations, leading to false positives.[10] | Confirm results with a non-metabolic assay like LDH or trypan blue exclusion. |
| AlamarBlue (Resazurin) | Metabolic activity (reduction of resazurin) | Potential for direct chemical reduction of the dye. | Validate findings with an alternative cytotoxicity assay. |
| LDH Release | Membrane integrity (release of lactate dehydrogenase) | Less prone to chemical interference.[11] | Recommended as a confirmatory assay for cytotoxicity. |
| Trypan Blue Exclusion | Membrane integrity (uptake of dye by non-viable cells) | Manual counting can be subjective and time-consuming. | Use in conjunction with other assays for a comprehensive picture. |
Experimental Protocols & Visualizations
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a multi-step enzymatic synthesis adapted from published methods.[1]
Step 1: Synthesis of Lacto-N-triose II
-
Prepare a reaction mixture containing lactose, UDP-GlcNAc, and a purified β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT) in an appropriate buffer.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Monitor the reaction by TLC or HPLC.
-
Purify the resulting lacto-N-triose II.
Step 2: Synthesis of Lacto-N-tetraose (LNT)
-
To the purified lacto-N-triose II, add a galactose donor (e.g., ortho-nitrophenyl β-D-galactopyranoside) and a recombinant β-1,3-galactosidase.
-
Incubate and monitor the reaction as in Step 1.
-
Purify the resulting LNT.
Step 3: First Fucosylation to form a Pentasaccharide
-
To the purified LNT, add GDP-β-L-fucose and a recombinant α-1,2-fucosyltransferase (e.g., FUT1).
-
Incubate and monitor the reaction.
-
Purify the resulting pentasaccharide.
Step 4: Second Fucosylation to form LNDFH I
-
To the purified pentasaccharide, add GDP-β-L-fucose and an α-1,4-fucosyltransferase (e.g., FUT3).
-
Incubate and monitor the reaction.
-
Purify the final product, LNDFH I, using activated carbon column chromatography followed by HPLC if necessary.
Caption: Enzymatic synthesis workflow for this compound.
Protocol 2: Cell Stimulation for Signaling Pathway Analysis
This is a general protocol for stimulating cells with LNDFH I to study its effects on intracellular signaling pathways.
-
Cell Preparation: Culture cells to the desired confluency and ensure high viability (>95%).
-
Starvation (Optional): Depending on the cell type and target pathway, you may need to serum-starve the cells for a few hours to reduce basal signaling.
-
Stimulation:
-
Prepare a stock solution of LNDFH I in a sterile, cell culture-grade solvent (e.g., water or PBS).
-
Dilute the LNDFH I stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the LNDFH I-containing medium.
-
Include appropriate controls: vehicle control, untreated control, and positive/negative controls for the signaling pathway of interest.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1h, 24h) at 37°C in a CO2 incubator.
-
Cell Lysis and Analysis:
-
After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Analyze the cell lysates for the activation of specific signaling proteins (e.g., phosphorylation of kinases) using techniques like Western blotting or ELISA.
-
Signaling Pathway: LNDFH I and Helicobacter pylori Adhesion
LNDFH I, which contains the Lewis b antigen, can act as a receptor for the Helicobacter pylori adhesin BabA. This interaction is a critical step in the colonization of the gastric mucosa by the bacterium. By binding to BabA, LNDFH I can potentially block the adhesion of H. pylori to gastric epithelial cells, thereby inhibiting downstream inflammatory signaling pathways that are often triggered by the infection, such as the NF-κB pathway.
Caption: LNDFH I can competitively inhibit H. pylori adhesion to gastric cells.
References
- 1. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lacto-N-difucohexaose I - glyXera [glyxera.com]
- 3. Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Adhesion of Helicobacter Species to the Human Gastric Mucosa: A Deep Look Into Glycans Role [frontiersin.org]
- 6. usbio.net [usbio.net]
- 7. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 8. researchgate.net [researchgate.net]
- 9. From viability to cell death: Claims with insufficient evidence in high-impact cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Validation of Synthetic Lacto-N-difucohexaose I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methodologies used for the structural validation of synthetic Lacto-N-difucohexaose I (LNDFH-I), a complex human milk oligosaccharide (HMO) with significant biological activities. The structural integrity of synthetic LNDFH-I is paramount for its use in research and potential therapeutic applications. This document outlines the key experimental protocols and presents a comparative analysis of the expected data, offering a framework for the robust validation of this important hexasaccharide.
Introduction to this compound
This compound (LNDFH-I) is a neutral human milk oligosaccharide composed of a difucosylated, non-sialylated Galβ1-3GlcNAc core (type 1 core).[1] Its structure is Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc.[1] Due to its potential roles in infant development, gut microbiome modulation, and as a competitive inhibitor for pathogen binding, the demand for structurally well-defined synthetic LNDFH-I is increasing. Rigorous analytical validation is crucial to ensure that the synthetic product is chemically and structurally identical to its natural counterpart.
Core Analytical Techniques for Structural Validation
The structural validation of synthetic LNDFH-I relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Enzymatic digestion is also a valuable tool for confirming specific glycosidic linkages.
Comparative Analysis of Structural Validation Data
A direct comparison of the analytical data from a synthetic batch of LNDFH-I with a well-characterized reference standard is the cornerstone of structural validation. The following tables summarize the expected key analytical parameters for such a comparison.
Table 1: ¹H and ¹³C NMR Chemical Shift Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of oligosaccharides in solution. The chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to the local chemical environment, including the monosaccharide composition, anomeric configuration, and glycosidic linkages. While a complete, publicly available and assigned NMR dataset for a synthetic LNDFH-I standard is not readily found in the literature, the following represents a template for the expected data based on related structures and general principles of carbohydrate NMR.[2]
| Monosaccharide Residue | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| α-L-Fuc (1→2) | H-1: ~5.0-5.2 | C-1: ~99-101 |
| H-5: ~4.0-4.2 | C-6: ~16-18 | |
| β-D-Gal (1→3) | H-1: ~4.5-4.7 | C-1: ~103-105 |
| α-L-Fuc (1→4) | H-1: ~4.8-5.0 | C-1: ~100-102 |
| H-5: ~4.1-4.3 | C-6: ~16-18 | |
| β-D-GlcNAc (1→3) | H-1: ~4.6-4.8 | C-1: ~101-103 |
| N-Ac: ~2.0-2.1 | C=O: ~174-176 | |
| β-D-Gal (1→4) | H-1: ~4.4-4.6 | C-1: ~103-105 |
| α/β-D-Glc | H-1 (α): ~5.2 | C-1 (α): ~92-94 |
| H-1 (β): ~4.6 | C-1 (β): ~96-98 |
Note: The chemical shifts are approximate and can vary based on experimental conditions such as solvent, temperature, and pH. A complete assignment requires 2D NMR experiments like COSY, TOCSY, HSQC, and HMBC.
Table 2: Mass Spectrometry Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and sequence of monosaccharides in an oligosaccharide. Tandem mass spectrometry (MS/MS) of the sodiated molecule ([M+Na]⁺) is particularly informative for fucosylated oligosaccharides. The major fragmentation pathway involves the loss of fucose residues.[3]
| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Interpretation |
| 1022.37 ([M+Na]⁺) | 876.31 | Loss of one fucose residue |
| 730.25 | Loss of two fucose residues | |
| 568.20 | Loss of two fucoses and one galactose | |
| 406.15 | Loss of two fucoses and two galactoses |
Note: The monoisotopic mass of LNDFH-I is 999.3642 Da.[1] The observed m/z values correspond to the sodiated adducts. The fragmentation pattern should be consistent between the synthetic sample and the reference standard.
Table 3: High-Performance Liquid Chromatography (HPLC) Profile
HPLC is used to assess the purity of the synthetic LNDFH-I and to compare its retention time with a standard. Normal-phase chromatography on an amino-bonded silica column is often effective for separating complex oligosaccharides.[4]
| Analytical Parameter | Synthetic LNDFH-I | Reference Standard |
| Retention Time (min) | To be determined | To be determined |
| Purity (%) | ≥ 95% | ≥ 95% |
| Peak Symmetry | Close to 1.0 | Close to 1.0 |
Note: The exact retention time will depend on the specific HPLC method used (column, mobile phase, flow rate, temperature).
Experimental Protocols
Detailed experimental protocols are essential for the reproducible structural validation of synthetic LNDFH-I. The following sections provide a general framework for the key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the monosaccharide composition, anomeric configurations, and glycosidic linkages.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthetic LNDFH-I in 0.5 mL of deuterium oxide (D₂O, 99.96%).
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to obtain an overview of the proton signals, particularly the anomeric protons (δ 4.4-5.2 ppm) and the methyl groups of the fucose residues (δ ~1.2 ppm).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single monosaccharide residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations across glycosidic bonds, which is crucial for determining the linkage positions.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing further confirmation of glycosidic linkages and the overall 3D structure.
-
-
Data Analysis: Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). Compare the chemical shifts and coupling constants of the synthetic sample with those of a reference standard or with published data for related structures.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the monosaccharide sequence.
Methodology:
-
Sample Preparation: Dissolve a small amount of the synthetic LNDFH-I in a suitable solvent (e.g., water/acetonitrile).
-
Instrumentation: A mass spectrometer capable of tandem MS (MS/MS), such as a MALDI-TOF/TOF or an ESI-QTOF, is required.
-
Ionization: For MALDI-TOF, co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid). For ESI, introduce the sample solution directly into the ion source.
-
MS Scan: Acquire a full MS scan to determine the mass of the molecular ion, typically observed as a sodiated adduct ([M+Na]⁺).
-
MS/MS Analysis: Select the precursor ion of interest (e.g., m/z 1022.37 for [M+Na]⁺) and subject it to collision-induced dissociation (CID). Acquire the resulting fragment ion spectrum.
-
Data Analysis: Analyze the fragmentation pattern to deduce the monosaccharide sequence. The loss of terminal fucose residues is a characteristic fragmentation pathway. Compare the fragmentation pattern with that of a reference standard.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthetic LNDFH-I.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the synthetic LNDFH-I in the mobile phase.
-
Instrumentation: An HPLC system equipped with a suitable column and detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID).
-
Chromatographic Conditions:
-
Column: A normal-phase column, such as an amino-bonded silica column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 30°C).
-
-
Data Analysis: Integrate the peak areas to determine the purity of the synthetic LNDFH-I. The main peak should have a retention time that matches the reference standard.
Enzymatic Digestion
Objective: To confirm the presence and linkage of specific monosaccharides, particularly the terminal fucose residues.
Methodology:
-
Enzyme Selection: Use specific exoglycosidases, such as α-L-fucosidase, which cleaves terminal α-linked fucose residues.
-
Digestion Reaction:
-
Incubate a small amount of the synthetic LNDFH-I with the selected enzyme in the appropriate buffer at the optimal temperature and pH for the enzyme.
-
Take aliquots at different time points (e.g., 0, 1, 4, and 24 hours).
-
-
Analysis of Digestion Products: Analyze the reaction mixture at each time point using mass spectrometry or HPLC.
-
Data Interpretation: The disappearance of the LNDFH-I peak and the appearance of peaks corresponding to the defucosylated products confirm the presence and linkage of the fucose residues. For example, digestion with an α1,2/4-fucosidase should yield lacto-N-tetraose.
Visualization of Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process and the enzymatic digestion workflow.
Caption: Workflow for the structural validation of synthetic LNDFH-I.
Caption: Workflow for enzymatic digestion of LNDFH-I.
Conclusion
The structural validation of synthetic this compound is a critical process that requires a multi-faceted analytical approach. By employing a combination of high-resolution NMR spectroscopy, mass spectrometry, HPLC, and enzymatic digestion, and by performing a rigorous comparison with a well-characterized reference standard, researchers and developers can ensure the structural integrity and quality of their synthetic product. The protocols and comparative data framework presented in this guide provide a solid foundation for the robust and reliable validation of synthetic LNDFH-I, thereby enabling its confident use in scientific research and product development.
References
- 1. Lacto-N-neoDiFucohexaose I (LNnDFH-I) Analytical Reference [elicityl-oligotech.com]
- 2. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the lacto-N-tetraose and neotetraose series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Lacto-N-difucohexaose I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four prominent analytical methods for the quantitative and qualitative analysis of Lacto-N-difucohexaose I (LNDFH-I), a key human milk oligosaccharide (HMO). The methods discussed are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Performance Comparison of Analytical Methods
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPAEC-PAD | >0.999 (for neutral oligosaccharides)[1][2] | 91.2% - 103.9% (for chitooligosaccharides)[2] | <0.6% (peak area for neutral sugars)[1] | 0.4–0.6 pmol (for chitooligosaccharides)[2] | Excellent resolution of isomers, no derivatization required, high sensitivity.[1] | Response factors can vary between different oligosaccharides. |
| LC-MS/MS | >0.998 (for LNDFH-I)[3] | 86% - 104% (for neutral HMOs)[3] | 1% - 9% (for neutral HMOs)[3] | 0.039 µg/mL (for LNDFH-I)[3] | High specificity and sensitivity, provides structural information. | Can require derivatization for improved retention and ionization, potential for matrix effects. |
| Capillary Electrophoresis (CE-LIF) | Linear from 30 to 2000 pg (for acidic oligosaccharides)[4] | Quantitative recovery reported[4] | 0.26% (migration time), 3.56% (peak area) for a mix of HMOs[5] | Attomole range for labeled oligosaccharides[6] | High separation efficiency, very low sample consumption, high sensitivity with LIF detection. | Often requires derivatization, potential for migration time shifts. |
| Quantitative NMR (qNMR) | Not explicitly reported for LNDFH-I | 90.5% - 106.6% (for 2'-FL and 3'-FL)[7] | 0.5% - 1.9% (for 2'-FL and 3'-FL)[7] | 0.10 - 0.15 mg/mL (for 2'-FL and 3'-FL)[7] | Non-destructive, provides absolute quantification without a calibration curve (using an internal standard), gives detailed structural information. | Lower sensitivity compared to other methods, potential for signal overlap in complex mixtures. |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the analysis of LNDFH-I using the compared analytical methods.
Caption: General workflow for LNDFH-I analysis.
Detailed Experimental Protocols
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is well-suited for the direct analysis of underivatized carbohydrates.
Sample Preparation:
-
Dilute the sample containing LNDFH-I in ultrapure water to a concentration within the linear range of the instrument.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Instrument: Dionex ICS-5000 or similar HPAEC-PAD system.[7]
-
Column: Dionex CarboPac™ PA1 (4 x 250 mm) with a CarboPac PA1 guard column (4 x 50 mm).[3]
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH).[7]
-
Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH.[7]
-
Gradient: A gradient of sodium acetate is typically used to elute oligosaccharides of increasing size. A shallow gradient is optimal for resolving isomers.
-
Flow Rate: 0.7 - 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10-25 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS provides high selectivity and sensitivity, along with structural information from mass fragmentation patterns.
Sample Preparation (Reductive Amination with 2-Aminobenzamide - 2-AB):
-
Lyophilize the sample containing LNDFH-I.
-
Add a labeling solution containing 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a DMSO/acetic acid mixture.
-
Incubate the mixture at 65°C for 2 hours.
-
Remove excess labeling reagents using a solid-phase extraction (SPE) cartridge.
-
Elute the labeled oligosaccharides and dry them before reconstitution for injection.
LC-MS/MS Conditions:
-
Instrument: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A column suitable for glycan analysis, such as a BEH Glycan column (e.g., 1.7 µm, 2.1 x 150 mm).
-
Mobile Phase A: 50 mM Ammonium Formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high acetonitrile concentration to a lower concentration is used to elute the polar glycans.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 - 60 °C.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for native oligosaccharides and positive ion mode for labeled oligosaccharides.
-
MS Detection: Full scan mode for profiling and tandem MS (MS/MS) for structural fragmentation and identification.
Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)
CE offers high-resolution separation of charged molecules. Neutral oligosaccharides like LNDFH-I require labeling with a charged fluorophore.
Sample Preparation (APTS Labeling):
-
To the dried oligosaccharide sample, add a solution of 8-aminopyrene-1,3,6-trisulfonic acid (APTS) and a reducing agent (e.g., sodium cyanoborohydride) in a solution of acetic acid.
-
Incubate the mixture in the dark at an elevated temperature (e.g., 55°C) for several hours.
-
Purify the labeled oligosaccharides to remove excess APTS, for example, by size-exclusion chromatography or hydrophilic interaction liquid chromatography (HILIC) SPE.
-
Dry the purified, labeled sample and reconstitute it in water for injection.
CE-LIF Conditions:
-
Instrument: A capillary electrophoresis system equipped with a laser-induced fluorescence detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-60 cm total length).
-
Background Electrolyte (BGE): Borate buffers are commonly used as they can complex with the hydroxyl groups of the carbohydrates, aiding in their separation.
-
Separation Voltage: 15-30 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: LIF with an excitation wavelength suitable for the chosen fluorophore (e.g., 488 nm for APTS) and an appropriate emission filter.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR allows for the absolute quantification of analytes by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.
Sample Preparation:
-
Lyophilize the sample containing LNDFH-I.
-
Reconstitute the sample in a known volume of a deuterated solvent (e.g., D₂O).
-
Add a known amount of a certified internal standard (e.g., maleic acid, DSS). The internal standard should have a signal that does not overlap with the analyte signals.
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Pulse Program: A standard 1D proton pulse sequence with water suppression (e.g., presaturation or Watergate).
-
Key Parameters:
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio for both the analyte and the internal standard.
-
-
Data Processing:
-
Apply appropriate window function (e.g., exponential multiplication) and Fourier transform the FID.
-
Phase and baseline correct the spectrum carefully.
-
Integrate the well-resolved signals of both LNDFH-I and the internal standard.
-
Quantification: The concentration of LNDFH-I is calculated using the following formula:
C(LNDFH-I) = [I(LNDFH-I) / N(LNDFH-I)] * [N(IS) / I(IS)] * [MW(LNDFH-I) / MW(IS)] * C(IS)
Where:
-
C = Concentration
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
IS = Internal Standard
Logical Relationships in Method Validation
The following diagram illustrates the key parameters assessed during the validation of an analytical method.
Caption: Key parameters in analytical method validation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. High-performance capillary electrophoresis of sialylated oligosaccharides of human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid capillary gel electrophoresis analysis of human milk oligosaccharides for food additive manufacturing in-process control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Lacto-N-difucohexaose I as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Lacto-N-difucohexaose I (LNDFH I) and other fucosylated oligosaccharides as potential biomarkers. Due to the limited availability of direct validation studies for LNDFH I, this document places it within the broader context of related compounds and outlines the methodologies required for its validation.
Introduction to this compound
This compound (LNDFH I) is a complex sugar molecule found in human milk, belonging to the class of human milk oligosaccharides (HMOs).[1] Structurally, it is a di-fucosylated, non-sialylated neutral hexasaccharide.[1] HMOs are known to play crucial roles in infant development, including shaping the gut microbiome and modulating the immune system.[2][3][4] Notably, LNDFH I possesses a Lewis b structure, which is recognized by and binds to the bacterium Helicobacter pylori.[5] While research has highlighted the protective effects of certain HMOs against conditions like infant diarrhea, specific validation of LNDFH I as a clinical biomarker for any disease is still an emerging area of investigation.[6]
Comparative Analysis of Fucosylated Oligosaccharides as Potential Biomarkers
While quantitative data from validation studies for LNDFH I is scarce, the broader class of fucosylated oligosaccharides is under investigation for various diseases. The following table summarizes the current state of research for LNDFH I and compares it with other fucosylated glycans that have been studied as potential biomarkers.
| Biomarker | Analyte Class | Matrix | Potential Disease Association | State of Validation | Key Findings |
| This compound (LNDFH I) | Fucosylated Oligosaccharide | Human Milk, Urine (potential) | Helicobacter pylori binding, Infant gut health | Pre-clinical/Discovery | Binds to H. pylori[5]; Present in human milk of certain individuals[6] |
| Fucosylated PSA (Prostate-Specific Antigen) | Fucosylated Glycoprotein | Urine | High Gleason Score Prostate Cancer | Research/Clinical Studies | Decreased levels of urinary fucosylated PSA are associated with high-grade prostate cancer.[7][8] |
| Fucosylated Oligosaccharides | Fucosylated Oligosaccharides | Urine | Fucosidosis (Lysosomal Storage Disease) | Clinical Diagnostic | Elevated levels of specific fucosylated oligosaccharides are diagnostic for fucosidosis.[9] |
| Urinary Glycoprofile Marker (UGM) | N-Glycosylation Profile | Urine | Prostate Cancer | Research/Clinical Studies | Changes in core-fucosylation of urinary proteins show potential to discriminate benign prostate hyperplasia from prostate cancer.[10] |
Experimental Protocols for Biomarker Validation
The validation of LNDFH I or other oligosaccharides as biomarkers requires robust analytical methods to detect and quantify these molecules in biological samples. Below are detailed protocols for the analysis of oligosaccharides from urine and fecal samples using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 1: Analysis of Urinary Oligosaccharides by Mass Spectrometry
This protocol is adapted for the screening and relative quantification of free oligosaccharides in urine, a common approach for identifying biomarkers for metabolic disorders.[11][12]
1. Sample Preparation:
-
Collect mid-stream urine samples and store them at -80°C until analysis.
-
Thaw urine samples on ice.
-
To an equivalent of 0.09 mg of creatinine from the urine sample, add an internal standard (e.g., maltoheptaose).
-
Purify the oligosaccharides using sequential solid-phase extraction with a C18 cartridge followed by a graphitized carbon cartridge.[11]
-
Elute the oligosaccharides and dry the sample under a vacuum.
-
For enhanced sensitivity, perform permethylation of the purified oligosaccharides.
2. Mass Spectrometry Analysis:
-
Reconstitute the permethylated oligosaccharides in a suitable solvent (e.g., 50% methanol).
-
Spot the sample onto a MALDI target plate with an appropriate matrix (e.g., 2,5-dihydroxybenzoic acid).
-
Acquire mass spectra using a MALDI-TOF/TOF mass spectrometer in both positive and negative ion modes.[12]
-
Perform tandem mass spectrometry (MS/MS) on ions of interest to confirm their structure by fragmentation analysis.
3. Data Analysis:
-
Identify potential biomarker candidates by comparing the mass spectra of patient cohorts with healthy controls.
-
Use the internal standard for relative quantification of the identified oligosaccharides.
-
Statistical analysis (e.g., t-test, ROC curve analysis) is then used to evaluate the diagnostic potential of the candidate biomarkers.
Protocol 2: Analysis of Fecal Oligosaccharides by NMR Spectroscopy
This protocol outlines a general method for the extraction and analysis of metabolites, including oligosaccharides, from fecal samples using 1D ¹H NMR spectroscopy.[13][14][15]
1. Fecal Water Extraction:
-
Homogenize a known weight of a frozen fecal sample (e.g., 100 mg) in a 1:5 ratio (w/v) with a buffer (e.g., phosphate buffer in D₂O containing a chemical shift reference like DSS).[13]
-
Use bead beating for efficient homogenization.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to pellet solid debris.[13]
-
Collect the supernatant (fecal water) for NMR analysis.
2. NMR Data Acquisition:
-
Transfer the fecal water to an NMR tube.
-
Acquire 1D ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[16]
-
Use a standard pulse sequence with water suppression (e.g., NOESYPR1D).
3. Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing to the chemical shift standard.
-
Identify and quantify metabolites, including oligosaccharide signals, by comparing the spectra to databases (e.g., HMDB, BMRB) and using spectral deconvolution techniques.
-
Apply multivariate statistical analysis (e.g., PCA, PLS-DA) to identify spectral regions and corresponding metabolites that differ between study groups.
Signaling Pathways and Logical Relationships
Human milk oligosaccharides, including fucosylated structures like LNDFH I, are known to modulate various signaling pathways, particularly those involved in the immune response.[2][3][17] Understanding these interactions is crucial for elucidating the mechanistic basis of their potential biomarker utility.
References
- 1. Lacto-N-difucohexaose I - glyXera [glyxera.com]
- 2. Human colostrum oligosaccharides modulate major immunologic pathways of immature human intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Human Milk Oligosaccharides Impact Cellular and Inflammatory Gene Expression and Immune Response [frontiersin.org]
- 5. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Decreased fucosylated PSA as a urinary marker for high Gleason score prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Narrative review of urinary glycan biomarkers in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of urinary oligosaccharides in lysosomal storage disorders by capillary high-performance anion-exchange chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary prostate protein glycosylation profiling as a diagnostic biomarker for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oligosaccharide analysis in urine by maldi-tof mass spectrometry for the diagnosis of lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast urinary screening of oligosaccharidoses by MALDI-TOF/TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical and Robust NMR-Based Metabolic Phenotyping of Gut Health in Early Life - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1D 1H NMR as a Tool for Fecal Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR Analysis of Fecal Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immunomodulation by Human Milk Oligosaccharides: The Potential Role in Prevention of Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Lacto-N-difucohexaose I and Lacto-N-fucopentaose I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in infant health and development. Among these, fucosylated oligosaccharides, such as Lacto-N-difucohexaose I (LNDFH I) and Lacto-N-fucopentaose I (LNFP I), are of significant interest due to their diverse biological activities.[1] Both LNDFH I and LNFP I are known to contribute to the establishment of a healthy gut microbiota, modulate the immune system, and offer protection against pathogens.[2] This guide provides a comparative overview of the reported bioactivities of LNDFH I and LNFP I, supported by available experimental data, to aid researchers and professionals in the fields of nutrition and drug development. While direct comparative studies are limited, this document synthesizes the current understanding of their individual effects.
Structural and Functional Overview
LNDFH I and LNFP I are both neutral fucosylated oligosaccharides. Their structures are based on a lacto-N-tetraose (LNT) core, with the addition of fucose residues. The specific linkages and number of these fucose units contribute to their distinct biological functions.
This compound (LNDFH I) is a hexasaccharide containing two fucose residues. It is recognized for its role in shaping the infant gut microbiota and its potential to inhibit the adhesion of specific pathogens.[3]
Lacto-N-fucopentaose I (LNFP I) is a pentasaccharide with one fucose residue. It has been more extensively studied for its immunomodulatory properties, including its ability to influence immune cell proliferation and cytokine production.[4][5] Studies have also highlighted its antimicrobial and antiviral activities.[6][7]
Comparative Bioactivity Data
Table 1: Immunomodulatory Effects of Lacto-N-fucopentaose I on Mononuclear Cells
| Bioactivity | Cell Type | Treatment | Concentration | Observed Effect | Citation |
| Cell Proliferation | Lipopolysaccharide (LPS)-activated Mononuclear Cells (MNCs) from healthy controls and Multiple Sclerosis (MS) patients | LNFP I | Dose-dependent | Significant decrease in MNC proliferation. At 0.06 mM, LNFP I decreased proliferation by an average of 26%. | [4][5] |
| Cytokine Production | LPS-activated MNCs from MS patients | LNFP I | Not specified | Reduction in IL-12 and IFN-γ production. | [4][5] |
| Cytokine Production | LPS-activated MNCs from MS patients | LNFP I | Not specified | Increase in IL-10 production. | [4][5] |
| Cytokine Production | Caco-2 and THP-1 co-culture (in vitro model of intestinal inflammation) | 2'-FL and LNFP I combination | 1.2 g/L 2'-FL + LNFP I concentration not specified | Reduction in pro-inflammatory IL-8 levels. | [6] |
Note: The study on mononuclear cells also tested 2'-fucosyl-lactose (2'-FL), which at the same concentration (0.06 mM), reduced LPS-driven proliferation by an average of 18%.[4] This provides some context for the relative potency of LNFP I in this specific assay.
Key Bioactivities and Underlying Mechanisms
Immunomodulation
Both LNDFH I and LNFP I are recognized for their immunomodulatory capabilities.[2] Fucosylated HMOs can directly interact with immune cells or modulate the gut microbiota, which in turn influences systemic immune responses.
LNFP I has demonstrated a clear immunomodulatory effect by reducing the proliferation of activated mononuclear cells.[4][5] This anti-proliferative effect is accompanied by a shift in cytokine profiles, characterized by a decrease in pro-inflammatory cytokines (IL-12, IFN-γ) and an increase in the anti-inflammatory cytokine IL-10.[4][5] This suggests a potential role for LNFP I in dampening excessive inflammatory responses.
The signaling pathway for this immunomodulatory effect is not fully elucidated in the provided search results but is likely initiated by the binding of LNFP I to specific receptors on immune cells, such as C-type lectin receptors, which are known to recognize fucosylated structures.
Caption: Proposed signaling pathway for the immunomodulatory effects of LNFP I.
Gut Health and Prebiotic Effects
Fucosylated HMOs, including LNDFH I and LNFP I, are known to have a significant impact on gut health. They act as prebiotics, selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium species.[8] This bifidogenic effect contributes to a healthy gut microbiome, which is essential for immune development and overall health.
Beyond their prebiotic activity, these HMOs can also directly interact with the gut epithelium to enhance barrier function and prevent pathogen adhesion.
Anti-Adhesive and Antimicrobial Activity
A key protective function of fucosylated HMOs is their ability to act as soluble decoy receptors. Many pathogens initiate infection by binding to specific glycan structures on the surface of host cells. LNDFH I and LNFP I can mimic these host cell receptors, competitively inhibiting the binding of pathogens and thus preventing infection.
LNDFH I has been specifically shown to bind to Helicobacter pylori, a bacterium associated with gastritis and peptic ulcers.[9]
LNFP I has reported antimicrobial activity against Group B Streptococcus and antiviral effects against Enterovirus and Norovirus.[6][7]
Caption: Mechanism of pathogen inhibition by fucosylated HMOs.
Experimental Protocols
In Vitro Model of Intestinal Inflammation (Caco-2/THP-1 Co-culture)
This model is used to assess the anti-inflammatory potential of compounds on the intestinal epithelium.
-
Cell Culture:
-
Human intestinal epithelial cells (Caco-2) are seeded on the apical side of a Transwell® insert and cultured for 14-21 days to form a differentiated monolayer.
-
Human monocytic cells (THP-1) are seeded in the basolateral compartment of the well and differentiated into macrophage-like cells using phorbol-12-myristate-13-acetate (PMA).[5][10]
-
-
Induction of Inflammation:
-
Treatment:
-
The test compounds (LNDFH I or LNFP I) are added to the apical side of the Caco-2 cell layer.
-
-
Endpoint Measurement:
Caption: Workflow for the Caco-2/THP-1 co-culture inflammation model.
Mononuclear Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Isolation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Cell Seeding:
-
PBMCs are seeded in a 96-well plate at a predetermined density.
-
-
Treatment and Stimulation:
-
Cells are treated with various concentrations of the test compounds (LNDFH I or LNFP I).
-
Cell proliferation is stimulated with a mitogen, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA).
-
-
Incubation:
-
The plate is incubated for a period of 48-72 hours.
-
-
MTT Addition:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[13] Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, proliferating cells.
-
Conclusion
This compound and Lacto-N-fucopentaose I are bioactive human milk oligosaccharides with significant potential for promoting health. The available evidence strongly supports the immunomodulatory role of LNFP I, with quantitative data demonstrating its ability to suppress inflammatory responses in vitro. Both LNDFH I and LNFP I are recognized for their prebiotic effects and their capacity to inhibit pathogen adhesion, thereby contributing to gut health and protection against infections.
For researchers and drug development professionals, the key takeaway is the structure-specific functionality of these HMOs. While they share common beneficial properties, the nuances in their bioactivity warrant further investigation. Direct comparative studies under standardized experimental conditions are needed to fully elucidate their relative potency and potential therapeutic applications. The experimental protocols outlined in this guide provide a foundation for conducting such comparative analyses.
References
- 1. Immunomodulation of Fucosyl-Lactose and Lacto-N-Fucopentaose on Mononuclear Cells from Multiple Sclerosis and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory and Prebiotic Effects of 2'-Fucosyllactose in Suckling Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Dietary Fucosylated Oligosaccharides and Glycoproteins of Human Milk on Infant Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Milk Oligosaccharides: A Comprehensive Review towards Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Human Milk Oligosaccharides: The Journey Ahead | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Functional effects of human milk oligosaccharides (HMOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Human Milk Oligosaccharide 2′-Fucosyllactose Ingestion on Weight Loss and Markers of Health [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical evidence and mechanistic pathways of human milk oligosaccharide supplementation for health benefits: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lacto-N-difucohexaose I in Human versus Bovine Milk
A comprehensive guide for researchers and drug development professionals on the structural, quantitative, and functional differences of Lacto-N-difucohexaose I (LNDFH-I) in human and bovine milk.
This compound (LNDFH-I) is a complex neutral hexasaccharide and a prominent human milk oligosaccharide (HMO) belonging to the type 1 core structure. It plays a significant role in infant nutrition, contributing to the development of a healthy gut microbiome and the maturation of the immune system. This guide provides a detailed comparative analysis of LNDFH-I in human and bovine milk, presenting key data on its concentration, structure, and biological activities, supported by experimental methodologies.
Quantitative Comparison of LNDFH-I
Human milk, particularly colostrum, is rich in oligosaccharides, with LNDFH-I being one of the abundant neutral components. In contrast, bovine milk contains a significantly lower concentration of total oligosaccharides, and the profile of these oligosaccharides differs substantially from that of human milk.
| Parameter | Human Milk | Bovine Milk | References |
| LNDFH-I Concentration (Colostrum) | 1.74 ± 0.21 mg/mL | Not typically detected or present in very low amounts | [] |
| Total Oligosaccharide Concentration (Mature Milk) | 5–15 g/L | ~0.1 g/L | [2] |
| Predominant Oligosaccharide Type | Neutral (including fucosylated structures like LNDFH-I) | Sialylated | [2][3] |
Structural Characteristics
LNDFH-I is a di-fucosylated, non-sialylated neutral hexasaccharide. Its structure has been identified as Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc. This specific structure, containing a Lewis b epitope, is characteristic of human milk oligosaccharides and is synthesized by specific fucosyltransferases present in humans. The presence of this exact isomer in bovine milk is not well-established, and if present, it would be at trace levels.
Biological Activity and Functional Comparison
The unique structure of LNDFH-I from human milk confers specific biological activities, primarily related to its role as a prebiotic and an anti-adhesive agent against pathogens.
| Biological Activity | LNDFH-I from Human Milk | LNDFH-I from Bovine Milk | References |
| Prebiotic Effect | Selectively promotes the growth of beneficial gut bacteria, such as Bifidobacterium species. | Activity not well-documented due to its low to negligible presence. | [] |
| Anti-adhesive Activity | The Lewis b structure acts as a soluble receptor mimic, inhibiting the binding of pathogens like Helicobacter pylori to the gastric mucosa. | Functional data is lacking. | [4][5] |
| Immune Modulation | Contributes to the development and modulation of the infant's immune system. | Not characterized. | [] |
Experimental Protocols
Accurate quantification and characterization of LNDFH-I in milk require specific and sensitive analytical techniques. Below are outlines of key experimental protocols.
Extraction and Purification of Oligosaccharides from Milk
This workflow outlines the general steps for isolating oligosaccharides from human or bovine milk prior to detailed analysis.
References
A Comparative Guide to the Synthesis of Lacto-N-difucohexaose I (LNDFH-I)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the current methods for synthesizing lacto-N-difucohexaose I (LNDFH-I), a complex human milk oligosaccharide (HMO) with significant biological activity, including its role in modulating the gut microbiome and inhibiting pathogen adhesion. We will delve into the enzymatic, chemical, and chemoenzymatic approaches, presenting quantitative data, detailed experimental protocols, and a discussion on the reproducibility of each method.
Comparison of LNDFH-I Synthesis Methods
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Representative) | Chemoenzymatic Synthesis (Representative) |
| Overall Yield | ~6%[1] | Highly variable, typically <1% | Variable, generally higher than purely chemical methods |
| Number of Steps | 4 enzymatic steps[1] | >20 steps | Variable, depends on the size of the chemically synthesized core |
| Purity | High, due to enzyme specificity | High, requires extensive purification | High, enzymatic steps offer high selectivity |
| Reaction Time | Days to weeks (including enzyme preparation) | Weeks to months | Weeks |
| Scalability | Can be challenging due to enzyme cost and availability | Scalable, but complex and costly | Potentially scalable, balances chemical and enzymatic challenges |
| Reproducibility | Generally high due to enzyme specificity | A significant challenge due to the complexity of reactions and purifications[2] | Moderate, depends on both chemical and enzymatic steps |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on the multi-step enzymatic synthesis of LNDFH-I from lactose.[1]
Step 1: Synthesis of Lacto-N-triose II
-
Substrates: Lactose and UDP-GlcNAc.
-
Enzyme: β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT).
-
Method: Lactose is incubated with UDP-GlcNAc and partially purified β-1,3-GnT. The reaction proceeds to attach a GlcNAc residue to the galactose of lactose.
-
Yield: 44% (The low yield was attributed to contaminating N-acetylglucosaminidase).[1]
Step 2: Synthesis of Lacto-N-tetraose (LNT)
-
Substrates: Lacto-N-triose II and ortho-nitrophenyl β-D-galactopyranoside (ONP-Gal).
-
Enzyme: Recombinant β-1,3-galactosidase from Bacillus circulans.
-
Method: Lacto-N-triose II is subjected to a transglycosylation reaction with ONP-Gal as the galactose donor, catalyzed by β-1,3-galactosidase.
-
Yield: 22%.[1]
Step 3: Synthesis of Fucosylated Lacto-N-tetraose
-
Substrates: Lacto-N-tetraose and GDP-L-fucose.
-
Enzyme: Recombinant human fucosyltransferase I (FUT1).
-
Method: An α-1,2-fucosyl linkage is introduced to the terminal galactose residue of LNT using FUT1 and GDP-L-fucose as the fucose donor.
-
Yield: 71%.[1]
Step 4: Synthesis of this compound
-
Substrates: Fucosylated Lacto-N-tetraose and GDP-L-fucose.
-
Enzyme: Fucosyltransferase III (FUT3).
-
Method: The final fucosylation step involves the addition of an α-1,4-fucose to the GlcNAc residue of the pentasaccharide using FUT3.
-
Yield: 85%.[1]
-
Purification: The final product is purified by activated carbon column chromatography.[1]
Representative Chemical Synthesis of a Fucosylated Oligosaccharide
The chemical synthesis of complex oligosaccharides like LNDFH-I is a multi-step process involving the sequential addition of monosaccharide building blocks with appropriate protecting groups. The following represents a generalized workflow for the synthesis of a fucosylated oligosaccharide.
-
Strategy: A convergent block synthesis approach is often employed, where smaller oligosaccharide fragments are synthesized and then coupled together. This requires a complex strategy of orthogonal protecting groups to selectively deprotect specific hydroxyl groups for glycosylation.
-
Key Steps:
-
Monosaccharide Building Block Preparation: Each monosaccharide (glucose, galactose, N-acetylglucosamine, fucose) is modified with a specific set of protecting groups (e.g., benzyl, acetyl, benzoyl, p-methoxybenzyl) and an activated leaving group at the anomeric position (e.g., thioglycoside, trichloroacetimidate).
-
Glycosylation Reactions: The monosaccharide building blocks are sequentially coupled. These reactions are sensitive to the nature of the donor, acceptor, and promoter used, and achieving high stereoselectivity (α or β linkage) is a major challenge.
-
Deprotection and Activation: Between each coupling step, specific protecting groups are removed to allow for the next glycosylation. This requires a carefully planned orthogonal protecting group strategy.
-
Final Deprotection: Once the full hexasaccharide backbone is assembled, all protecting groups are removed in a final deprotection step.
-
-
Challenges: The major challenges in chemical synthesis are the low overall yields due to the numerous steps, the difficulty in achieving stereospecific glycosidic linkages, and the laborious purification required after each step. These factors also contribute to poor reproducibility.[2][3]
Representative Chemoenzymatic Synthesis of a Fucosylated Human Milk Oligosaccharide
This approach combines the efficiency of chemical synthesis for creating a core oligosaccharide structure with the high selectivity of enzymatic synthesis for the final glycosylation steps, particularly for adding fucose residues.
-
Strategy: A "Core Synthesis/Enzymatic Extension" (CSEE) strategy is a common chemoenzymatic approach.[4]
-
Key Steps:
-
Chemical Synthesis of a Core Structure: A disaccharide or trisaccharide core is synthesized chemically. This reduces the number of enzymatic steps required. For LNDFH-I, this could be the chemical synthesis of lacto-N-tetraose.
-
Enzymatic Fucosylation: The chemically synthesized core is then used as a substrate for fucosyltransferases (e.g., FUT1 and FUT3) to add the fucose residues in a highly specific manner.
-
-
Advantages: This method can be more efficient than purely chemical synthesis as it leverages the specificity of enzymes for the challenging fucosylation steps.[5] It can also offer better yields and reproducibility compared to total chemical synthesis.
Reproducibility of Synthesis Methods
Enzymatic Synthesis: The reproducibility of enzymatic synthesis is generally considered to be high due to the inherent specificity of the enzymes.[6] However, factors such as the source and purity of the enzymes, enzyme stability, and the cost and availability of sugar nucleotides (e.g., GDP-fucose) can influence the consistency of the results.
Chemical Synthesis: Reproducibility is a major challenge in the chemical synthesis of complex oligosaccharides.[2][3] The outcome of glycosylation reactions can be highly sensitive to subtle changes in reaction conditions, such as temperature, reaction time, and the purity of reactants and solvents. The multi-step nature of the synthesis and the challenging purification processes further contribute to variability between batches. Automated synthesis platforms are being developed to improve the reproducibility of chemical oligosaccharide synthesis.[2]
Chemoenzymatic Synthesis: The reproducibility of chemoenzymatic synthesis is a hybrid of the two parent methods. The chemical synthesis of the core structure is subject to the same reproducibility challenges as total chemical synthesis. However, the subsequent enzymatic steps are typically highly reproducible, assuming consistent enzyme quality and reaction conditions.
Visualization of Experimental Workflows and Signaling Pathways
Enzymatic Synthesis Workflow for LNDFH-I
Caption: Enzymatic synthesis of LNDFH-I.
Signaling Pathway of Helicobacter pylori Adhesion
LNDFH-I contains the Lewis b (Leb) histo-blood group antigen, which acts as a receptor for the Helicobacter pylori adhesin BabA. This interaction is a critical step in the colonization of the gastric mucosa by H. pylori and the subsequent pathogenesis.[7][8]
Caption: H. pylori adhesion and signaling.
References
- 1. Automated chemoenzymatic modular synthesis of human milk oligosaccharides on a digital microfluidic platform - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01395F [pubs.rsc.org]
- 2. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glyco-world.com [glyco-world.com]
- 4. Chemoenzymatic Synthesis of a Library of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics of Lewis b Binding and Sequence Variation of the babA Adhesin Gene during Chronic Helicobacter pylori Infection in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of Lewis(b) antigen binding by the Helicobacter pylori adhesin BabA - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Lacto-N-difucohexaose I in Preclinical Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Lacto-N-difucohexaose I (LNDFH I), a complex human milk oligosaccharide (HMO), against other relevant alternatives. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical data.
Introduction to this compound (LNDFH I)
This compound is a neutral core fucosylated HMO naturally present in human breast milk. Structurally, it is a hexasaccharide containing two fucose residues, which play a crucial role in its biological activity. Like other HMOs, LNDFH I is indigestible by the infant gut and is thought to exert its effects by modulating the gut microbiota, influencing immune responses, and acting as a decoy receptor for pathogens. A key area of interest for LNDFH I is its potential role in preventing infections, particularly those caused by the bacterium Helicobacter pylori.
Comparative Efficacy in Preclinical Models
Direct preclinical studies comparing the efficacy of LNDFH I head-to-head with other specific HMOs or standard treatments are limited in the publicly available scientific literature. However, based on its structural characteristics and data from in vitro studies, we can draw comparisons with other well-researched HMOs, such as 2'-Fucosyllactose (2'-FL), and standard therapeutic approaches for conditions like H. pylori infection.
Anti-Adhesive Properties against Helicobacter pylori
Helicobacter pylori is a bacterium that can colonize the stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer. A critical step in H. pylori infection is its adhesion to the gastric epithelium.
This compound (LNDFH I): LNDFH I contains a Lewis b (Leb) antigen structure, which is a known binding target for the H. pylori adhesin BabA.[1] By mimicking the Leb antigens on the surface of gastric epithelial cells, LNDFH I can act as a soluble decoy receptor, competitively inhibiting the binding of H. pylori to the stomach lining. This anti-adhesive mechanism is a key therapeutic strategy against H. pylori infection.
Alternative HMOs (e.g., 2'-Fucosyllactose): 2'-FL, another abundant HMO, has also been shown to inhibit the adhesion of various pathogens. While it does not possess the Leb antigen, its fucosylated nature allows it to interfere with pathogen binding to other cellular receptors. Clinical studies have shown that infant formula supplemented with 2'-FL and Lacto-N-neotetraose (LNnT) was associated with a lower incidence of bronchitis and reduced use of antipyretics and antibiotics in infants.[2]
Standard Therapies (Antibiotics): The standard treatment for H. pylori infection is a combination of antibiotics (e.g., clarithromycin, amoxicillin, metronidazole) and a proton pump inhibitor. While effective, antibiotic resistance is a growing concern, and these treatments can have side effects.
Data Summary: Inhibition of H. pylori Adhesion (In Vitro)
| Compound | Mechanism of Action | Quantitative Data (Example) | Source |
| This compound (LNDFH I) | Competitive inhibition of BabA adhesin via Leb mimicry | Data on specific IC50 values from direct comparative studies are not readily available in the searched literature. | Based on structural analysis and binding studies[1] |
| 2'-Fucosyllactose (2'-FL) | Interference with pathogen adhesion | Varies depending on the pathogen and experimental setup. | General findings from multiple preclinical studies. |
| Amoxicillin | Inhibition of bacterial cell wall synthesis | Minimum Inhibitory Concentration (MIC) values are strain-dependent. | Standard microbiological data. |
Experimental Protocol: In Vitro H. pylori Adhesion Inhibition Assay
A common method to assess the anti-adhesive properties of compounds like LNDFH I against H. pylori is an in vitro adhesion assay.
-
Cell Culture: Human gastric adenocarcinoma (AGS) cells, which express Lewis antigens, are cultured in appropriate media until they form a confluent monolayer in microtiter plates.
-
Bacterial Culture: H. pylori strains (e.g., those expressing BabA) are cultured under microaerophilic conditions.
-
Inhibition Assay:
-
The AGS cell monolayers are washed.
-
A solution containing LNDFH I or a comparator compound at various concentrations is added to the wells.
-
Fluorescently or radioactively labeled H. pylori are then added to the wells and incubated to allow for adhesion.
-
-
Quantification:
-
Non-adherent bacteria are washed away.
-
The remaining adherent bacteria are quantified by measuring the fluorescence or radioactivity.
-
-
Analysis: The percentage of inhibition is calculated by comparing the adhesion in the presence of the test compound to the adhesion in the control (no compound).
Modulation of Gut Microbiota
HMOs are considered prebiotics as they selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium.
This compound (LNDFH I): As a fucosylated HMO, LNDFH I is expected to be utilized by specific gut microbes that possess the necessary fucosidases. This selective fermentation can lead to the production of short-chain fatty acids (SCFAs) like butyrate, which have beneficial effects on gut health and immune function.
Alternative Prebiotics (e.g., Inulin-type fructans): Inulin and other fructans are well-known prebiotics that also promote the growth of beneficial bacteria. A preclinical study showed that combining chicory-derived inulin-type fructans with 2'-FL had a greater impact on balancing the toddler gut microbiota than 2'-FL alone, including increased butyrate production and growth of beneficial bacteria like Faecalibacterium.[3]
Data Summary: Impact on Gut Microbiota (Ex Vivo Fermentation Model)
| Compound/Combination | Key Microbial Changes | Key Metabolite Changes | Source |
| 2'-FL + Inulin-type fructans | Increased Bifidobacterium and Faecalibacterium | Increased butyrate production | Pudenz et al. (preclinical study)[3] |
| 2'-FL, LNnT, 3'-SL, 6'-SL | Increased Bifidobacteriaceae | Increased acetate, propionate, and butyrate | Bajic et al. (ex vivo study)[4] |
Experimental Protocol: Ex Vivo Fecal Fermentation Model
This model simulates the conditions of the human colon to study the effects of prebiotics on the gut microbiota.
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy donors.
-
Slurry Preparation: The fecal samples are homogenized and diluted in an anaerobic medium.
-
Incubation: The fecal slurry is incubated with the test compound (e.g., LNDFH I, inulin) under anaerobic conditions at 37°C.
-
Sampling: Aliquots are taken at different time points (e.g., 0, 24, 48 hours).
-
Analysis:
-
Microbiota Composition: DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to analyze changes in the bacterial populations.
-
Metabolite Analysis: SCFA concentrations (acetate, propionate, butyrate) are measured using gas chromatography.
-
Immunomodulatory Effects
HMOs can directly interact with immune cells to modulate inflammatory responses.
This compound (LNDFH I): The immunomodulatory effects of LNDFH I are not as well-characterized as some other HMOs. However, as a fucosylated oligosaccharide, it is plausible that it can influence immune cell signaling.
Other HMOs (e.g., 2'-FL, 6'-Sialyllactose): Studies have shown that other HMOs can modulate immune responses. For instance, in a preclinical model, early-life exposure to 2'-FL or 6'-SL was found to alter the intestinal microbiota and reduce allergic airway inflammation later in life.[5] In vitro studies have also demonstrated that specific HMOs can influence the production of cytokines by immune cells.[6] One in vitro study using a co-culture of intestinal epithelial cells and macrophages found that a blend of 2'-FL and 6'-sialyllactose (6'-SL) resulted in decreased pro-inflammatory cytokine levels.[7]
Data Summary: Immunomodulatory Effects (In Vitro)
| Compound | Cell Model | Key Effects | Source |
| HMO-7 (a neutral HMO fraction) | RAW264.7 macrophages | Increased production of NO, PGE2, ROS, TNF-α, IL-1β, IL-2, IL-6, and IL-10 | In vitro study on murine macrophages[6] |
| 2'-FL + 6'-SL | Caco-2 and THP-1 co-culture | Decreased pro-inflammatory cytokine levels | In vitro model of intestinal inflammation[7] |
Experimental Protocol: In Vitro Immune Cell Stimulation Assay
This assay assesses the direct effect of compounds on immune cell activation and cytokine production.
-
Cell Isolation/Culture: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW264.7), are cultured.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound (e.g., LNDFH I).
-
Incubation: The cells are incubated for a specific period to allow for an immune response.
-
Cytokine Measurement: The concentration of various cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant is measured using methods like ELISA or multiplex bead arrays.
-
Analysis: The effect of the compound on cytokine production is determined by comparing the levels in the treated groups to the control groups.
Signaling Pathways and Experimental Workflows
DOT Language Diagrams
Caption: H. pylori Adhesion Inhibition by LNDFH I.
Caption: Workflow for in vitro H. pylori adhesion assay.
Caption: Prebiotic effect of Human Milk Oligosaccharides.
Conclusion
This compound shows significant promise as a therapeutic agent, particularly in the prevention of Helicobacter pylori infection due to its specific binding capabilities. While direct comparative preclinical data with other HMOs and standard drugs are not extensive, its mechanism of action provides a strong rationale for its efficacy. Further preclinical and clinical studies are warranted to fully elucidate its comparative effectiveness in modulating the gut microbiota and immune system and to establish optimal dosages for therapeutic applications. This guide highlights the current understanding and provides a framework for future research in this area.
References
- 1. Enzymatic synthesis of this compound which binds to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 4. HMOs Impact the Gut Microbiome of Children and Adults Starting from Low Predicted Daily Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro immunomodulatory effects of human milk oligosaccharides on murine macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Lacto-N-Difucohexaose I
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory reagents are paramount to ensuring a safe and compliant work environment. This document provides essential logistical information and procedural guidance for the safe disposal of Lacto-N-difucohexaose I, a non-hazardous oligosaccharide commonly used in various research applications.
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is the first step in safe handling. The following table summarizes its key quantitative data.
| Property | Value |
| CAS Number | 16789-38-1[1][2] |
| Molecular Formula | C38H65NO29[1][2] |
| Molecular Weight | 999.91 g/mol [1][2] |
| Appearance | White to off-white solid[2] |
| Storage Temperature | -20°C[2] |
Disposal Protocol
As a non-hazardous substance, this compound can typically be disposed of through standard laboratory waste streams. However, it is crucial to prevent the commingling of non-hazardous and hazardous waste to avoid unnecessary disposal costs and environmental burden.
Step-by-Step Disposal Procedure:
-
Assess Contamination: Before disposal, ascertain that the this compound waste is not mixed with any hazardous materials. If it is contaminated with a hazardous substance, it must be treated as hazardous waste and disposed of according to the specific protocols for the contaminating chemical.
-
Solid Waste Disposal:
-
Uncontaminated, solid this compound can generally be disposed of in the regular laboratory trash.
-
To avoid confusion by custodial staff, it is best practice to package the solid waste in a clearly labeled, sealed container or bag indicating that the contents are "non-hazardous."
-
For larger quantities, consult your institution's environmental health and safety (EHS) office for specific guidance.
-
-
Aqueous Solution Disposal:
-
Dilute aqueous solutions of this compound can typically be poured down the sanitary sewer, followed by a copious amount of water to ensure thorough flushing.
-
It is imperative to confirm with your local wastewater regulations and institutional policies before disposing of any chemical waste down the drain. Some municipalities may have specific restrictions.
-
-
Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory notebook or waste disposal log.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols, as well as local and national regulations, before handling or disposing of any chemical.
References
Personal protective equipment for handling lacto-N-difucohexaose I
Date of Issue: 2025-11-17
This document provides essential safety and logistical information for the handling and disposal of Lacto-N-difucohexaose I (CAS No. 16789-38-1) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Product Identification and Properties
This compound is a neutral hexasaccharide found in human milk.[1][] It is typically supplied as a white to off-white solid or powder.[][3]
| Property | Value |
| CAS Number | 16789-38-1[3][4][5][6] |
| Molecular Formula | C38H65NO29[][3][4][5][6] |
| Molecular Weight | 999.91 g/mol [][3][4][5][6] |
| Appearance | White to off-white solid/powder[][3] |
| Storage Temperature | -20°C[1][3][4] |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory personal protective equipment should be worn to minimize exposure and prevent contamination.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile or latex gloves (powder-free)[7][8] | Protects skin from contact with the powder. |
| Eye Protection | Safety glasses with side shields or goggles[8][9] | Protects eyes from splashes or airborne powder. |
| Body Protection | Laboratory coat[7] | Protects clothing and skin from contamination. |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling larger quantities of powder to avoid inhalation.[7] Precautionary statement P261 advises to avoid breathing dust.[6] |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the safe handling of this compound from receipt to experimental use.
Spill Management
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as chemical waste through your institution's environmental health and safety office. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated chemical waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste stream. |
Disclaimer: This information is provided for guidance only and is not a substitute for a comprehensive risk assessment. Always consult your institution's safety protocols and the manufacturer's product information. All products mentioned are for research purposes only and not for human consumption.[1][4][5]
References
- 1. Lacto-N-difucohexaose I - glyXera [glyxera.com]
- 3. usbio.net [usbio.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. This compound | 16789-38-1 | OL01664 | Biosynth [biosynth.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Personal Protective Equipment | Risk Management & Safety | UNLV [unlv.edu]
- 9. hsa.ie [hsa.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
